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  • Product: Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-
  • CAS: 406488-30-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical and physical properties of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-, a tertiary amide with significant applications in the fragrance industry. This document consolidates available data on its identity, spectral characteristics, synthesis, and safety profile. While primarily known for its organoleptic properties, this guide aims to equip researchers and drug development professionals with the foundational knowledge necessary for further investigation and potential new applications of this molecule and its analogs.

Introduction and Chemical Identity

Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- (CAS Number: 406488-30-0) is a synthetic organic compound characterized by a disubstituted butanamide structure.[1] It is recognized for its potent and long-lasting tropical fruit aroma, with notes of guava, passion fruit, grapefruit, rhubarb, and cassis.[2] This distinct olfactory profile has led to its primary application as a fragrance ingredient in a variety of consumer and commercial products.[1][2]

Nomenclature and Identifiers

A clear and unambiguous identification of a chemical substance is paramount for scientific communication and regulatory compliance. The following table summarizes the key identifiers for Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-.

IdentifierValueSource
IUPAC Name 2-ethyl-N-methyl-N-(3-methylphenyl)butanamidePubChem[1]
CAS Number 406488-30-0PubChem[1]
Molecular Formula C₁₄H₂₁NOPubChem[1]
Molecular Weight 219.32 g/mol PubChem[1]
InChI InChI=1S/C14H21NO/c1-5-12(6-2)14(16)15(4)13-9-7-8-11(3)10-13/h7-10,12H,5-6H2,1-4H3PubChem[1]
SMILES CCC(CC)C(=O)N(C)C1=CC=CC(=C1)CPubChem[1]
Chemical Structure

The molecular structure of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- is depicted below. The structure features a chiral center at the second carbon of the butanamide chain.

Caption: Chemical structure of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is essential for its application, formulation, and toxicological assessment. While experimentally determined data for this specific molecule is limited in publicly available literature, computational predictions provide valuable initial estimates.

PropertyValue (Predicted)Source
Boiling Point 325-326 °C at 760 mmHgChemicalBook[2]
XLogP3 3.4PubChem[1]
Hydrogen Bond Donors 0PubChem[1]
Hydrogen Bond Acceptors 1PubChem[1]
Rotatable Bond Count 5PubChem[1]

Synthesis and Manufacturing

The synthesis of N,N-disubstituted amides can be achieved through various established methods. A key route for the preparation of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- is detailed in patent literature, highlighting a common industrial approach to amide bond formation.

Synthetic Pathway

The synthesis generally involves the acylation of a secondary amine, N-methyl-3-methylaniline, with an appropriate acylating agent, such as 2-ethylbutanoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product N-methyl-3-methylaniline N-methyl-3-methylaniline Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- N-methyl-3-methylaniline->Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- 2-ethylbutanoyl chloride 2-ethylbutanoyl chloride 2-ethylbutanoyl chloride->Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-

Caption: General synthetic scheme for Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-.

Experimental Protocol (Analogous from Literature)

Materials:

  • N-methyl-3-methylaniline (1.0 eq)

  • 2-ethylbutanoyl chloride (1.0-1.1 eq)

  • Triethylamine (1.1-1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-methyl-3-methylaniline (1.0 eq) and triethylamine (1.1-1.5 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add 2-ethylbutanoyl chloride (1.0-1.1 eq) dropwise to the cooled amine solution over 10-15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with deionized water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by column chromatography on silica gel.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is fundamental to confirming the structure and purity of a synthesized compound. While a complete set of experimentally obtained spectra for this specific molecule is not publicly available, predicted data and analysis of related compounds can provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-methylphenyl group, the N-methyl group, and the protons of the 2-ethylbutyl group. The chemical shifts and splitting patterns would be characteristic of their respective electronic environments.

  • ¹³C NMR: The carbon NMR spectrum would provide evidence for the 14 unique carbon atoms in the molecule.[1] The carbonyl carbon is expected to appear significantly downfield (typically in the 165-180 ppm range for amides).[4] The aromatic carbons and the aliphatic carbons of the substituent groups would resonate at characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of a tertiary amide is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch. For Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-, this band is expected in the region of 1630-1680 cm⁻¹. Other characteristic bands would include C-H stretching vibrations of the aromatic and aliphatic groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-, the molecular ion peak ([M]⁺) would be observed at m/z 219. Key fragmentation pathways would likely involve cleavage of the amide bond and fragmentation of the alkyl chains. PubChem indicates the availability of GC-MS data for this compound.[1]

Applications and Future Directions

The primary established application of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- is as a fragrance ingredient.[1][2] Its stability and long-lasting aroma make it a valuable component in perfumery.

For researchers in drug development, the N-aryl amide scaffold is a common motif in biologically active molecules. The lipophilic nature and the presence of a tertiary amide bond in this compound could serve as a starting point for the design of new molecules with potential pharmacological activities. Further research could explore its biological activity, metabolic stability, and potential as a lead compound in various therapeutic areas.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H317: May cause an allergic skin reaction.[1]

  • H319: Causes serious eye irritation.[1]

  • H411: Toxic to aquatic life with long lasting effects.[1]

Precautionary Statements:

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated area or a fume hood.[5] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- is a well-characterized fragrance ingredient with a defined synthetic route. This technical guide has compiled the available information on its chemical properties, synthesis, and safety. While its current application is in the fragrance industry, the structural motifs present in this molecule may be of interest to researchers in medicinal chemistry and materials science for the development of novel compounds with tailored properties. The lack of extensive publicly available experimental data highlights an opportunity for further academic and industrial research to fully characterize this and related compounds.

References

  • 2-Butenamide, 2-ethyl-3-methyl-N-phenyl- - SpectraBase. (n.d.). Retrieved March 27, 2026, from [Link]

  • Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. (n.d.). Academia.edu. Retrieved March 27, 2026, from [Link]

  • Synthesis and Conformational Analysis of N-Azulenyl-N-methyl Amides. (2015). PMC. Retrieved March 27, 2026, from [Link]

  • Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- - Substance Details - SRS. (n.d.). US EPA. Retrieved March 27, 2026, from [Link]

  • But-2-enamide, N-ethyl-N-(3-methylphenyl)-3-methyl- - NIST WebBook. (n.d.). Retrieved March 27, 2026, from [Link]

  • Conformational properties of N-aryl amides. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Journal of Chemical Health Risks. Retrieved March 27, 2026, from [Link]

  • A one-step strategy for synthesizing N-formanilide via benzamide activation and oxalic acid-driven reduction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved March 27, 2026, from [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2026). Medicinal Chemistry. Retrieved March 27, 2026, from [Link]

  • CAS#:406488-30-0 | 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide. (n.d.). Chemsrc. Retrieved March 27, 2026, from [Link]

  • Chemical Properties of But-2-enamide, N-ethyl-N-(3-methylphenyl)-3-methyl. (n.d.). Cheméo. Retrieved March 27, 2026, from [Link]

  • Butanamide, 2-ethyl-n-methyl-n-(3-methylphenyl)- (C14H21NO). (n.d.). PubChemLite. Retrieved March 27, 2026, from [Link]

  • Butanamide, N-ethyl-N-(3-methylphenyl)- - NIST WebBook. (n.d.). Retrieved March 27, 2026, from [Link]

  • Chemical Properties of Butanamide, N-ethyl-3-methyl. (n.d.). Cheméo. Retrieved March 27, 2026, from [Link]

  • Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. (2024). Semantic Scholar. Retrieved March 27, 2026, from [Link]

  • N-ETHYL-N-(2-METHYLPHENYL)-3-BUTENAMIDE. (n.d.). precisionFDA. Retrieved March 27, 2026, from [Link]

  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. (2018). PMC. Retrieved March 27, 2026, from [Link]

  • Selective Cleavage of Inert Aryl C–N Bonds in N-Aryl Amides. (2018). ACS Publications. Retrieved March 27, 2026, from [Link]

  • C-13 nmr spectrum of butanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown. Retrieved March 27, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved March 27, 2026, from [Link]

  • EP1399413B1 - Fragrance compounds - Google Patents. (n.d.).

Sources

Exploratory

An In-depth Technical Guide to Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- (CAS 406488-30-0)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-, CAS 406488-30-0, a tertiary amide prima...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-, CAS 406488-30-0, a tertiary amide primarily utilized as a fragrance ingredient. While its current application lies outside the pharmaceutical domain, this document furnishes an in-depth analysis of its chemical and physical properties, a detailed, plausible synthesis pathway with a step-by-step experimental protocol, and a thorough safety and handling profile. This guide is designed to be a foundational resource for researchers interested in the chemistry of N-aryl amides, professionals in the fragrance industry, and toxicologists evaluating the safety of consumer product ingredients. The potential for future research into its metabolic fate and structure-activity relationships is also explored.

Introduction

Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-, also known by its trade name Paradisamide®, is a synthetic fragrance molecule valued for its long-lasting tropical fruit aroma, reminiscent of guava and passion fruit.[1] Its primary application is in personal care products and perfumes, where it imparts a juicy and fresh character.[2] From a chemical standpoint, it is a disubstituted N-aryl amide, a class of compounds that is of broad interest in medicinal chemistry due to the diverse biological activities exhibited by some of its members.[3][4] However, to date, the publicly available scientific literature on this specific molecule is largely confined to its role in the fragrance industry.

This guide aims to bridge the information gap for a scientific audience by presenting a consolidated technical overview. We will delve into its physicochemical characteristics, propose a detailed and logical synthesis route based on established organic chemistry principles, and provide a comprehensive summary of its known safety and toxicological data.

Chemical and Physical Properties

A thorough understanding of a molecule's properties is fundamental to its application and safe handling. The key chemical and physical data for Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- are summarized in the table below.

PropertyValueSource
IUPAC Name 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide[5][6]
CAS Number 406488-30-0[5][7]
Molecular Formula C₁₄H₂₁NO[5][6]
Molecular Weight 219.32 g/mol [5][6]
Appearance Colorless liquid[8]
Odor Tropical fruity, guava, passion fruit[1][2]
Boiling Point 277 °C[2][8]
Flash Point > 93 °C (> 199.4 °F)[8]
SMILES CCC(CC)C(=O)N(C)C1=CC=CC(=C1)C[5][6]
InChIKey XATDMWWMSDQXFD-UHFFFAOYSA-N[5][6]

Synthesis Pathway and Experimental Protocols

While the precise industrial synthesis of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- is proprietary, a plausible and efficient two-step synthesis can be devised from readily available starting materials. The overall pathway involves the N-methylation of m-toluidine to form the intermediate N-methyl-m-toluidine, followed by N-acylation with 2-ethylbutyryl chloride.

Synthesis_Pathway m_toluidine m-Toluidine intermediate N-Methyl-m-toluidine m_toluidine->intermediate Step 1: N-Methylation final_product Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- intermediate->final_product Step 2: N-Acylation acyl_chloride 2-Ethylbutyryl chloride acyl_chloride->final_product reagent1 Dimethyl Sulfate (or other methylating agent) reagent2 Base (e.g., NaOH) reagent3 Base (e.g., Pyridine or Triethylamine) Research_Directions main_topic Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- fragrance_sar Fragrance SAR Studies main_topic->fragrance_sar toxicology In-depth Toxicology main_topic->toxicology bioactivity Exploratory Bioactivity Screening main_topic->bioactivity fragrance_sar_details • Modify alkyl/aryl groups • Correlate structure to odor profile • Develop predictive models fragrance_sar->fragrance_sar_details toxicology_details • Metabolic pathway identification • In vitro cytotoxicity assays • Dermal absorption studies • Endocrine disruption potential toxicology->toxicology_details bioactivity_details • Screen against various targets (e.g., enzymes, receptors) • Leverage N-aryl amide precedent • Explore CNS activity potential bioactivity->bioactivity_details

Sources

Foundational

Structural Elucidation and Analytical Characterization of 2-Ethyl-N-methyl-N-(3-methylphenyl)butanamide

Executive Summary The compound 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide (CAS: 406488-30-0), commercially known in the fragrance industry as Paradisamide, is a high-value synthetic aromatic agent characterized by its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide (CAS: 406488-30-0), commercially known in the fragrance industry as Paradisamide, is a high-value synthetic aromatic agent characterized by its long-lasting tropical fruit, guava, and grapefruit notes[1]. For researchers and drug development professionals adapting such complex amides for novel applications, rigorous structural elucidation is paramount. This whitepaper outlines the authoritative analytical framework required to elucidate its structure, verify synthetic purity, and resolve the unique spectroscopic challenges inherent to sterically hindered tertiary amides.

Physicochemical Profiling

Before initiating spectroscopic elucidation, establishing the baseline physicochemical properties is necessary to dictate the choice of analytical techniques. The compound's high boiling point and lipophilicity make it an ideal candidate for gas chromatography-mass spectrometry (GC-MS) rather than liquid chromatography[2].

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide
CAS Number 406488-30-0
Molecular Formula C₁₄H₂₁NO
Molecular Weight 219.33 g/mol [3]
XLogP3 3.4 - 3.5
Boiling Point ~277 °C
Appearance Colorless liquid[2]

Synthetic Pathway and Impurity Tracking

Understanding the synthetic origin of a molecule is the foundation of structural elucidation, as it defines the expected impurity profile. The synthesis of 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide proceeds via a two-step mechanism[2]:

  • Monomethylation: m-Toluidine is reacted with trimethyl orthoformate followed by acid hydrolysis to yield the intermediate N-methyl-m-toluidine.

  • Acylation: The intermediate is acylated using 2-ethylbutyryl chloride to form the target tertiary amide.

Causality: The analytical workflow must be specifically tuned to detect unreacted N-methyl-m-toluidine and residual 2-ethylbutyric acid, which are the most likely contaminants in the final product.

SynthesisWorkflow mTol m-Toluidine (Starting Material) Methylation Monomethylation (Trimethyl orthoformate) mTol->Methylation Step 1 NMethyl N-methyl-m-toluidine (Intermediate) Methylation->NMethyl Acid Hydrolysis Acylation Acylation (2-Ethylbutyryl chloride) NMethyl->Acylation Step 2 Product Paradisamide (Target Compound) Acylation->Product Base Catalyst

Fig 1: Two-step synthesis workflow of 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide.

Analytical Strategy for Structure Elucidation

To achieve unequivocal structural confirmation, an orthogonal multi-modal approach is required.

Mass Spectrometry (GC-MS)

Causality: GC-MS utilizing Electron Ionization (EI) at 70 eV is selected due to the analyte's volatility and thermal stability. EI is a "hard" ionization technique that shatters the molecule into a highly reproducible fragmentation pattern. For this amide, the dominant cleavage occurs at the C-N bond, yielding a base peak at m/z 120 corresponding to the [N-methyl-m-toluidine]⁺ cation.

Nuclear Magnetic Resonance (NMR)

Causality: 1H and 13C NMR are deployed to map the carbon-hydrogen framework. However, tertiary amides like this compound exhibit restricted rotation around the C-N bond due to resonance-induced partial double-bond character. This causes the molecule to exist as a mixture of cis and trans rotamers at room temperature, resulting in duplicated, complex NMR signals. To resolve this, Variable Temperature (VT) NMR is employed. Heating the sample increases rotational energy, causing the rotameric signals to coalesce into single, sharp peaks, thereby proving the sample is a single pure entity rather than a mixture of structural isomers.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR is used for rapid functional group verification. The complete absence of an N-H stretching band (>3100 cm⁻¹) confirms the nitrogen is fully substituted (tertiary amide), while a strong Amide I band (C=O stretch) at ~1650 cm⁻¹ confirms the carbonyl group.

ElucidationWorkflow Start Purified Analyte (CAS: 406488-30-0) GCMS GC-MS (EI) Fragmentation Start->GCMS NMR 1H, 13C & VT-NMR Spectroscopy Start->NMR FTIR FT-IR (ATR) Spectroscopy Start->FTIR Frag Identify m/z 120 (Base Peak) GCMS->Frag Assign Resolve Rotamers Assign Shifts NMR->Assign FuncGroup Tertiary Amide C=O Stretch FTIR->FuncGroup Elucidated Confirmed Structure: 2-ethyl-N-methyl-N- (3-methylphenyl)butanamide Frag->Elucidated Assign->Elucidated FuncGroup->Elucidated

Fig 2: Multi-modal analytical workflow for structural elucidation.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: GC-MS Acquisition
  • Sample Preparation: Dilute 10 µL of the synthesized analyte in 1.0 mL of GC-grade hexane.

  • System Validation (Self-Check): Inject 1 µL of pure hexane prior to the sample. Validation metric: The chromatogram must show a flat baseline to confirm zero column carryover.

  • Injection: Inject 1 µL of the sample using a split ratio of 1:50 to prevent detector saturation.

  • Chromatography: Utilize a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Set the oven program: Initial temperature 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).

  • Detection: Operate the MS in EI mode at 70 eV, scanning from m/z 40 to 400.

Protocol B: NMR & VT-NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% Tetramethylsilane (TMS).

  • Room Temperature Acquisition: Acquire 1H NMR (16 scans) and 13C NMR (256 scans) at 298 K using a 400 MHz spectrometer.

  • System Validation (Self-Check): If signal duplication is observed (e.g., two distinct singlets for the N-CH₃ group), initiate a VT-NMR experiment. Heat the probe to 330 K (57 °C) and re-acquire the 1H spectrum. Validation metric: The duplicated peaks must coalesce into a single peak. Failure to coalesce indicates the presence of an actual chemical impurity rather than a rotamer.

  • 2D Correlation: Acquire COSY and HSQC spectra at 330 K to unambiguously link the aliphatic protons to their respective carbons.

Spectroscopic Data Interpretation

The quantitative data extracted from the experimental workflows are summarized below to facilitate rapid reference and comparison.

Table 2: Key GC-MS Fragmentation Ions (EI, 70 eV)

m/zRelative AbundanceFragment Identity / Cleavage Mechanism
219 ~15%[M]⁺ (Molecular Ion)
148 ~40%[M - C₅H₁₁]⁺ (Alpha cleavage at the carbonyl carbon)
120 100%[C₈H₁₀N]⁺ (N-methyl-m-toluidine cation, base peak)
91 ~30%[C₇H₇]⁺ (Tropylium ion derived from the m-tolyl group)

Table 3: 1H NMR Assignments (CDCl₃, Coalesced at 330 K)

Chemical Shift (ppm)MultiplicityIntegrationStructural Assignment
0.85 Triplet (t)6H-CH₃ (Terminal methyls of the two ethyl groups)
1.40 - 1.65 Multiplet (m)4H-CH₂- (Methylene protons of the two ethyl groups)
2.15 Multiplet (m)1H-CH- (Alpha proton on C2)
2.35 Singlet (s)3HAr-CH₃ (Methyl group on the aromatic ring)
3.20 Singlet (s)3HN-CH₃ (Methyl group attached to the amide nitrogen)
6.90 - 7.30 Multiplet (m)4HAromatic protons (m-substituted benzene ring)

Conclusion

The structural elucidation of 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide requires a nuanced understanding of its physicochemical behavior, particularly the restricted rotation of its tertiary amide bond. By deploying a self-validating combination of EI-GC-MS for fragmentation mapping and VT-NMR for rotameric resolution, researchers can definitively confirm the molecular structure and ensure the absence of synthetic precursors like N-methyl-m-toluidine.

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Exploratory

Technical Whitepaper: Physico-Chemical Profiling and Formulation Dynamics of 2-Ethyl-N-methyl-N-(3-methylphenyl)butanamide

Executive Summary 2-Ethyl-N-methyl-N-(3-methylphenyl)butanamide, commercially recognized as Paradisamide™[1], is a sterically hindered tertiary amide widely utilized in the fragrance and cosmetic formulation industries....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Ethyl-N-methyl-N-(3-methylphenyl)butanamide, commercially recognized as Paradisamide™[1], is a sterically hindered tertiary amide widely utilized in the fragrance and cosmetic formulation industries. Known for its exceptional chemical stability and long-lasting olfactory profile (tropical fruit, guava, grapefruit)[2], it presents unique formulation advantages for topical products, personal care, and dermatological excipient matrices. As a Senior Application Scientist, I have structured this whitepaper to detail its physical properties, synthetic pathways, and stability profiling methodologies, providing a self-validating framework for drug and formulation development professionals.

Molecular Characteristics & Physico-Chemical Data

The structural framework of this compound features a tertiary amide linkage. Unlike primary or secondary amides, tertiary amides lack a hydrogen atom on the nitrogen, preventing them from acting as hydrogen bond donors, which significantly increases their lipophilicity (Log Pow of 3.5)[1]. Furthermore, the steric hindrance provided by the 2-ethyl group on the acyl chain and the 3-methylphenyl group on the nitrogen atom heavily shields the carbonyl carbon from nucleophilic attack (e.g., by water or hydroxide ions). This mechanistic feature explains its remarkable stability across a broad pH range (pH 2 to 10.5)[1], making it highly resistant to hydrolysis in both acidic cleaners and alkaline soaps.

Quantitative Data Summary

Table 1: Physico-Chemical and Thermodynamic Properties

PropertyValueSource
Chemical Name 2-Ethyl-N-methyl-N-(3-methylphenyl)butanamidePubChem[3]
Trade Name Paradisamide™Givaudan[1]
CAS Registry Number 406488-30-0ChemicalBook[4]
Molecular Formula C₁₄H₂₁NOPubChem[3]
Molecular Weight 219.32 g/mol PubChem[3]
Log Pow 3.5Givaudan[1]
Vapor Pressure 0.0038 hPaGivaudan[1]
Boiling Point 277 °CGivaudan[1]
Odor Profile Tropical fruity, guava, grapefruit, rhubarbThe Good Scents Co.[2]

Chemical Synthesis Methodology

The laboratory-scale and industrial synthesis of 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide relies on a nucleophilic acyl substitution reaction. The protocol below outlines a high-yield synthetic pathway.

SynthesisWorkflow N1 N-methyl-m-toluidine (Amine Precursor) N4 Nucleophilic Acyl Substitution (0-5°C → RT, DCM Solvent) N1->N4 N2 2-Ethylbutyryl Chloride (Acylating Agent) N2->N4 N3 Triethylamine (TEA) (Acid Scavenger) N3->N4 N5 Aqueous Workup (Acid/Base Washes) N4->N5 Crude Amide N6 Fractional Distillation (Vacuum) N5->N6 Organic Layer N7 Paradisamide™ (Target Compound) N6->N7 Pure Product

Figure 1: Nucleophilic acyl substitution workflow for the synthesis of Paradisamide.

Protocol 1: Step-by-Step Synthesis of the Tertiary Amide
  • Objective: To synthesize 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide with >99% purity.

  • Step 1: Preparation of the Amine Solution. Dissolve N-methyl-m-toluidine (1.0 eq) and Triethylamine (1.2 eq) in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Causality: The inert atmosphere prevents atmospheric moisture from hydrolyzing the highly reactive acyl chloride. TEA acts as a non-nucleophilic base to scavenge the HCl byproduct; without it, HCl would protonate the amine precursor, rendering it non-nucleophilic and stalling the reaction.

  • Step 2: Acyl Chloride Addition. Cool the reaction vessel to 0–5°C using an ice bath. Add 2-ethylbutyryl chloride (1.1 eq) dropwise over 30 minutes.

    • Causality: The acylation of amines is highly exothermic. Controlling the temperature mitigates thermal degradation and suppresses the formation of unwanted side products.

  • Step 3: Reaction Maturation. Remove the ice bath and allow the mixture to warm to room temperature (20–25°C), stirring for 4 hours. Monitor completion via Thin-Layer Chromatography (TLC).

  • Step 4: Aqueous Workup. Quench the reaction with distilled water. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Causality: This sequential washing is a self-validating purification step. The HCl wash removes unreacted amine and TEA. The NaHCO₃ wash neutralizes residual acid and extracts hydrolyzed 2-ethylbutanoic acid into the aqueous phase as a sodium salt, leaving only the highly lipophilic tertiary amide in the organic phase.

  • Step 5: Purification. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. Subject the crude oil to fractional vacuum distillation to yield the pure product.

Formulation Stability & Analytical Profiling

Due to its high lipophilicity, the compound is substantive to skin and hair[1], making it ideal for emulsion-based topical formulations. However, its stability must be rigorously quantified in complex matrices to ensure no degradation occurs over the product's shelf life.

StabilityWorkflow S1 Formulation Spiking (0.5% - 1.0% Amide) S2 Accelerated Aging (40°C / 75% RH for 12 weeks) S1->S2 S3 Sample Extraction (Solvent Partitioning) S2->S3 Weekly Sampling S4 HPLC-UV Analysis (Quantification of Intact Amide) S3->S4 S5 Data Processing (Degradation Kinetics) S4->S5

Figure 2: Accelerated stability testing workflow for topical formulation assessment.

Protocol 2: HPLC-UV Method for Stability-Indicating Assay
  • Objective: Quantify the degradation of the amide in a cosmetic/topical base (e.g., shampoo at pH 9).

  • Step 1: Sample Preparation. Weigh 1.0 g of the spiked formulation (containing 1% w/w amide) into a centrifuge tube. Add 10 mL of Methanol:Water (80:20 v/v) to disrupt the emulsion.

  • Step 2: Extraction. Vortex for 5 minutes and sonicate for 10 minutes. Centrifuge at 10,000 rpm for 10 minutes to pellet the insoluble matrix components.

    • Causality: Sonication provides the mechanical energy required to disrupt surfactant micelles that might trap the lipophilic analyte, ensuring complete recovery and preventing false-low concentration readings.

  • Step 3: Chromatographic Separation. Inject 10 µL of the filtered supernatant into an HPLC system equipped with a C18 Reverse-Phase column (250 x 4.6 mm, 5 µm). Use an isocratic mobile phase of Acetonitrile:Water (70:30 v/v) at a flow rate of 1.0 mL/min.

    • Causality: The high lipophilicity of the amide requires a strong organic modifier concentration (70% Acetonitrile) to elute the compound within a reasonable retention time and prevent peak tailing.

  • Step 4: Detection. Monitor the eluent at 220 nm using a Diode Array Detector (DAD).

    • Causality: The aromatic ring of the 3-methylphenyl group provides strong UV absorbance at 220 nm, allowing for high-sensitivity detection without the need for pre-column derivatization.

Safety, Toxicity, and Environmental Impact

According to the Globally Harmonized System (GHS) classifications[3], this compound requires strict handling protocols during the manufacturing phase:

  • Acute Toxicity: Harmful if swallowed (H302)[3].

  • Irritation/Sensitization: Causes skin irritation (H315) and serious eye irritation (H319)[3]. It is a known skin sensitizer (H317)[3], necessitating the use of appropriate PPE (nitrile gloves, chemical splash goggles) when handling the pure compound.

  • Environmental: Toxic to aquatic life with long-lasting effects (H411)[3]. Effluent from the synthesis and formulation processes must be captured and treated as hazardous waste, strictly avoiding discharge into municipal water systems.

References

  • PubChem. "Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-". National Institutes of Health (NIH). URL:[Link]

  • Givaudan. "Paradisamide™ Ingredient Profile". Givaudan. URL:[Link]

  • The Good Scents Company. "2-ethyl-N-methyl-N-(3-methyl phenyl) butyramide". The Good Scents Company Information System. URL:[Link]

Sources

Foundational

Structural and Sensory Profiling of 2-Ethyl-N-methyl-N-(3-methylphenyl)butanamide: A Technical Whitepaper

Executive Summary In the fields of sensory science and molecular design, the synthesis of highly substantive, target-specific ligands is a primary objective. 2-Ethyl-N-methyl-N-(3-methylphenyl)butanamide (Molecular Formu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of sensory science and molecular design, the synthesis of highly substantive, target-specific ligands is a primary objective. 2-Ethyl-N-methyl-N-(3-methylphenyl)butanamide (Molecular Formula: C₁₄H₂₁NO), commercially known as Paradisamide®, represents a masterclass in steric engineering and olfactory receptor (OR) targeting. This N,N-disubstituted amide is characterized by its exceptional stability, low vapor pressure, and potent activation of GPCR-mediated olfactory pathways, yielding a long-lasting tropical fruit profile (guava, passion fruit, grapefruit).

This whitepaper provides an in-depth technical analysis of C₁₄H₂₁NO, detailing its physicochemical properties, self-validating synthetic methodology, and mechanism of action for researchers, synthetic chemists, and formulation scientists.

Physicochemical Profiling & Structure-Activity Relationship (SAR)

The molecular architecture of 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide is intentionally designed to optimize both its pharmacokinetic-like distribution in formulations and its binding affinity at the olfactory epithelium.

  • N,N-Disubstitution: By methylating the secondary amine prior to acylation, the resulting tertiary amide lacks a hydrogen-bond donor. This structural modification lowers the boiling point relative to primary amides, ensuring sufficient volatility for olfactory detection while maintaining a high molecular weight for base-note longevity.

  • Steric Shielding: The 2-ethyl group on the butyramide chain creates significant steric hindrance around the carbonyl carbon. This drastically reduces the rate of nucleophilic attack by water or enzymes, rendering the molecule highly resistant to hydrolysis in extreme pH environments (e.g., shower gels, acidic cleaners).

Quantitative Data Summary
PropertyValueCausality / Formulation Impact
Molecular Weight 219.32 g/mol High MW for a top/heart note; provides excellent physical fixation and longevity on substrates.
Log P (Octanol/Water) ~3.5Highly lipophilic; ensures excellent partitioning into lipid bilayers and surfactant micelles.
Boiling Point 277°C (530.6°F)Low volatility; acts as a substantive base note that anchors highly volatile citrus accords.
Odor Detection Threshold 1.2 ng/L airExtremely potent receptor binding; allows for micro-dosing while maintaining sensory impact.
IFRA Safety Limit Up to 15.0% in concentrateHigh safety margin for dermal exposure; enables overdosing (up to 20%) in tropical accords.

(Data sourced from [1] and [2])

Synthetic Methodology: A Self-Validating Protocol

The synthesis of C₁₄H₂₁NO is achieved through a highly controlled, two-step sequence. The protocol below is designed as a self-validating system: each step includes built-in chemical checkpoints to ensure high yield and purity.

Phase 1: N-Methylation of m-Toluidine
  • Reagent Preparation: Charge a dry, nitrogen-purged reaction vessel with 1.0 equivalent of m-toluidine (3-methylaniline).

  • Addition: Slowly add 1.2 equivalents of trimethyl orthoformate.

    • Causality: Trimethyl orthoformate is specifically chosen over aggressive alkylating agents like methyl iodide. It forms an intermediate imidate, preventing over-alkylation into a useless quaternary ammonium salt and ensuring high selectivity for the secondary amine.

  • Heating & Hydrolysis: Heat the mixture to reflux. Once the intermediate is fully formed (verified via TLC/GC), introduce a 10% aqueous HCl solution to hydrolyze the intermediate.

  • Isolation: Neutralize the aqueous layer with NaOH, extract with toluene, and distill to isolate the intermediate: N-methyl-m-toluidine .

Phase 2: N-Acylation (Schotten-Baumann Modification)
  • Substrate Loading: Dissolve the isolated N-methyl-m-toluidine in an aprotic solvent (e.g., dichloromethane) and add 1.5 equivalents of triethylamine (TEA).

    • Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct, preventing the protonation of the weakly nucleophilic N-methyl-m-toluidine and driving the equilibrium to completion.

  • Acyl Chloride Addition: Dropwise add 1.1 equivalents of 2-ethylbutyryl chloride while maintaining the reactor at 0°C to 5°C.

    • Causality: The low temperature controls the highly exothermic acylation, preventing thermal degradation of the reactants and minimizing side reactions.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup & Purification: Quench with deionized water. Wash the organic layer sequentially with dilute HCl (to remove unreacted amine), saturated NaHCO₃ (to neutralize residual acid), and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via fractional vacuum distillation to yield 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide.

SynthesisWorkflow A m-Toluidine (Starting Material) C N-Methyl-m-toluidine (Intermediate) A->C Step 1: N-Methylation Acid Hydrolysis, Heat B Trimethyl Orthoformate (Methylating Agent) B->C E Paradisamide (Target: C14H21NO) C->E Step 2: N-Acylation Base Catalyst (TEA) D 2-Ethylbutyryl Chloride (Acylating Agent) D->E

Fig 1: Two-step synthetic workflow for 2-Ethyl-N-methyl-N-(3-methylphenyl)butanamide.

Olfactory Signal Transduction & Receptor Dynamics

Upon volatilization, C₁₄H₂₁NO enters the nasal cavity and partitions into the olfactory mucus. Its specific molecular geometry (the spatial arrangement of the m-tolyl ring and the branched aliphatic chain) acts as an agonist for specific G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.

Mechanistic Pathway
  • Ligand Binding: The molecule binds to the extracellular domain of the Olfactory Receptor (OR), inducing a conformational shift.

  • G-Protein Activation: This shift catalyzes the exchange of GDP for GTP on the alpha subunit of the olfactory-specific G-protein ( Golf​ ).

  • Signal Amplification: The activated Golf​ alpha subunit dissociates and activates Adenylyl Cyclase 3 (AC3), which rapidly converts intracellular ATP into cyclic AMP (cAMP).

  • Depolarization: The surge in cAMP opens Cyclic Nucleotide-Gated (CNG) ion channels. The influx of Ca2+ and Na+ depolarizes the neuronal membrane, firing an action potential to the olfactory bulb, which the brain interprets as a "tropical guava/grapefruit" aroma.

OlfactoryPathway OR Olfactory Receptor (OR) Binds C14H21NO G_protein G_olf Protein Activation GDP -> GTP Exchange OR->G_protein Conformational Shift AC3 Adenylyl Cyclase 3 (AC3) Enzymatic Activation G_protein->AC3 Alpha-Subunit Binding cAMP cAMP Generation ATP Conversion AC3->cAMP Catalysis CNG CNG Channel Opening Ca2+ / Na+ Influx cAMP->CNG Ligand Binding Depol Membrane Depolarization Action Potential Triggered CNG->Depol Cation Influx Brain Olfactory Bulb Perception: Tropical/Guava Depol->Brain Synaptic Relay

Fig 2: GPCR-mediated olfactory signal transduction pathway triggered by Paradisamide.

Formulation Dynamics & Synergistic Accords

In applied formulation science, C₁₄H₂₁NO is prized for its versatility. According to industry standards outlined by [3], it can be utilized in micro-doses to provide a "juicy twist" to floral notes, or overdosed up to 20% in heavy tropical accords.

Synergistic Behavior: When combined with lactones (e.g., Methyl Laitone), C₁₄H₂₁NO exhibits a non-linear olfactory synergy. The lipophilic nature of both molecules allows them to co-evaporate at a similar rate from the skin matrix, creating a sustained "creamy passionfruit" accord that resists the rapid top-note degradation typically seen in natural citrus oils [4].

References

  • PubChem. "Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-". National Center for Biotechnology Information. Available at:[Link]

  • ScenTree. "Paradisamide® (CAS N° 406488-30-0)". ScenTree Fragrance Database. Available at:[Link]

  • The Perfumer's Apprentice. "Paradisamide® (Givaudan)". Ingredient Specifications. Available at:[Link]

  • The Good Scents Company. "2-ethyl-N-methyl-N-(3-methyl phenyl) butyramide". TGSC Information System. Available at:[Link]

Exploratory

An In-depth Technical Guide to Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-, a multifaceted N,N-disubstituted amide....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-, a multifaceted N,N-disubstituted amide. Primarily recognized for its application as a fragrance ingredient with a distinct tropical fruity aroma, this compound also exhibits significant potential as an insect repellent. This document delves into its chemical identity, synthesis, analytical characterization, and known biological activities. While detailed pharmacological and toxicological data remain limited, this guide synthesizes the available information and draws parallels with structurally related compounds to offer insights for future research and development.

Chemical Identity and Physicochemical Properties

  • IUPAC Name: 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide[1]

  • Synonyms: 2-ethyl-N-methyl-N-(m-tolyl)butanamide, Paradisamide[2]

  • CAS Number: 406488-30-0[1]

  • Molecular Formula: C₁₄H₂₁NO[1]

  • Molecular Weight: 219.32 g/mol [1]

Table 1: Physicochemical Properties of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-

PropertyValueSource
Appearance Colorless liquid[3]
Odor Tropical fruit, guava, passion fruit, cassis[2]
Boiling Point 101°C at 0.25 mmHg[3]
Molecular Weight 219.32 g/mol [1]

Synthesis

The synthesis of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- can be achieved through the acylation of a secondary amine with an acid chloride. This standard method for amide bond formation is efficient and adaptable for laboratory-scale synthesis.[4][5][6][7][8] The proposed synthetic pathway involves two main steps: the preparation of the acid chloride and the subsequent amidation reaction.

Proposed Synthetic Pathway

The synthesis initiates with the conversion of 2-ethylbutanoic acid to its corresponding acid chloride, 2-ethylbutanoyl chloride. This is a crucial activation step, as the carboxylic acid itself is not reactive enough for direct amidation. The activated acid chloride is then reacted with N-methyl-m-toluidine to yield the final product.

Synthesis_Pathway Reactant1 2-Ethylbutanoic Acid Intermediate 2-Ethylbutanoyl Chloride Reactant1->Intermediate Activation Reagent1 Thionyl Chloride (SOCl₂) Reagent1->Intermediate Reactant2 N-Methyl-m-toluidine Product Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- Reactant2->Product Intermediate->Product Amidation Byproduct HCl, SO₂ Intermediate->Byproduct

Caption: Proposed synthesis of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for the synthesis of structurally similar N,N-disubstituted amides, such as N,N-diethyl-m-toluamide (DEET).[4][5][7]

Step 1: Synthesis of 2-Ethylbutanoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-ethylbutanoic acid (1.0 equivalent) and a catalytic amount of dimethylformamide (DMF).

  • Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) to the mixture at room temperature.

  • Gently reflux the mixture until the evolution of gas (HCl and SO₂) ceases. This indicates the completion of the reaction.

  • Cool the reaction mixture to room temperature. The crude 2-ethylbutanoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-

  • In a separate flask, dissolve N-methyl-m-toluidine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent like dichloromethane or diethyl ether.[3]

  • Cool the solution in an ice bath.

  • Slowly add the crude 2-ethylbutanoyl chloride from Step 1 dropwise to the cooled amine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by vacuum distillation to yield pure Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-.[3]

Analytical Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The NIST WebBook provides a mass spectrum for the related compound, Butanamide, N-ethyl-N-(3-methylphenyl)-.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy will show a characteristic strong absorption band for the amide carbonyl group (C=O) typically in the region of 1630-1680 cm⁻¹.

Biological Activity and Potential Applications

Fragrance Ingredient

Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- is utilized in the fragrance industry for its long-lasting tropical fruity scent, reminiscent of guava and passion fruit.[2] Its chemical stability makes it suitable for incorporation into a variety of consumer products.[10]

Insect Repellent

A key application of this compound, as highlighted in patent literature, is its efficacy as an insect repellent.[10] Its performance is reported to be comparable to that of N,N-diethyl-m-toluamide (DEET), a widely used insect repellent.[10]

Proposed Mechanism of Action as an Insect Repellent:

The mechanism by which N,N-disubstituted amides like DEET repel insects is a subject of ongoing research. The primary hypothesis is that these compounds interfere with the insect's olfactory system.[11]

  • Olfactory Receptor Disruption: Insects use olfactory receptors to detect volatile chemical cues from their hosts, such as carbon dioxide and lactic acid. Amide repellents are thought to bind to these receptors, either blocking the detection of attractant molecules or activating receptors that trigger an aversive response.[11][12]

  • Octopaminergic Pathway Modulation: Some studies on DEET suggest that it may also act on the octopaminergic system in insects, which is involved in neurotransmission.[13] By modulating this pathway, the repellent can induce neuroexcitation and an avoidance behavior in insects.[13]

Insect_Repellent_MoA Repellent Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- OlfactoryReceptor Insect Olfactory Receptors Repellent->OlfactoryReceptor Binds to/Modulates OctopamineReceptor Octopamine Receptors Repellent->OctopamineReceptor Potentially Interacts with Response Aversive Behavior (Repellency) OlfactoryReceptor->Response Leads to OctopamineReceptor->Response Contributes to

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Foundational

Whitepaper: A Systematic Approach to the Mechanism of Action Discovery for Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-

Foreword In the landscape of modern drug discovery, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and resource-intensive. A critical inflection point in this journey is the...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

In the landscape of modern drug discovery, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and resource-intensive. A critical inflection point in this journey is the elucidation of the compound's mechanism of action (MoA). A definitive understanding of how a molecule exerts its biological effect is paramount for optimizing efficacy, predicting toxicity, and identifying the target patient population. Without this, a promising compound is merely a black box.

This guide outlines a comprehensive, multi-phased strategy for the MoA discovery of a novel bioactive compound, identified here as Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- (CAS: 406488-30-0)[1][2]. This molecule, while registered as a fragrance ingredient, presents a unique scaffold for potential therapeutic development, yet its biological targets and pathways remain uncharacterized[1][3].

We present a systematic, field-proven workflow designed for researchers, scientists, and drug development professionals. Our approach is built on a foundation of scientific integrity, integrating computational prediction with rigorous, self-validating experimental protocols. This document eschews a rigid template, instead providing a logical and causal narrative that guides the scientist from hypothesis generation to definitive MoA postulation.

Introduction: The Investigational Candidate

The subject of this investigation is Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-, a small molecule with the following properties:

  • IUPAC Name: 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide[1]

  • CAS Number: 406488-30-0[1]

  • Molecular Formula: C₁₄H₂₁NO[1][2]

  • Molecular Weight: 219.32 g/mol [1]

Given its uncharacterized bioactivity, a structured discovery campaign is required. The following workflow is designed to systematically identify the molecular target(s), validate target engagement in a cellular context, and elucidate the downstream functional consequences of this interaction.

Phase I: Target Hypothesis Generation

The initial phase is designed to cast a wide net, employing unbiased methods to identify potential molecular targets. The goal is not confirmation but the generation of high-quality, data-driven hypotheses.

In Silico Target Prediction

Before committing to resource-intensive wet-lab experiments, we leverage the compound's structure to predict potential biological targets. This computational approach harnesses vast chemogenomic databases to find proteins that are known to bind structurally similar molecules.[4][5]

Causality: The principle of chemical similarity posits that molecules with similar structures often exhibit similar biological profiles[4]. By comparing our candidate to ligands with known targets, we can generate a preliminary list of potential binding partners, saving considerable time and resources.[6]

Protocol: Computational Target Fishing

  • Structure Preparation: Obtain the 2D structure (SMILES format: CCC(CC)C(=O)N(C)C1=CC=CC(=C1)C) of the compound[1].

  • Database Selection: Utilize multiple web-based prediction tools that screen the query molecule against databases like ChEMBL, PDBbind, and others. Recommended platforms include TargetHunter, 3DSTarPred, and SPiDER.[4][7][8]

  • Similarity Search: Execute searches based on both 2D (fingerprint) and 3D (shape) similarity algorithms.[4][8]

  • Data Aggregation & Triage: Compile the predicted targets from all platforms. Prioritize targets that appear across multiple prediction methods or have the highest confidence scores.

Data Presentation: Predicted Target Classes A hypothetical output from in silico screening.

Predicted Target Class Representative Protein Confidence Score Rationale
G-Protein Coupled Receptors Dopamine D2 Receptor High (0.85) High 3D shape similarity to known DRD2 antagonists.
Nuclear Receptors Peroxisome Proliferator-Activated Receptor γ Medium (0.65) Shared pharmacophore features with PPARγ modulators.

| Kinases | Mitogen-Activated Protein Kinase 1 (MAPK1) | Low (0.40) | General similarity to Type-II kinase inhibitors. |

Target Deconvolution via Affinity-Purification Mass Spectrometry (AP-MS)

To physically identify the binding partner(s), we employ an unbiased affinity purification strategy. This involves immobilizing the compound on a solid support (beads) and using it as "bait" to capture its target protein(s) from a complex cell lysate. The captured proteins are then identified by mass spectrometry.[9][10]

Causality: This method directly exploits the binding affinity between the compound and its target. By physically isolating the compound-protein complex, we can identify the target without prior assumptions about its identity or function.[9]

Protocol: AP-MS for Target Identification

  • Compound Immobilization: Synthesize an analogue of the compound with a linker arm suitable for conjugation to NHS-activated sepharose beads. Self-Validation: A control batch of beads is prepared using the linker alone (no compound) to identify non-specific binders.

  • Cell Culture & Lysis: Culture a relevant cell line (e.g., HEK293T for broad protein expression) to high density. Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.

  • Affinity Pulldown: Incubate the cell lysate with the compound-conjugated beads and the control beads in parallel for 2-4 hours at 4°C.[10]

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. The stringency of the wash is critical for reducing background.[10][11]

  • Elution & Digestion: Elute the bound proteins from the beads. Denature, reduce, alkylate, and digest the proteins into peptides using trypsin.[12]

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the compound-bead sample compared to the control-bead sample. These are the high-confidence target candidates.

Phase II: Target Validation and Engagement

With a prioritized list of candidates from Phase I, the next step is to rigorously validate the direct interaction between the compound and its putative target, both in a purified system and within the complex environment of a living cell.

Biophysical Characterization: Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that provides real-time, quantitative data on biomolecular interactions.[13][14] It has become a gold-standard tool for confirming direct binding and determining the kinetics and affinity of that interaction.[15][16]

Causality: SPR measures the change in refractive index at a sensor surface as the analyte (our compound) flows over and binds to the immobilized ligand (the putative target protein). This allows for precise measurement of the association (kₐ) and dissociation (kₔ) rates, from which the equilibrium dissociation constant (Kₗ) can be calculated.[14]

Protocol: SPR Kinetic Analysis

  • Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip surface. A control flow cell is prepared for reference subtraction.[13]

  • Analyte Preparation: Prepare a series of precise dilutions of the compound in running buffer. A key control is to ensure the solvent (e.g., DMSO) concentration is identical across all samples.[17]

  • Binding Measurement: Inject the compound dilutions sequentially over the target and control surfaces, from lowest to highest concentration. Each injection cycle consists of an association phase (compound injection) and a dissociation phase (buffer flow).

  • Data Processing: Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

  • Kinetic Modeling: Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kₐ, kₔ, and calculate Kₗ (Kₗ = kₔ/kₐ).

Data Presentation: Hypothetical SPR Binding Data

Parameter Value Unit Interpretation
Association Rate (kₐ) 1.5 x 10⁵ M⁻¹s⁻¹ Rapid binding of the compound to the target.
Dissociation Rate (kₔ) 3.0 x 10⁻³ s⁻¹ Moderately slow dissociation from the target.

| Affinity (Kₗ) | 20 | nM | High-affinity interaction, characteristic of a specific binder. |

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

Confirming that a compound binds its target in a test tube is necessary, but not sufficient. CETSA provides the critical evidence that the compound reaches and engages its target inside intact cells.[18]

Causality: The principle of CETSA is based on ligand-induced thermal stabilization.[19][20] When a protein is bound by a ligand (our compound), its structure is often stabilized, making it more resistant to heat-induced denaturation and aggregation.[20]

Protocol: CETSA with Western Blot Readout

  • Cell Treatment: Treat intact cells with a range of concentrations of the compound or a vehicle control (e.g., DMSO) for 1 hour at 37°C.[21]

  • Heat Challenge: Aliquot the treated cell suspensions and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.[19][21]

  • Lysis and Fractionation: Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction (supernatant) from the aggregated, denatured protein (pellet) by high-speed centrifugation.[19][21]

  • Protein Quantification: Normalize the protein concentration of all supernatant samples.

  • Western Blotting: Analyze the amount of soluble target protein remaining in each sample by SDS-PAGE and Western blotting using a specific antibody for the target.

  • Data Analysis: Plot the band intensities as a function of temperature. A shift in the melting curve to higher temperatures in the compound-treated samples indicates target engagement.[22] An isothermal dose-response curve can be generated at a single, fixed temperature to determine the cellular EC₅₀ of target engagement.[20]

Phase III: Elucidation of Functional Consequences

With a validated target, the final phase connects this molecular interaction to a cellular phenotype. We aim to understand the downstream signaling events and confirm that the target is responsible for the compound's ultimate biological effect.

Pathway Mapping via Transcriptomics (RNA-Seq)

A powerful, unbiased way to understand the functional consequence of target engagement is to measure the global changes in gene expression induced by the compound.

Causality: When a compound binds and modulates its target, it perturbs the associated signaling pathway. This perturbation leads to changes in the activity of transcription factors and, consequently, a characteristic change in the cellular transcriptome. This "transcriptional signature" can be compared to signatures of known drugs or genetic perturbations to infer the MoA.[23]

Protocol: Differential Gene Expression Analysis

  • Experimental Design: Treat cells with the compound at a concentration known to engage the target (from CETSA) and with a vehicle control. Include multiple biological replicates for statistical power.

  • RNA Extraction & Sequencing: After an appropriate incubation time (e.g., 6, 12, or 24 hours), harvest the cells, extract total RNA, and perform next-generation sequencing (RNA-Seq).

  • Data Analysis: Align reads to the reference genome and perform differential expression analysis to identify genes that are significantly up- or down-regulated by the compound.

  • Pathway Analysis: Use bioinformatics tools (e.g., GSEA, IPA) to identify signaling pathways and biological processes that are significantly enriched among the differentially expressed genes. This provides a systems-level view of the compound's impact.

Genetic Target Validation (CRISPR-Cas9 Knockout)

This is the definitive experiment to prove the on-target MoA. If the compound's effect is mediated solely through the identified target, then removing that target from the cell should render the cell insensitive to the compound.

Causality: By creating a cell line that genetically lacks the target protein, we can directly test if the target is necessary for the compound's activity. A loss of response in the knockout cell line provides the strongest possible evidence for the proposed MoA.

Protocol: CRISPR-Mediated Target Invalidation

  • gRNA Design & Validation: Design and validate guide RNAs (gRNAs) that specifically target the gene encoding the protein of interest.

  • Generation of Knockout Cell Line: Transfect the parental cell line with Cas9 nuclease and the validated gRNAs to generate a stable knockout (KO) cell line.

  • Validation of Knockout: Confirm the complete loss of target protein expression in the KO cell line via Western blotting.

  • Phenotypic Assay: Treat both the parental (wild-type) and KO cell lines with the compound across a range of concentrations.

  • Readout: Measure a relevant phenotypic endpoint that was identified in initial screens (e.g., cell viability, reporter gene activity).

Visualization of Workflows and Pathways

Clear visualization of complex processes is essential for communication and understanding. The following diagrams, rendered using DOT language, illustrate the overall discovery workflow and a hypothetical signaling pathway.

Overall MoA Discovery Workflow

MoA_Workflow cluster_Phase1 Phase I: Hypothesis Generation cluster_Phase2 Phase II: Target Validation cluster_Phase3 Phase III: Functional Consequences p1_1 In Silico Prediction p1_out Prioritized Target List p1_1->p1_out Predicted Targets p1_2 Affinity-Purification Mass Spectrometry p1_2->p1_out Physical Interactors p2_1 Surface Plasmon Resonance (SPR) p1_out->p2_1 p2_2 Cellular Thermal Shift Assay (CETSA) p2_out Validated Target p2_1->p2_out Direct Binding (KD, Kinetics) p2_2->p2_out Cellular Engagement (EC50) p3_1 Transcriptomics (RNA-Seq) p2_out->p3_1 p3_2 CRISPR/Cas9 Knockout p3_out Validated Mechanism of Action p3_1->p3_out Pathway Modulation p3_2->p3_out Target Necessity

Caption: A multi-phase workflow for MoA discovery.

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical scenario where the compound inhibits a kinase (Target Protein), preventing the phosphorylation of a transcription factor and altering gene expression.

Signaling_Pathway compound Butanamide, 2-ethyl-N-methyl- N-(3-methylphenyl)- target Target Protein (Kinase) compound->target Inhibition tf_p Transcription Factor-P (Active) target->tf_p Phosphorylation tf Transcription Factor (Inactive) nucleus Nucleus tf_p->nucleus gene Target Genes response Cellular Response (e.g., Apoptosis) gene->response Expression

Caption: Hypothetical MoA via kinase inhibition.

Conclusion

The elucidation of a compound's mechanism of action is a cornerstone of successful drug development. The integrated, multi-phase strategy detailed in this guide provides a robust framework for moving from an uncharacterized bioactive molecule, such as Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-, to a fully validated therapeutic lead with a well-defined MoA. By systematically combining computational prediction, unbiased biochemical screening, biophysical validation, and functional genomics, research teams can de-risk their projects, accelerate development timelines, and build a solid foundation for future clinical success.

References

  • In Silico Target Prediction for Small Molecules: Methods and Protocols. (n.d.). SpringerLink. Retrieved March 30, 2026, from [Link]

  • A beginner's guide to surface plasmon resonance. (2023, February 13). Portland Press. Retrieved March 30, 2026, from [Link]

  • SPR applications in early drug discovery. (2023, April 19). Nicoya Lifesciences. Retrieved March 30, 2026, from [Link]

  • Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal. Retrieved March 30, 2026, from [Link]

  • In Silico Target Prediction. (n.d.). Creative Biolabs. Retrieved March 30, 2026, from [Link]

  • How does SPR work in Drug Discovery? (2025, June 11). deNOVO Biolabs. Retrieved March 30, 2026, from [Link]

  • Surface Plasmon Resonance (SPR). (n.d.). BioDuro. Retrieved March 30, 2026, from [Link]

  • Renaud, J., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Retrieved March 30, 2026, from [Link]

  • Cellular thermal shift assay (CETSA). (2020). Bio-protocol. Retrieved March 30, 2026, from [Link]

  • In Silico Target Prediction for Small Molecules. (2013). PubMed. Retrieved March 30, 2026, from [Link]

  • Iorio, F., et al. (2010). Discovery of drug mode of action and drug repositioning from transcriptional responses. Proceedings of the National Academy of Sciences. Retrieved March 30, 2026, from [Link]

  • Drug Discovery and Development Process. (n.d.). PPD. Retrieved March 30, 2026, from [Link]

  • 3DSTarPred: A Web Server for Target Prediction of Bioactive Small Molecules Based on 3D Shape Similarity. (2024, October 30). ACS Publications. Retrieved March 30, 2026, from [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023, March 17). ACS Publications. Retrieved March 30, 2026, from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI. Retrieved March 30, 2026, from [Link]

  • Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-. (n.d.). PubChem. Retrieved March 30, 2026, from [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. (n.d.). University of Cambridge. Retrieved March 30, 2026, from [Link]

  • Machine Learning Methods in Drug Discovery. (2020, November 12). MDPI. Retrieved March 30, 2026, from [Link]

  • Drug discovery. (n.d.). Wikipedia. Retrieved March 30, 2026, from [Link]

  • Drug discovery and development: introduction to the general public and patient groups. (2023, May 24). Frontiers. Retrieved March 30, 2026, from [Link]

  • Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-. (2023, November 1). US EPA. Retrieved March 30, 2026, from [Link]

  • Proteomics Sample Preparation for Affinity-Purification Mass Spectrometry. (2025, June 23). Protocols.io. Retrieved March 30, 2026, from [Link]

  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. (2020, March 1). LCGC International. Retrieved March 30, 2026, from [Link]

  • Affinity Purification Strategies for Proteomic Analysis of Transcription Factor Complexes. (2013, August 12). ACS Publications. Retrieved March 30, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Toxicological Profile of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the known toxicological profile of the fragrance ingredient, Butanamide...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known toxicological profile of the fragrance ingredient, Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- (CAS No. 406488-30-0). While publicly available data on specific toxicological endpoints such as ADME, carcinogenicity, and reproductive toxicity are limited, this document synthesizes the existing hazard information derived from its Globally Harmonized System (GHS) classification. Furthermore, this guide outlines the requisite experimental protocols, grounded in internationally recognized OECD guidelines, necessary to establish a complete and robust safety assessment for this compound. The ensuing sections are designed to equip researchers and drug development professionals with a thorough understanding of the current state of knowledge and a clear framework for future toxicological evaluation.

Introduction and Physicochemical Properties

Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-, also known as 2-ethyl-N-methyl-N-(m-tolyl)butanamide, is a synthetic chemical primarily utilized as a fragrance ingredient in various consumer products.[1] Its chemical structure and basic properties are summarized in Table 1.

PropertyValueSource
IUPAC Name 2-ethyl-N-methyl-N-(3-methylphenyl)butanamidePubChem
CAS Number 406488-30-0PubChem[1]
Molecular Formula C14H21NOPubChem[1]
Molecular Weight 219.32 g/mol PubChem[1]
Appearance Not specified in available literature-
Odor Fruity, tropical-
Solubility Not specified in available literature-

Table 1: Physicochemical Properties of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-

Known Toxicological Hazards

The current understanding of the toxicological profile of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- is primarily derived from its GHS classification.[1] These classifications indicate the potential for specific adverse health effects and are summarized in Table 2.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
Hazardous to the Aquatic Environment, Long-term HazardCategory 2H411: Toxic to aquatic life with long lasting effects

Table 2: GHS Hazard Classification for Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- [1]

The following sections will delve into the experimental methodologies required to substantiate and expand upon these classifications, providing a pathway to a comprehensive toxicological assessment.

Absorption, Distribution, Metabolism, and Excretion (ADME)

A thorough understanding of a compound's ADME profile is fundamental to interpreting toxicological data and extrapolating findings to human health risk assessment. Currently, there is a lack of publicly available data on the ADME properties of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-. To address this data gap, a series of in vitro and in vivo studies would be necessary.

Experimental Protocol: In Vitro ADME Assessment

Objective: To characterize the metabolic stability, and potential for drug-drug interactions of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-.

Methodology:

  • Metabolic Stability:

    • Incubate the test compound with liver microsomes or hepatocytes from relevant species (e.g., rat, human).

    • Monitor the disappearance of the parent compound over time using LC-MS/MS.

    • Calculate the in vitro half-life and intrinsic clearance.

  • Metabolite Identification:

    • Analyze the incubation mixtures from the metabolic stability assay using high-resolution mass spectrometry to identify major metabolites.

    • Characterize the chemical structures of the identified metabolites.

  • Cytochrome P450 (CYP) Inhibition:

    • Assess the potential of the test compound to inhibit major CYP isoforms (e.g., CYP1A2, 2B6, 2C9, 2C19, 2D6, 3A4) using fluorescent or LC-MS/MS-based probe substrates.

    • Determine the IC50 values for each isoform.

Causality behind Experimental Choices: Liver microsomes and hepatocytes are the primary in vitro systems for studying hepatic metabolism, as they contain the key drug-metabolizing enzymes. LC-MS/MS provides the sensitivity and selectivity required for quantifying the parent compound and identifying metabolites. The selected CYP isoforms are responsible for the metabolism of a vast majority of clinically used drugs, making their inhibition a key factor in predicting potential drug-drug interactions.

ADME_Workflow cluster_invitro In Vitro ADME Metabolic_Stability Metabolic Stability (Microsomes/Hepatocytes) Metabolite_ID Metabolite Identification Metabolic_Stability->Metabolite_ID Identify major metabolites CYP_Inhibition CYP Inhibition Assay Metabolic_Stability->CYP_Inhibition Assess DDI potential

Caption: In Vitro ADME experimental workflow.

Acute Toxicity

The GHS classification of "Harmful if swallowed" (Acute Toxicity, Oral, Category 4) suggests an acute oral LD50 in the range of 300 to 2000 mg/kg body weight.[1] A definitive acute toxicity study would be required to establish a precise LD50 value and observe clinical signs of toxicity.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD 425)

Objective: To determine the acute oral toxicity (LD50) of a substance.

Methodology:

  • Animal Selection: Use a single sex of a standard rodent species (e.g., female rats), as this is often the more sensitive sex.

  • Dose Administration: Administer the test substance by oral gavage.

  • Sequential Dosing: Dose animals one at a time. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) for the previous animal.

  • Observation: Observe animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: Conduct a gross necropsy on all animals at the end of the study.

  • Data Analysis: Calculate the LD50 and its confidence intervals using appropriate statistical methods.

Causality behind Experimental Choices: The Up-and-Down Procedure is a refined method for acute toxicity testing that uses fewer animals than the traditional LD50 test while still providing a statistically valid estimate of the LD50.[2] The 14-day observation period allows for the detection of delayed mortality and other toxic effects.

Skin and Eye Irritation

The GHS classifications of "Causes skin irritation" (Category 2) and "Causes serious eye irritation" (Category 2) indicate that the substance has the potential to cause reversible inflammatory effects upon contact with skin and eyes.[1] In vitro methods are now the preferred approach for assessing skin and eye irritation to reduce animal testing.

Experimental Protocol: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

Objective: To determine the skin irritation potential of a chemical.

Methodology:

  • Test System: Utilize a commercially available Reconstructed Human Epidermis (RhE) model.

  • Application: Apply the test substance topically to the surface of the RhE tissue.

  • Exposure and Incubation: Expose the tissue to the substance for a defined period, followed by a post-exposure incubation period.

  • Viability Assessment: Determine cell viability using a quantitative method, typically the MTT assay.

  • Classification: A substance is identified as an irritant if the mean tissue viability is reduced below a defined threshold (typically ≤ 50%).

Causality behind Experimental Choices: RhE models closely mimic the structure and function of the human epidermis, providing a mechanistically relevant in vitro system for assessing skin irritation.[3] The MTT assay is a well-established and validated method for quantifying cell viability.

Experimental Protocol: Bovine Corneal Opacity and Permeability (BCOP) Test (OECD 437)

Objective: To identify substances that can cause serious eye damage.

Methodology:

  • Test System: Use freshly isolated bovine corneas.

  • Application: Apply the test substance to the epithelial surface of the cornea.

  • Measurement of Opacity: Measure the opacity of the cornea using an opacitometer at various time points.

  • Measurement of Permeability: Measure the passage of fluorescein through the cornea.

  • Calculation of In Vitro Irritancy Score (IVIS): Combine the opacity and permeability measurements to calculate an IVIS.

  • Classification: Classify the substance based on the IVIS.

Causality behind Experimental Choices: The BCOP assay assesses two key mechanisms of eye irritation: corneal opacity (protein denaturation) and increased permeability (cell membrane damage), providing a comprehensive in vitro assessment of serious eye damage potential.

Genotoxicity

There is no publicly available data on the genotoxic potential of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-. A standard battery of in vitro and in vivo tests is required to assess the potential for a substance to induce genetic mutations or chromosomal damage.

Experimental Protocol: Standard Genotoxicity Testing Battery

Objective: To evaluate the potential of a substance to induce gene mutations and chromosomal aberrations.

Methodology:

  • Bacterial Reverse Mutation Test (Ames Test; OECD 471):

    • Expose various strains of Salmonella typhimurium and Escherichia coli to the test substance, with and without metabolic activation (S9 mix).

    • Assess for an increase in the number of revertant colonies.

  • In Vitro Mammalian Cell Micronucleus Test (OECD 487):

    • Treat mammalian cells (e.g., CHO, V79, L5178Y, or human lymphocytes) with the test substance, with and without metabolic activation.

    • Analyze the cells for the presence of micronuclei, which are indicative of chromosomal damage or aneuploidy.

  • In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474):

    • If a positive result is obtained in either of the in vitro assays, an in vivo follow-up is necessary.

    • Administer the test substance to rodents.

    • Collect bone marrow or peripheral blood and analyze for the frequency of micronucleated erythrocytes.

Causality behind Experimental Choices: The Ames test is a widely used and validated screen for point mutations.[4] The in vitro micronucleus test detects both clastogenic (chromosome breaking) and aneugenic (chromosome loss/gain) events. The in vivo micronucleus test confirms genotoxic effects in a whole animal system, providing information on the bioavailability and potential for target organ toxicity.

Genotoxicity_Workflow Ames Bacterial Reverse Mutation Test (Ames Test - OECD 471) invitro_MN In Vitro Mammalian Cell Micronucleus Test (OECD 487) Ames->invitro_MN Concurrent Testing invivo_MN In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474) invitro_MN->invivo_MN If positive in vitro results

Caption: Standard genotoxicity testing workflow.

Carcinogenicity

No data on the carcinogenic potential of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- is currently available. A long-term carcinogenicity bioassay is the definitive study to assess this endpoint. However, a weight-of-evidence approach, including genotoxicity data and information from repeated-dose toxicity studies, is crucial in determining the necessity of such a study.

Reproductive and Developmental Toxicity

The potential for Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- to cause reproductive or developmental toxicity is unknown. A screening study followed by more extensive studies may be warranted depending on the use and exposure profile of the compound.

Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (OECD 421)

Objective: To provide initial information on the potential effects of a substance on male and female reproductive performance and on the development of offspring.

Methodology:

  • Animal Dosing: Administer the test substance to male and female rodents before, during, and after mating. Females are dosed throughout gestation and lactation.

  • Endpoints:

    • Parental: Clinical observations, body weight, food consumption, mating and fertility indices, and gross and histopathological examination of reproductive organs.

    • Offspring: Viability, clinical signs, body weight, and external abnormalities.

  • Data Analysis: Analyze for dose-related effects on reproductive and developmental parameters.

Causality behind Experimental Choices: OECD 421 is a screening study that provides a broad overview of potential reproductive and developmental effects with a relatively small number of animals.[5] The results of this study can inform the need for more extensive one- or two-generation reproductive toxicity studies (e.g., OECD 415, 416).

Read-Across and Future Directions

In the absence of substance-specific data, a read-across approach using data from structurally similar compounds can be a valuable tool for filling data gaps.[2][6] However, a robust justification for the selection of analogue(s) is critical and must be based on similarities in chemical structure, physicochemical properties, and predicted metabolic pathways.[7][8] For Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-, a systematic search for toxicological data on N-alkylated N-aryl amides would be the first step in exploring the feasibility of a read-across assessment.

Conclusion

The toxicological profile of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- is currently incomplete. The existing GHS classification indicates that it is harmful if swallowed, a skin and eye irritant, a potential skin sensitizer, and toxic to aquatic life. This technical guide has outlined the standard, internationally accepted experimental protocols necessary to generate the data required for a comprehensive safety assessment. A systematic evaluation of this compound's ADME, acute toxicity, skin and eye irritation, genotoxicity, carcinogenicity, and reproductive and developmental toxicity, following the described OECD guidelines, is essential for a thorough understanding of its potential risks to human health.

References

  • OECD (2020), Test No. 471: Bacterial Reverse Mutation Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].

  • ECHA (2022), New advice for using read-across, European Chemicals Agency, [Link].

  • OECD (2023), OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects, OECD Publishing, Paris, [Link].

  • National Toxicology Program (1987), OECD Test Guideline 401 - Acute Oral Toxicity, [Link].

  • OECD (2013), Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].

  • Api, A. M., et al. (2020), Clustering a Chemical Inventory for Safety Assessment of Fragrance Ingredients: Identifying Read-Across Analogs to Address Data Gaps, ACS Publications, [Link].

  • Research Institute for Fragrance Materials (RIFM), Safety Assessment Program, [Link].

  • Blue Frog Scientific (2023), ECHA Releases updated recommendations focussing on "Read Across", [Link].

  • OECD iLibrary (2016), OECD Guidelines for the Testing of Chemicals, Section 4, [Link].

  • National Toxicology Program (2015), OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test, [Link].

  • CIRS Group (2022), Interpretation on How to Properly Adopt Read-across Approach during Substance Registration and Matters Need Attention, [Link].

  • Api, A. M., et al. (2015), Criteria for the Research Institute for Fragrance Materials, Inc. (RIFM) safety evaluation process for fragrance ingredients, Food and Chemical Toxicology, [Link].

  • National Center for Biotechnology Information (2024), Mechanistic read-across comes of age: a comparative appraisal of EFSA 2025 guidance, ECHA's RAAF, and good read-across practice, [Link].

  • bioRxiv (2024), A Systematic Analysis of Read-Across Adaptations in Testing Proposal Evaluations by the European Chemicals Agency, [Link].

  • National Center for Biotechnology Information, PubChem Compound Summary for CID 57495095, Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-, [Link].

Sources

Protocols & Analytical Methods

Method

Application Note: Analytical Methodologies for 2-Ethyl-N-methyl-N-(3-methylphenyl)butanamide (Paradisamide)

Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Matrix Applications: Neat Fragrance Oils, Dermatological Emulsions, and Cosmetic Formulations Executive Summary & Chemical Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Matrix Applications: Neat Fragrance Oils, Dermatological Emulsions, and Cosmetic Formulations

Executive Summary & Chemical Rationale

2-Ethyl-N-methyl-N-(3-methylphenyl)butanamide (CAS: 406488-30-0), commercially known as Paradisamide, is a sterically hindered, N,N-disubstituted amide. While primarily utilized as a long-lasting tropical fragrance modulator and fixative in personal care products [3], its presence in topical formulations necessitates rigorous analytical profiling. For drug development professionals and cosmetic scientists, analyzing this compound is critical for two reasons: ensuring formulation stability (Quality Control) and evaluating skin sensitization potential via Quantitative Risk Assessment (QRA) [2].

Because Paradisamide possesses a predicted LogP of 3.08 and a boiling point of approximately 346°C [1], it exhibits semi-volatile and highly lipophilic characteristics. This guide outlines three self-validating analytical protocols tailored to its physicochemical properties: Gas Chromatography-Mass Spectrometry (GC-MS) for volatile profiling, High-Performance Liquid Chromatography (HPLC-DAD) for non-volatile matrix quantification, and an in chemico Direct Peptide Reactivity Assay (DPRA) for toxicological screening.

Analytical Workflows & Decision Matrix

To isolate Paradisamide from complex matrices (e.g., lipid-rich creams or multi-component fragrance oils), the extraction strategy must be dictated by the downstream analytical technique. The workflow below illustrates the causal relationship between sample preparation and instrumental analysis.

G S1 Sample Matrix (Formulation/Neat) S2 Liquid-Liquid Extraction (Hexane or EtOAc) S1->S2 Partitioning GC GC-MS Analysis (Volatiles/Purity) S2->GC Non-polar extract LC HPLC-DAD (Non-Volatiles/Matrix) S2->LC Polar extract D1 Spectral Library Matching (EI) GC->D1 D2 Quantitative Integration (UV) LC->D2 Out Final Analytical Report D1->Out D2->Out

Analytical workflow for the extraction and quantification of Paradisamide.

Protocol A: GC-MS for Volatile Profiling and Purity

Causality & Rationale: GC-MS is the gold standard for analyzing semi-volatile amides. The sterically hindered amide bond in Paradisamide is thermally stable, but under 70 eV Electron Impact (EI) ionization, it undergoes predictable α-cleavage. The selection of a non-polar 5% phenyl-methylpolysiloxane (HP-5MS) stationary phase leverages the compound's lipophilicity, ensuring sharp peak elution without the tailing commonly observed with secondary/tertiary amides on polar columns.

Step-by-Step Methodology
  • Sample Preparation: Dilute the neat sample to 1.0 mg/mL in GC-grade hexane. For emulsions, perform a liquid-liquid extraction using a 1:1 ratio of water and hexane, vortex for 2 minutes, centrifuge at 3000 rpm, and collect the upper organic layer.

  • System Suitability (Self-Validation): Prior to sample analysis, inject a 10 µg/mL reference standard of Paradisamide. The system is deemed suitable only if the signal-to-noise (S/N) ratio of the molecular ion (m/z 219) is ≥ 100, and the peak asymmetry factor is between 0.8 and 1.2.

  • Injection: Inject 1 µL of the sample using a split ratio of 50:1 to prevent column overloading.

  • Data Acquisition: Monitor the total ion chromatogram (TIC). Key diagnostic fragment ions for Paradisamide include m/z 219 (M+), alongside characteristic fragments from the cleavage of the butanamide alkyl chain.

GC-MS Operating Parameters
ParameterOptimized Setting
Column HP-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250°C
Oven Program 60°C (hold 2 min) → 10°C/min to 280°C (hold 5 min)
MS Ionization Electron Impact (EI), 70 eV
Scan Range m/z 40 - 350

Protocol B: HPLC-DAD for Non-Volatile Matrix Quantification

Causality & Rationale: When Paradisamide is formulated into heavy dermatological creams or acts as a fixative [3], direct GC injection can foul the inlet with non-volatile lipids. HPLC allows for the direct injection of solvent-extracted creams. The m-tolyl moiety provides a robust chromophore. Monitoring at 210 nm captures the amide π→π* transition (maximizing sensitivity), while 254 nm provides specificity for the aromatic ring, allowing for peak purity verification via spectral ratioing.

Step-by-Step Methodology
  • Sample Preparation: Weigh 1.0 g of the formulation into a 50 mL centrifuge tube. Add 10 mL of Acetonitrile, sonicate for 15 minutes to disrupt the emulsion, and centrifuge at 5000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • System Suitability (Self-Validation): The relative standard deviation (RSD) of the Paradisamide peak area from five replicate injections of a 50 µg/mL calibration standard must be ≤ 2.0%. The resolution (Rs) between Paradisamide and any adjacent matrix peak must be > 1.5.

  • Chromatographic Separation: Utilize a reversed-phase gradient to elute polar excipients early, retaining the lipophilic Paradisamide (LogP 3.08) until the organic modifier concentration increases.

HPLC-DAD Operating Parameters
ParameterOptimized Setting
Column C18 Reversed-Phase (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Ultrapure Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Profile 0-2 min: 30% B; 2-10 min: 30%→90% B; 10-15 min: 90% B
Flow Rate 1.0 mL/min
Detection Wavelengths 210 nm (Quantification) and 254 nm (Qualification)
Column Temperature 30°C

Protocol C: In Chemico Toxicological Assessment (DPRA)

Causality & Rationale: As a compound utilized in topical applications, Paradisamide is subject to Quantitative Risk Assessment (QRA) for skin sensitization. Historical weight-of-evidence data categorizes it as a "Weak" sensitizer [2]. To validate batch safety and monitor for reactive degradation products without animal testing, the Direct Peptide Reactivity Assay (DPRA) is employed. This method quantifies haptenation—the covalent binding of electrophilic molecules to nucleophilic amino acids (cysteine and lysine) on synthetic peptides, which is the molecular initiating event for skin sensitization.

DPRA Test Paradisamide (Test Material) Inc Incubation (24h at 25°C) Test->Inc Pep Synthetic Peptides (Cys & Lys) Pep->Inc Hap Haptenation (Covalent Binding) Inc->Hap HPLC HPLC-UV Analysis (Unreacted Peptide) Hap->HPLC Quantify Depletion Res Sensitization Potency Categorization HPLC->Res

Direct Peptide Reactivity Assay (DPRA) workflow for assessing skin sensitization.

Step-by-Step Methodology
  • Peptide Preparation: Prepare synthetic Cysteine (Cys) and Lysine (Lys) peptides at concentrations of 0.5 mM in phosphate buffer (pH 7.5) and ammonium acetate buffer (pH 10.2), respectively.

  • Test Chemical Incubation: Prepare a 100 mM stock of Paradisamide in acetonitrile. Mix the test chemical with the peptide solutions to achieve a 1:10 ratio for Cys and a 1:50 ratio for Lys.

  • Reaction Phase: Incubate the mixtures in the dark at 25°C for exactly 24 hours.

  • Quantification (Self-Validation): Analyze the samples via HPLC-UV at 220 nm. The system is validated if the positive control (e.g., Cinnamic aldehyde) demonstrates a Cys depletion of 60.8% – 100% and Lys depletion of 40.2% – 73.0%.

  • Data Interpretation: Calculate the percent peptide depletion. Given its "Weak" sensitizer profile [2], high-purity Paradisamide should exhibit minimal to low peptide depletion. Elevated depletion rates indicate the presence of reactive impurities or oxidized byproducts, failing the batch for topical use.

References

  • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 57495095, Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-. Retrieved March 30, 2026.1

  • Api, A. M., et al. Weight of Evidence Approach for Skin Sensitization Potency Categorization of Fragrance Ingredients. Toxicological Sciences.2

  • Justia Patents. Fragrance compositions and uses thereof (US20190376001A1).3

Sources

Application

Advanced Analytical Methodologies for the Quantitation and Purity Profiling of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-

Executive Summary & Chemical Context Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- (CAS: 406488-30-0), commercially recognized as Paradisamide, is a highly substantive synthetic amide utilized extensively in the fragr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- (CAS: 406488-30-0), commercially recognized as Paradisamide, is a highly substantive synthetic amide utilized extensively in the fragrance industry for its tropical fruity olfactory profile[1][2]. Increasingly, this compound is scrutinized in complex matrices—ranging from volatile fine fragrances to lipid-rich topical dermatological formulations—necessitating robust, self-validating analytical frameworks[3][4].

With a molecular weight of 219.32 g/mol and an estimated XLogP3-AA of 3.40 (), the molecule exhibits profound lipophilicity[5][6]. This application note details two orthogonal chromatographic workflows: a high-throughput HPLC-UV/DAD method for routine Quality Control (QC) assay, and a highly sensitive UPLC-ESI-MS/MS protocol for trace impurity profiling and degradation analysis.

Mechanistic Chromatographic Design (The "Why")

As a Senior Application Scientist, designing a method for this specific amide requires addressing its unique physicochemical properties rather than relying on generic gradients.

  • Stationary Phase Causality: The high lipophilicity imparted by the 2-ethylbutyl chain and the m-tolyl moiety dictates strong retention on reversed-phase (RP) media. An end-capped C18 column with a high carbon load is mandatory. Unreacted surface silanols on cheaper columns act as weak cation exchangers; even though amides are largely neutral, the nitrogen lone pair can induce secondary interactions leading to severe peak tailing. End-capping eliminates this thermodynamic drag.

  • Mobile Phase & pH Control:

    • For UV-DAD (Routine QC): The mobile phase utilizes 0.1% Phosphoric acid ( H3​PO4​ ). Causality: Phosphoric acid drives the mobile phase pH down to ~2.1, fully protonating any residual column silanols to maintain peak symmetry. Furthermore, H3​PO4​ provides exceptional UV transparency at 210 nm, the optimal wavelength for detecting the π→π∗ transitions of the 3-methylphenyl ring and the n→π∗ transitions of the amide bond[7].

    • For LC-MS/MS (Trace Analysis): Phosphoric acid is strictly prohibited as its non-volatile nature causes catastrophic ion suppression and source fouling. It is substituted with 0.1% Formic acid, which provides the necessary volatility and protonation environment to drive efficient positive Electrospray Ionization (ESI+) yielding the [M+H]+ precursor ion at m/z 220.2.

Experimental Protocols & Methodologies

Self-Validating Sample Preparation (Topical Matrices)

Topical formulations contain high-molecular-weight waxes and lipids that irreversibly foul C18 stationary phases. This protocol utilizes a cold-precipitation and Solid Phase Extraction (SPE) workflow to isolate the analyte.

  • Extraction: Accurately weigh 1.0 g of the sample matrix into a 50 mL centrifuge tube. Add 10 mL of HPLC-grade Methanol.

  • Lipid Precipitation: Vortex for 2 minutes, then incubate at -20°C for 30 minutes to crash out ultra-lipophilic waxes and excipients.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C. Recover the supernatant.

  • SPE Cleanup: Dilute the supernatant 1:5 with LC-MS grade water. Load onto a pre-conditioned C18 SPE cartridge (500 mg/3 mL).

  • Wash & Elute: Wash with 10% Methanol in water (elutes polar interferents). Elute the target analyte with 2 mL of 100% Acetonitrile. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Quantitative Data & Instrumental Parameters

Table 1: HPLC-UV Gradient Conditions for Routine Assay Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm) | Column Temp: 35°C | Injection Vol: 10 µL

Time (min)% Mobile Phase A (0.1% H3​PO4​ in H2​O )% Mobile Phase B (Acetonitrile)Flow Rate (mL/min)Rationale / Causality
0.060401.0Analyte focusing at column head
5.010901.0Overcome strong hydrophobic retention
7.010901.0Wash off highly retained matrix lipids
7.160401.0Rapid return to initial conditions
10.060401.0Column re-equilibration

Table 2: System Suitability Specifications (SST)

ParameterSpecificationCausality / Rationale
Retention Time (RT)5.6 ± 0.2 minConfirms appropriate hydrophobic retention[7]
Tailing Factor ( Tf​ ) 1.5Ensures successful suppression of secondary silanol interactions
Theoretical Plates (N) 10,000Validates column efficiency and band broadening control
%RSD of Peak Area 2.0% (n=6)Verifies injection precision for quantitative assay reliability
UPLC-ESI-MS/MS Protocol for Impurity Profiling

For trace analysis, the gradient is transferred to a UPLC system (e.g., Newcrom R1, 50 x 2.1 mm, 3 µm) utilizing 0.1% Formic acid[7].

  • Ionization Mode: Positive ESI ( ESI+ ).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

  • MRM Transitions: Collision-Induced Dissociation (CID) of the amide bond yields highly stable fragments. The precursor ion [M+H]+ is m/z 220.2.

    • Quantifier Transition: 220.2 122.1 (Cleavage yielding the stable N-methyl-m-toluidinium product ion).

    • Qualifier Transition: 220.2 99.1 (Cleavage yielding the 2-ethylbutanoyl acylium ion).

Workflow Visualization

Analytical_Workflow cluster_detection Detection Modalities Matrix Sample Matrix (Topical Cream / Fragrance) Precipitation Cold Methanol Extraction & Lipid Precipitation (-20°C) Matrix->Precipitation SPE Solid Phase Extraction (SPE) C18 Cartridge Cleanup Precipitation->SPE HPLC RP-HPLC / UPLC Separation (End-capped C18 Column) SPE->HPLC UV UV-DAD (210 nm) Routine QC & Assay HPLC->UV MS ESI-MS/MS ([M+H]+ 220.2) Trace & Impurity Profiling HPLC->MS Data Data Processing & Quantitative Reporting UV->Data MS->Data

Figure 1: Self-validating sample preparation and chromatographic workflow for Paradisamide analysis.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 57495095, Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-. PubChem. URL:[Link]

  • The Good Scents Company. 2-ethyl-N-methyl-N-(3-methyl phenyl) butyramide (Paradisamide). TGSC Information System. URL:[Link]

Sources

Method

Advanced LC-MS/MS Profiling of Paradisamide: Method Development and Fragmentation Mechanics for Cosmetic Quality Control

Analytical Context: The Shift to LC-MS/MS in Fragrance Analysis Traditionally, the analysis of volatile fragrance components relies heavily on Gas Chromatography-Mass Spectrometry (GC-MS). However, the modern cosmetic in...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Context: The Shift to LC-MS/MS in Fragrance Analysis

Traditionally, the analysis of volatile fragrance components relies heavily on Gas Chromatography-Mass Spectrometry (GC-MS). However, the modern cosmetic industry frequently incorporates synthetic fragrance molecules into complex, lipid-rich matrices (e.g., emulsified lotions, balms, and antiperspirants). Paradisamide (2-Ethyl-N-methyl-N-(3-methylphenyl)butanamide), a synthetic tertiary amide known for its long-lasting tropical guava and passion fruit notes , is highly lipophilic and often formulated alongside heavy polymers and fixatives .

Direct analysis of such matrices via GC-MS often requires exhaustive sample cleanup or headspace extraction, which can suffer from poor recovery of heavier molecules. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a superior, complementary approach. It allows for the direct injection of diluted cosmetic extracts, bypassing thermal degradation risks and enabling highly selective trace quantification through Multiple Reaction Monitoring (MRM) .

Target Analyte Properties
PropertyValue
IUPAC Name 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide
Common Name Paradisamide
CAS Number 406488-30-0
Chemical Formula C₁₄H₂₁NO
Monoisotopic Mass 219.1623 Da
Predicted logP ~3.08

Mechanistic Mass Spectrometry: Ionization and Fragmentation

Understanding the gas-phase chemistry of Paradisamide is critical for developing a robust MRM method. As a tertiary amide, Paradisamide is weakly basic. Under Electrospray Ionization in positive mode (ESI+), protonation occurs preferentially at the highly electronegative amide oxygen or the nitrogen atom, yielding a strong [M+H]+ precursor ion at m/z 220.2.

During Collision-Induced Dissociation (CID) in the collision cell, protonated amides undergo predictable α -cleavage at the N-CO bond . For Paradisamide, this cleavage diverges into two primary charge-retention pathways:

  • Amine Charge Retention (Quantifier): Cleavage of the amide bond leaves the charge on the nitrogen-containing fragment, generating the protonated N-methyl-3-methylaniline cation ( m/z 122.1). This is the most abundant and stable fragment.

  • Acyl Charge Retention (Qualifier 1): Cleavage leaves the charge on the carbonyl carbon, forming the 2-ethylbutanoyl acylium ion ( m/z 99.1).

  • Decarbonylation (Qualifier 2): The highly reactive acylium ion rapidly expels a neutral carbon monoxide molecule (-28 Da) at higher collision energies, yielding an alkyl carbocation ( m/z 71.1).

Fragmentation Precursor Precursor Ion [M+H]+ m/z 220.2 (Protonated Paradisamide) Amine Product Ion 1 (Quantifier) m/z 122.1 [N-methyl-3-methylaniline]+ Precursor->Amine N-CO Cleavage (Charge on Amine) Acylium Product Ion 2 (Qualifier 1) m/z 99.1 [2-ethylbutanoyl]+ Precursor->Acylium N-CO Cleavage (Charge on Acyl) Alkyl Product Ion 3 (Qualifier 2) m/z 71.1 [C5H11]+ Acylium->Alkyl -CO (28 Da)

Figure 1: Collision-Induced Dissociation (CID) fragmentation pathways of protonated Paradisamide in ESI+ mode.

MRM Transition Parameters
Precursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (eV)Ion Purpose
220.2122.15020Quantifier
220.299.15025Qualifier 1
220.271.15035Qualifier 2

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol utilizes a crash-and-shoot extraction method designed to eliminate matrix effects inherent to cosmetic emulsions.

Phase 1: Sample Preparation (Cosmetic Emulsion/Lotion)
  • Causality Check: Cosmetic matrices contain lipids and emulsifiers that cause severe ion suppression in the ESI source. This protocol uses Acetonitrile to simultaneously extract the lipophilic analyte and precipitate interfering high-molecular-weight polymers.

  • Aliquot & Spike: Weigh 1.00 ± 0.05 g of the cosmetic sample into a 15 mL polypropylene centrifuge tube. Immediately spike with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., Paradisamide-d3, 1 µg/mL). Note: Spiking before extraction ensures that any analyte loss during sample prep is proportionally mirrored by the IS, creating a self-validating recovery metric.

  • Solvent Extraction: Add 5.0 mL of LC-MS grade Acetonitrile. Vortex vigorously for 2 minutes to disrupt the emulsion.

  • Ultrasonication: Sonicate the mixture for 10 minutes at room temperature to maximize analyte partitioning from the lipid phase into the organic solvent.

  • Cold Centrifugation: Centrifuge at 10,000 × g for 10 minutes at 4°C. Note: The low temperature solidifies waxes and saturated lipids, driving them into the pellet and yielding a cleaner supernatant.

  • Filtration: Transfer 1 mL of the supernatant through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

Phase 2: UHPLC Separation Parameters
  • Causality Check: Paradisamide is highly lipophilic (logP ~3.08). A C18 column provides adequate retention, while the addition of 0.1% Formic Acid acts as a crucial proton donor, significantly enhancing the ionization efficiency of the amide nitrogen in the ESI source .

Hardware Setup:

  • Column: C18 UHPLC column (2.1 × 50 mm, 1.7 µm particle size).

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Elution Profile:

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B Elution Logic
0.0 0.4 95 5 Analyte focusing at column head.
1.0 0.4 95 5 Desalting of aqueous matrix components.
4.0 0.4 5 95 Rapid elution of lipophilic Paradisamide.
5.0 0.4 5 95 High-organic wash to clear cosmetic lipids.
5.1 0.4 95 5 Return to initial conditions.

| 7.0 | 0.4 | 95 | 5 | Column equilibration. |

Phase 3: ESI+ Source Tuning
  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 450°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

References

  • National Center for Biotechnology Information (PubChem). "Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-". PubChem Compound Summary for CID 57495095.[Link]

  • Google Patents. "Fragrance compositions and uses thereof" (US20210032561A1).
  • Kempińska-Kupczyk, D., Kot-Wasik, A. "The potential of LC–MS technique in direct analysis of perfume content." Monatshefte für Chemie - Chemical Monthly, 150, 1591–1601 (2019).[Link]

  • National Institutes of Health (PMC). "Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data." RSC Advances, 8(46), 26351–26360 (2018).[Link]

Application

Comprehensive NMR Characterization and Rotational Dynamics of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-

Introduction & Chemical Context Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- (CAS: 406488-30-0) is a tertiary amide widely utilized as a fragrance ingredient due to its long-lasting tropical fruity odor[1]. From an a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- (CAS: 406488-30-0) is a tertiary amide widely utilized as a fragrance ingredient due to its long-lasting tropical fruity odor[1]. From an analytical perspective, this molecule presents a classic structural elucidation challenge. It features a bulky 2-ethylbutyryl acyl chain bonded to an unsymmetrical N -methyl- N -(m-tolyl) amine core[2].

The defining feature of this molecule in solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is the restricted rotation around the amide C–N bond. This guide provides a self-validating, step-by-step protocol for assigning the complex NMR spectra of this compound and quantifying its rotational energy barrier using Variable Temperature (VT) NMR.

Scientific Causality: The Amide Rotamer Phenomenon

To analyze this compound effectively, one must understand the causality behind its spectral behavior. The amide nitrogen is sp2 hybridized, allowing its lone pair electrons to delocalize into the carbonyl π -system. This resonance imparts a partial double bond character to the C–N bond, severely restricting free rotation[3].

Because the substituents on the nitrogen (methyl vs. 3-methylphenyl) are unsymmetrical, the molecule exists in two distinct conformational ground states: the E-rotamer and the Z-rotamer. At room temperature (298 K), the ambient thermal energy ( kT ) is insufficient to rapidly overcome the rotational activation energy barrier ( ΔG‡ ). Consequently, the conformational exchange is slower than the NMR timescale, causing the NMR spectrometer to detect both rotamers as two distinct, overlapping sets of signals[4].

Rotamer_Exchange E_Rotamer E-Rotamer (Major State) TS Orthogonal Transition State (Pyramidal Nitrogen) E_Rotamer->TS Thermal Energy (kT) TS->E_Rotamer Relaxation Z_Rotamer Z-Rotamer (Minor State) TS->Z_Rotamer Relaxation Z_Rotamer->TS Thermal Energy

Caption: Thermodynamic equilibrium of amide rotamers across the rotational activation energy barrier.

Self-Validating Protocol: 1D & 2D NMR Structural Elucidation

A common pitfall in analyzing tertiary amides is misidentifying the minor rotamer peaks as chemical impurities. To establish a self-validating system , we employ 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. If the signals arise from rotamers, the distinct N -CH 3​ protons of both states will show a 3JCH​ correlation to the exact same carbonyl carbon resonance, unequivocally proving they belong to the same molecular framework[4].

Step-by-Step Methodology (298 K)
  • Sample Preparation: Dissolve 30–40 mg of the analyte in 0.6 mL of CDCl 3​ . CDCl 3​ is selected for standard structural assignment due to its excellent solvating power and lack of exchangeable protons. Add 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Probe Tuning & Matching: Insert the sample into a 400 MHz NMR spectrometer. Tune and match the probe specifically to the CDCl 3​ sample to maximize the signal-to-noise ratio and ensure precise 90° pulse widths.

  • Magnetic Field Shimming: Shim the Z1​

    Z5​ gradients until the TMS signal exhibits a full-width at half-maximum (FWHM) of <1.0 Hz. This is critical to resolve the complex multiplet overlap of the 2-ethylbutyryl chain.
  • 1D Acquisition:

    • Acquire a standard 1 H NMR spectrum (16 scans, relaxation delay d1​=2 s).

    • Acquire a proton-decoupled 13 C NMR spectrum (512 scans, d1​=2 s).

  • 2D Suite Acquisition: Run COSY (for 3JHH​ aliphatic coupling), HSQC (for direct 1JCH​ assignments), and HMBC (for long-range 2JCH​ and 3JCH​ connectivity).

Quantitative Data Summary: Expected NMR Assignments

Note: Due to the chiral environment induced by the restricted, twisted m-tolyl ring, the enantiotopic ethyl groups of the 2-ethylbutyryl chain may exhibit slight diastereotopic splitting.

Moiety 1 H Chemical Shift (ppm) 13 C Chemical Shift (ppm)Multiplicity & IntegrationRotameric Splitting Observation
Carbonyl (C=O) N/A175.2, 174.8Quaternary (C)Two distinct peaks (~1.5:1 ratio)
N -CH 3​ 3.25, 3.1237.5, 35.8Singlet (3H)Two distinct singlets
Ar-CH 3​ (m-tolyl) 2.35, 2.3221.4, 21.2Singlet (3H)Two closely spaced singlets
Aromatic Protons 6.95 – 7.35125.0 – 144.0Multiplet (4H)Complex overlapping multiplets
α -CH (Acyl) 2.15, 2.0545.2, 44.5Multiplet (1H)Two distinct multiplets
CH 2​ (Ethyls) 1.40 – 1.6525.6, 25.1Multiplet (4H)Broadened/overlapping multiplets
CH 3​ (Ethyls) 0.85, 0.8212.1, 11.9Triplet (6H)Two overlapping triplets

Variable Temperature (VT) NMR: Thermodynamic Quantification

To further validate that the signal duplication is a dynamic conformational process and to calculate the rotational energy barrier ( ΔG‡ ), a VT-NMR experiment is executed[5].

Step-by-Step VT-NMR Methodology
  • High-Temperature Solvent Prep: Prepare a fresh sample using DMSO- d6​ . Causality: CDCl 3​ boils at 61 °C, which is too low to reach the coalescence temperature ( Tc​ ) of most amides. DMSO- d6​ (b.p. 189 °C) safely allows heating up to 393 K (120 °C).

  • Baseline Measurement: Acquire a 1 H NMR spectrum at 298 K. Measure the exact frequency separation ( Δν in Hz) between the two N -CH 3​ singlets in the slow-exchange regime.

  • Thermal Ramping: Increase the probe temperature in 10 K increments from 298 K to 393 K.

  • Thermal Equilibration & Re-shimming (Critical Step): At each temperature step, wait 5–10 minutes. Causality: As temperature increases, the viscosity and dielectric constant of DMSO- d6​ drop significantly. This alters the magnetic susceptibility of the sample, destroying field homogeneity. You must re-shim the Z1​ and Z2​ gradients at every step to prevent artificial peak broadening.

  • Coalescence Observation: Monitor the N -CH 3​ peaks. As temperature rises, the peaks will broaden, merge into a single flat-topped peak at the Coalescence Temperature ( Tc​ ) , and finally sharpen into a single time-averaged singlet above Tc​ .

  • Thermodynamic Calculation: Calculate the Gibbs free energy of activation ( ΔG‡ ) using the Eyring equation:

    ΔG‡=R⋅Tc​⋅ln(h⋅kc​kB​⋅Tc​​)

    (Where kc​=2​π⋅Δν​ , R is the gas constant, kB​ is the Boltzmann constant, and h is Planck's constant).

NMR_Workflow A Sample Preparation (CDCl3 & DMSO-d6) B 1D NMR (298 K) 1H & 13C Acquisition A->B C 2D NMR Suite (COSY, HSQC, HMBC) B->C Structural Elucidation D VT-NMR (298 K to 393 K) Dynamic Exchange Observation B->D Rotational Dynamics E Data Analysis Rotamer Assignment & ΔG‡ Calc C->E D->E

Caption: End-to-end analytical workflow for the structural and thermodynamic characterization of amides.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 57495095, Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-". PubChem. URL:[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier Science. URL:[Link]

  • LaPlante, S. R., et al. (2003). "The Amide Rotational Barriers in Picolinamide and Nicotinamide: NMR and ab Initio Studies". Journal of the American Chemical Society. URL:[Link]

Sources

Method

Application Note: Sensory Modulation and Retronasal Flavor Perception using Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-

Target Audience: Researchers, Formulation Scientists, and Sensory Evaluation Professionals Discipline: Flavor Chemistry, Sensory Science, and Cosmetic R&D Executive Summary & Mechanistic Insights Butanamide, 2-ethyl-N-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Sensory Evaluation Professionals Discipline: Flavor Chemistry, Sensory Science, and Cosmetic R&D

Executive Summary & Mechanistic Insights

Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- (CAS: 406488-30-0), commercially known as Paradisamide™, is a highly tenacious, N,N-disubstituted amide characterized by a vibrant tropical fruit profile (guava, passion fruit, grapefruit, and rhubarb) [1].

While strictly regulated as a fragrance ingredient and not approved for direct food ingestion (lacking FEMA GRAS status), it plays a critical role in flavor chemistry R&D through the study of cross-modal sensory integration. Because "flavor" is a multisensory construct—where up to 80% of perceived flavor is actually retronasal olfaction—flavorists and cosmetic chemists utilize this molecule in lip-applied matrices (e.g., lip balms, glosses, oral care) to deliver a powerful "flavor experience" without actual gustatory ingestion [2].

Structure-Activity Relationship (SAR) & Stability

The causality behind choosing this specific molecule over traditional fruity esters (such as ethyl butyrate or allyl hexanoate) lies in its exceptional chemical stability. Esters are highly susceptible to nucleophilic attack and rapid hydrolysis in aqueous, high-pH, or low-pH environments. In contrast, the N,N-disubstituted amide backbone of this molecule is protected by significant steric hindrance from the alpha-ethyl group and the N-methyl/N-m-tolyl substituents. This structural bulk prevents enzymatic and hydrolytic degradation, allowing the tropical fruit aroma to remain stable across a pH range of 2 to 11 for extended periods [3].

Physicochemical & Organoleptic Data

To facilitate formulation decisions, the quantitative properties of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- are summarized below.

Table 1: Physicochemical and Olfactory Properties

PropertyValueClinical / Formulation Relevance
Chemical Name 2-Ethyl-N-methyl-N-(3-methylphenyl)butanamideN,N-disubstituted amide structure.
CAS Number 406488-30-0Unique identifier for regulatory tracking.
Molecular Weight 219.32 g/mol Optimal mass for volatility and receptor binding.
LogP (o/w) 3.5Highly lipophilic; ideal for wax/oil-based lip matrices.
Boiling Point 277 °CIndicates low volatility at room temperature (high tenacity).
Vapor Pressure 0.0038 hPa (at 20°C)Ensures sustained release rather than rapid flash-off.
Odor Tenacity 10 days (on blotter)Provides long-lasting sensory impact in consumer products.
Recommended Use Level Up to 15% (in fragrance concentrate)IFRA compliance limit for safe dermal application [2].

Retronasal Olfaction & Flavor Integration

When applied to the lips or oral periphery, the molecule volatilizes at body temperature (37°C). Rather than interacting with taste buds on the tongue, the volatile compounds travel through the nasopharynx during exhalation. They bind to olfactory receptors in the nasal epithelium, sending signals to the olfactory bulb, which are then integrated in the orbitofrontal cortex to create the illusion of a "juicy guava flavor."

Retronasal N1 Lip/Oral Application (Paradisamide) N2 Volatilization in Oral Cavity (37°C) N1->N2 N3 Retronasal Transport (Nasopharynx) N2->N3 N4 Olfactory Epithelium Receptor Binding N3->N4 N5 Orbitofrontal Cortex (Flavor Integration) N4->N5

Fig 1: Retronasal pathway illustrating cross-modal flavor perception from lip application.

Experimental Protocols

Protocol A: Sensory Evaluation of Cross-Modal Flavor Perception

Objective: To quantify the retronasal "flavor" impact of the target molecule in a non-ingestible lip matrix. Self-Validating Design: This protocol uses a positive control (0.1% Ethyl Butyrate, a known volatile ester) and a negative control (unflavored base) evaluated blindly. This self-validating system confirms the panel's baseline sensory acuity and ensures that any perceived retronasal flavor is statistically significant and not a placebo effect.

Step-by-Step Methodology:

  • Matrix Preparation: Melt a standard lip balm base (beeswax, shea butter, jojoba oil) at 70°C.

  • Analyte Dosing: Divide the base into three batches.

    • Batch A (Test): Add 0.1% Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-.

    • Batch B (Positive Control): Add 0.1% Ethyl Butyrate.

    • Batch C (Negative Control): No addition.

  • Cooling & Curing: Pour into standard lip balm tubes and cool at 20°C for 24 hours.

  • Panelist Application: Instruct a trained sensory panel (n=12) to apply the coded samples to their lips. Panelists must wear nose clips during application to block orthonasal olfaction (sniffing).

  • Retronasal Assessment: Panelists remove the nose clips, breathe out through their noses (forcing air through the nasopharynx), and score the perceived "flavor" intensity.

Table 2: Sensory Evaluation Scoring Matrix

Sensory AttributeDescriptionScale (0-10)
Orthonasal Intensity Odor perceived via the external nares (sniffing).0 = None, 10 = Extremely Strong
Retronasal Intensity Flavor perceived via the nasopharynx during exhalation.0 = None, 10 = Extremely Strong
Tropical Typicity Closeness to natural guava/passion fruit profile.0 = No match, 10 = Identical
Protocol B: GC-MS Quantification & Stability Tracking

Objective: To analytically prove the hydrolytic stability of the amide bond in challenging, high-moisture cosmetic matrices over time. Self-Validating Design: The inclusion of Nonadecane (C19H40) as an internal standard creates a self-validating quantification loop. It accounts for any analyte loss during the solvent extraction phase and normalizes matrix-induced ion suppression during mass spectrometry.

Step-by-Step Methodology:

  • Sample Aging: Subject the lip matrix containing 0.1% of the target molecule to accelerated aging in a stability chamber at 40°C and 75% RH for 30, 60, and 90 days.

  • Solvent Extraction: Weigh 1.0 g of the aged lip matrix into a centrifuge tube. Add 5.0 mL of Hexane/Ethanol (80:20 v/v) containing 50 ppm Nonadecane (Internal Standard).

  • Homogenization: Vortex for 5 minutes, then sonicate at 35°C for 15 minutes to fully dissolve the lipid matrix.

  • Centrifugation: Centrifuge at 10,000 RPM for 10 minutes at 4°C to precipitate high-molecular-weight waxes.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter into a GC vial.

  • GC-MS Analysis:

    • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm).

    • Injection: 1 µL, Splitless mode.

    • Oven Program: 50°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min).

    • Detection: EI mode (70 eV), scanning m/z 40-400.

  • Quantification: Calculate the peak area ratio of the target molecule to the internal standard to determine the exact percentage of non-hydrolyzed amide remaining.

GCMS S1 Sample Prep (Lip Matrix + 0.1% Analyte) S2 Accelerated Aging (40°C, 1-3 Months) S1->S2 S3 Solvent Extraction (Hexane/EtOH + Int. Std) S2->S3 S4 Centrifugation & Filtration (0.22 µm) S3->S4 S5 GC-MS Injection (Splitless, DB-5 Column) S4->S5 S6 Data Analysis (Peak Area Ratio) S5->S6

Fig 2: GC-MS workflow for quantifying amide stability in cosmetic matrices.

Regulatory & Safety Considerations

While Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- is an invaluable tool for sensory modulation, researchers must strictly adhere to regulatory boundaries. It is approved by the International Fragrance Association (IFRA) for use in fragrance concentrates up to 15% [2]. However, it is not approved for direct flavor use and lacks FEMA GRAS (Generally Recognized As Safe) status for food and beverage ingestion. All flavor-perception studies must be restricted to topical, lip-applied cosmetics or "spit-out" oral care formulations where systemic ingestion is negligible.

References

  • Givaudan. "Paradisamide™ - Product Information & Physicochemical Properties." Givaudan Official Website. [Link]

  • The Good Scents Company. "2-ethyl-N-methyl-N-(3-methyl phenyl) butyramide - Safety and Usage Data." The Good Scents Company Database.[Link]

Application

Application Note &amp; Protocols: A Framework for Controlled Release Studies of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing controlled release studies for the hydrophobic molecule, Butanamide, 2-ethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing controlled release studies for the hydrophobic molecule, Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-. While primarily known as a fragrance ingredient[1][2], its physicochemical properties suggest potential for investigation in novel therapeutic delivery systems. This guide offers a foundational framework, from initial formulation strategies to detailed in vitro characterization and biocompatibility assessment. The protocols provided herein are designed to be robust and self-validating, enabling researchers to generate reliable and reproducible data.

Introduction: Rationale for Controlled Release Studies

Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-, with the chemical formula C14H21NO and a molecular weight of 219.32 g/mol , is a hydrophobic compound[1][3]. The controlled and sustained release of therapeutic agents is a cornerstone of modern pharmaceutical development, aiming to enhance efficacy, reduce side effects, and improve patient compliance[][5]. Polymer-based drug delivery systems are a versatile platform for achieving these goals, particularly for hydrophobic active pharmaceutical ingredients (APIs)[6][7][8]. By encapsulating a hydrophobic compound like Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- within a polymeric matrix, its release can be modulated over an extended period[7][9].

This application note will explore the methodologies to formulate and evaluate polymer-based microparticles for the controlled delivery of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-. The principles and protocols detailed can be adapted for other hydrophobic small molecules.

Physicochemical Properties of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-

A thorough understanding of the physicochemical properties of the active agent is critical for designing a successful controlled release formulation.

PropertyValueSource
IUPAC Name 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide[1]
CAS Number 406488-30-0[1][10]
Molecular Formula C14H21NO[1][3]
Molecular Weight 219.32 g/mol [1]
Predicted XlogP 3.4[3]

The high predicted XlogP value indicates significant hydrophobicity, which is a key consideration for formulation and release kinetics.

Formulation Design: Polymer-Based Microparticles

For hydrophobic compounds, biodegradable polymers such as Poly(lactic-co-glycolic acid) (PLGA) and Polycaprolactone (PCL) are excellent candidates for creating controlled release microparticles[6][11]. These polymers are biocompatible and their degradation rates can be tailored to achieve the desired release profile[6][12].

Causality in Polymer Selection

The choice of polymer is dictated by the desired release duration and mechanism. PLGA is known for its tunable degradation kinetics based on the lactide-to-glycolide ratio, while PCL offers a slower degradation profile suitable for long-term release[6]. For this initial study, we will focus on PLGA due to its well-established use and versatility.

Experimental Workflow for Microparticle Formulation

The following diagram illustrates the workflow for preparing PLGA microparticles encapsulating Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- using a single emulsion-solvent evaporation technique, a common method for encapsulating hydrophobic drugs.

G cluster_0 Step 1: Organic Phase Preparation cluster_1 Step 2: Emulsification cluster_2 Step 3: Solvent Evaporation cluster_3 Step 4: Collection and Washing A Dissolve PLGA and Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- in Dichloromethane B Add organic phase to Polyvinyl Alcohol (PVA) solution A->B C Homogenize to form an oil-in-water (o/w) emulsion B->C D Stir the emulsion at room temperature for 4-6 hours C->D E Allow dichloromethane to evaporate, hardening the microparticles D->E F Centrifuge to collect microparticles E->F G Wash with deionized water to remove residual PVA F->G H Lyophilize to obtain a dry powder G->H

Caption: Workflow for PLGA microparticle formulation.

Characterization of Microparticles

Once formulated, the microparticles must be thoroughly characterized to ensure they meet the desired specifications.

Particle Size and Morphology
  • Protocol:

    • Suspend a small sample of lyophilized microparticles in deionized water.

    • Analyze the particle size distribution using laser diffraction or dynamic light scattering.

    • For morphology, mount the dry microparticles on a stub, sputter-coat with gold, and visualize using a Scanning Electron Microscope (SEM).

  • Self-Validation: Consistent particle size distribution across batches is crucial for reproducible release kinetics. SEM imaging confirms the spherical shape and non-porous surface of the microparticles.

Encapsulation Efficiency and Drug Loading
  • Protocol:

    • Accurately weigh a known amount of lyophilized microparticles.

    • Dissolve the microparticles in a suitable solvent (e.g., dichloromethane) to release the encapsulated compound.

    • Evaporate the solvent and reconstitute the residue in a mobile phase suitable for HPLC analysis.

    • Quantify the amount of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- using a validated HPLC method. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water is a suitable starting point[13][14].

    • Calculate Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

      • EE (%) = (Mass of drug in microparticles / Initial mass of drug used) x 100

      • DL (%) = (Mass of drug in microparticles / Total mass of microparticles) x 100

  • Trustworthiness: A validated HPLC method with appropriate standards and controls ensures the accuracy of the quantification.

In Vitro Release Studies

In vitro release testing (IVRT) is a critical tool for evaluating the performance of controlled release formulations[15][16][17]. A common method for semisolid and suspension-based formulations is the use of Franz diffusion cells[16][17].

IVRT Experimental Setup

The following diagram illustrates the setup for an in vitro release study using Franz diffusion cells.

G cluster_0 Franz Diffusion Cell Setup cluster_1 Release Mechanism A Donor Compartment: Microparticle suspension in hydrogel or buffer B Synthetic Membrane (e.g., Polysulfone) G Drug diffuses from microparticles C Receptor Compartment: Phosphate Buffered Saline (PBS) with a surfactant (e.g., 0.5% SDS) to maintain sink conditions D Magnetic Stirrer E Sampling Port F Water Jacket (37°C) H Passes through the synthetic membrane G->H I Enters the receptor medium H->I

Caption: In Vitro Release Testing (IVRT) setup.

Detailed IVRT Protocol
  • Preparation:

    • Prepare the receptor medium: Phosphate Buffered Saline (PBS, pH 7.4) containing a surfactant such as 0.5% (w/v) Sodium Dodecyl Sulfate (SDS) to ensure sink conditions for the hydrophobic drug.

    • Assemble the Franz diffusion cells with a synthetic membrane (e.g., polysulfone).

    • Fill the receptor compartments with the receptor medium and let it equilibrate to 37°C.

  • Sample Application:

    • Accurately weigh a specified amount of the microparticle formulation and suspend it in a small volume of a suitable vehicle (e.g., a hydrogel or PBS).

    • Apply the suspension evenly to the membrane in the donor compartment.

  • Sampling:

    • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw an aliquot of the receptor medium from the sampling port.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • Analysis:

    • Analyze the collected samples for the concentration of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of drug released at each time point, correcting for the removed sample volume.

    • Plot the cumulative percentage of drug released versus time to obtain the release profile.

Biocompatibility Assessment

Before a drug delivery system can be considered for in vivo studies, its biocompatibility must be assessed[18][19][20]. The "Big Three" biocompatibility tests are essential for initial screening[18][19].

TestStandardPurpose
Cytotoxicity ISO 10993-5To assess the potential of the formulation to cause cell death or damage.[18][19]
Sensitization ISO 10993-10To determine the potential for the formulation to cause an allergic reaction.[18][19]
Irritation ISO 10993-10To evaluate the potential for the formulation to cause local irritation.[19]
Logical Relationship in Biocompatibility Testing

G cluster_0 Initial Biocompatibility Screening A Controlled Release Formulation (Microparticles) B Cytotoxicity Assay (ISO 10993-5) A->B C Sensitization Assay (ISO 10993-10) A->C D Irritation Assay (ISO 10993-10) A->D E Favorable Biocompatibility Profile B->E C->E D->E

Caption: Biocompatibility testing workflow.

These tests should be performed on both the final formulation and the individual components (polymer and active compound) to identify the source of any potential toxicity.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for initiating controlled release studies of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-. By following the detailed protocols for formulation, characterization, in vitro release testing, and biocompatibility assessment, researchers can generate high-quality, reliable data. This foundational work is essential for exploring the potential of this and other hydrophobic molecules in novel drug delivery systems.

References

  • Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. (n.d.). Google Scholar.
  • Polymer-Based Systems for Controlled Release and Targeting of Drugs - PMC. (n.d.). National Center for Biotechnology Information.
  • Polymers in Controlled Drug Delivery. (n.d.). Medical Device and Diagnostic Industry.
  • Polymer Drug Delivery Systems. (n.d.). BOC Sciences.
  • Advanced mechanisms of polymer-based drug delivery systems for clinical applications. (2026, January 28). Google Scholar.
  • Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-. (n.d.). PubChem.
  • 2-Ethyl-N-methyl-N-(3-methylphenyl) butanamide | 406488-30-0. (n.d.). ChemicalBook.
  • A Review on In-Vitro Release Testing Methods for Topical Dosage Forms. (n.d.). Google Scholar.
  • The "Big Three" in Biocompatibility: Key Tests for Medical Devices. (2024, October 14). Google Scholar.
  • The “Big Three” in Biocompatibility Testing: Exploring the Vital Assessments. (n.d.). Google Scholar.
  • Formulation for controlled release of drugs by combining hydrophilic and hydrophobic agents. (n.d.). Google Patents.
  • Biocompatibility Testing for Implants: A Novel Tool for Selection and Characterization - PMC. (n.d.). National Center for Biotechnology Information.
  • Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. (2025, August 8). International Journal of Creative Research Thoughts.
  • Development And Validation Of In Vitro Release Testing For Semisolid Formulations. (n.d.). Google Scholar.
  • In Vitro Release Testing (IVRT). (n.d.). Teledyne Labs.
  • Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations. (2023, February 17). Pharma Excipients.
  • Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- - Substance Details. (2023, November 1). US EPA.
  • Separation of 2-Ethyl-N-methyl-N-phenylbutyramide on Newcrom R1 HPLC column. (2018, May 16). SIELC Technologies.
  • Butanamide, 2-ethyl-n-methyl-n-(3-methylphenyl)- (C14H21NO). (n.d.). PubChemLite.
  • Separation of 2-Butanamine, N-ethyl-3-methyl- on Newcrom R1 HPLC column. (2018, May 16). SIELC Technologies.

Sources

Technical Notes & Optimization

Troubleshooting

"Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-" synthesis yield improvement

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific kinetic and thermodynamic barriers encountered when synthesizing 2-ethyl-N-methyl-N-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific kinetic and thermodynamic barriers encountered when synthesizing 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide (CAS: 406488-30-0)[1].

This molecule, often utilized as a fragrance ingredient for its tropical olfactory profile[1], presents a notorious synthetic challenge: coupling an α -branched acyl group with a sterically hindered secondary aniline. This guide will decode the causality behind common synthesis failures and provide a self-validating, high-yield protocol.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why is my conversion rate stalling below 35% when using 2-ethylbutanoic acid and standard coupling agents (e.g., EDC/HOBt or HATU)? A1: This is a classic case of dual steric hindrance combined with electronic deactivation. The electrophile (2-ethylbutanoic acid) features an α -branched alkyl chain, creating a bulky reaction center. The nucleophile (N-methyl-m-toluidine) is a secondary aromatic amine; its nitrogen lone pair is delocalized into the aromatic ring, inherently reducing its nucleophilicity[2]. Furthermore, the N-methyl and meta-methyl groups restrict spatial access. Standard coupling agents form active esters (like OAt or OBt esters) that are simply too bulky to be attacked by this specific amine[3]. To improve yield, you must bypass coupling agents and switch to a smaller, more reactive electrophile: 2-ethylbutyryl chloride [4].

Q2: I switched to 2-ethylbutyryl chloride, but I am still observing significant acyl chloride hydrolysis and yields plateauing around 55%. How do I fix this? A2: The direct aminolysis of an α -branched acyl chloride by a secondary aniline is kinetically sluggish. When the desired reaction is slow, any trace moisture in the system will outcompete the amine, leading to the hydrolysis of the acyl chloride back into the inactive carboxylic acid. To overcome this kinetic barrier, you must introduce 4-Dimethylaminopyridine (DMAP) as a super-nucleophilic catalyst[5]. DMAP rapidly attacks the acyl chloride to form an N-acylpyridinium intermediate. The electron-donating dimethylamino group stabilizes this intermediate via resonance, creating a highly electrophilic species that rapidly transfers the acyl group to the sluggish amine, effectively outcompeting the hydrolysis pathway[6].

Q3: What is the optimal base and solvent system for this specific acylation? A3: Replace Triethylamine (TEA) with N,N-Diisopropylethylamine (DIPEA) . TEA can occasionally act as a competing nucleophile or form tight ion pairs that hinder the reaction. DIPEA is sterically hindered and acts strictly as a non-nucleophilic Brønsted base to neutralize the generated HCl and regenerate the DMAP catalyst[6]. For the solvent, anhydrous Toluene is superior to Dichloromethane (DCM) in this context. Toluene allows you to elevate the reaction temperature to 80 °C, providing the necessary thermal energy to overcome the remaining steric activation barrier of the secondary aniline[3].

Q4: How can I efficiently remove unreacted N-methyl-m-toluidine and DMAP during purification without relying on column chromatography? A4: Because your target product is a neutral amide, you can exploit a simple acid-base liquid-liquid extraction. By diluting the crude mixture with an organic solvent and performing sequential washes with 1M aqueous HCl, the acidic aqueous phase will protonate both the unreacted N-methyl-m-toluidine and the DMAP. These protonated salts will partition entirely into the aqueous layer, leaving your highly lipophilic target amide isolated in the organic phase[1].

Part 2: Mechanistic Workflow & Troubleshooting Logic

The following diagram maps the thermodynamic and kinetic pathways dictating the success or failure of this specific amidation.

G Start Target Synthesis: 2-Ethyl-N-methyl-N-(3-methylphenyl)butanamide AcidRoute Route A: 2-Ethylbutanoic Acid + EDC/HATU Start->AcidRoute ChlorideRoute Route B: 2-Ethylbutyryl Chloride + Base (No Catalyst) Start->ChlorideRoute DMAPRoute Route C: 2-Ethylbutyryl Chloride + DIPEA + DMAP (Catalyst) Start->DMAPRoute AcidFail Failure: Severe Steric Hindrance Yield < 35% AcidRoute->AcidFail Bulky Intermediates ChlorideMod Issue: Slow Kinetics & Hydrolysis Yield ~ 55% ChlorideRoute->ChlorideMod Secondary Aniline Intermediate Active N-Acylpyridinium Intermediate Formed DMAPRoute->Intermediate Super-nucleophile Success Success: Rapid Acyl Transfer Yield > 92% Intermediate->Success Overcomes Sterics

Troubleshooting logic and mechanistic pathways for sterically hindered amidation.

Part 3: Quantitative Data Summary

The table below summarizes the yield outcomes based on the mechanistic choices discussed above, demonstrating the necessity of the catalytic acyl chloride route.

Synthesis RouteReagents / CatalystsSolventTemperatureYield (%)
Free Acid Coupling2-Ethylbutanoic acid, EDC, HOBt, DIPEADMF25 °C< 20%
Free Acid Coupling2-Ethylbutanoic acid, HATU, DIPEADMF25 °C~ 35%
Uncatalyzed Acylation2-Ethylbutyryl chloride, TEADCM0 °C to 25 °C~ 55%
Catalyzed Acylation (Optimized) 2-Ethylbutyryl chloride, DIPEA, DMAP (0.1 eq) Toluene 0 °C to 80 °C > 92%

Part 4: Optimized Experimental Protocol (Self-Validating System)

This protocol utilizes internal temperature monitoring and specific stoichiometric ratios to ensure complete conversion while preventing side reactions.

Materials Required:

  • N-methyl-m-toluidine (1.0 equiv, limiting reagent)

  • 2-Ethylbutyryl chloride (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Anhydrous Toluene (10 mL / gram of amine)

Step-by-Step Methodology:

  • Preparation & Purging: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an internal temperature probe. Purge the system with dry Nitrogen ( N2​ ) or Argon for 15 minutes to eliminate ambient moisture, which is critical to prevent acyl chloride hydrolysis[4].

  • Reagent Loading: Dissolve N-methyl-m-toluidine (1.0 eq), DIPEA (2.0 eq), and DMAP (0.1 eq) in anhydrous Toluene. Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Cooling prevents exothermic degradation and limits the formation of ketenes during the addition of the highly reactive acyl chloride.

  • Electrophile Addition: Dissolve 2-ethylbutyryl chloride (1.2 eq) in an equal volume of anhydrous Toluene. Add this solution dropwise to the reaction flask over 30 minutes via an addition funnel, strictly maintaining the internal temperature below 5 °C.

  • Thermal Activation: Once the addition is complete, remove the ice bath and allow the mixture to reach room temperature. Subsequently, heat the reaction to 80 °C for 4 to 6 hours.

    • Self-Validation Step: Monitor conversion via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) mobile phase. The complete disappearance of the secondary amine spot (visualized via UV at 254 nm) confirms the reaction has reached the thermodynamic endpoint.

  • Quenching: Cool the mixture to room temperature. Quench the reaction by adding saturated aqueous NaHCO3​ and stir vigorously for 15 minutes. This destroys any residual 2-ethylbutyryl chloride.

  • Purification & Isolation:

    • Transfer the mixture to a separatory funnel and dilute with Ethyl Acetate.

    • Wash the organic layer with 1M aqueous HCl (3 x 20 mL). Causality: This protonates and extracts all unreacted amine, DIPEA, and DMAP into the aqueous waste[1].

    • Wash the organic layer with brine (1 x 20 mL) to remove residual water.

    • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the highly pure 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 57495095, Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-" PubChem. URL:[Link]

  • Ningbo Inno Pharmchem Co., Ltd. "Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation." Nbinno Insights. URL:[Link]

  • Furuta, T., & Kawabata, T. "Chiral DMAP-Type Catalysts for Acyl-Transfer Reactions." Synthesis, Thieme Connect, 2011. URL:[Link]

  • Pattabiraman, V. R., et al. "Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review." Molecules, MDPI, 2023. URL:[Link]

  • Due-Hansen, M. E., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, RSC Publishing, 2015. URL:[Link]

Sources

Optimization

Purification of "Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-"

Title: Technical Support Center: Purification of 2-Ethyl-N-methyl-N-(3-methylphenyl)butanamide Introduction Welcome to the Technical Support Center for the purification of 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Purification of 2-Ethyl-N-methyl-N-(3-methylphenyl)butanamide

Introduction Welcome to the Technical Support Center for the purification of 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide (CAS: 406488-30-0). This sterically hindered tertiary amide is highly valued in fragrance chemistry and drug development for its stability and unique structural properties (often presenting a long-lasting tropical fruity odor) [2]. However, synthesizing this compound—typically via the acylation of N-methyl-m-toluidine with 2-ethylbutanoyl chloride—often leaves residual secondary amines and carboxylic acids. Because amides are highly stable but can act as weak surfactants, purification requires a precise combination of pH-swing liquid-liquid extraction and high-vacuum fractional distillation [4, 5].

This guide is designed for researchers and process chemists, providing self-validating protocols and mechanistic troubleshooting to ensure high-purity, odor-neutralized yields.

Part 1: Quantitative Data & Physicochemical Properties

Before initiating purification, it is critical to understand the target molecule's physical properties. These parameters dictate the choice of extraction solvents and distillation conditions.

Table 1: Physicochemical Properties of 2-Ethyl-N-methyl-N-(3-methylphenyl)butanamide

PropertyValuePurification Implication
Molecular Weight 219.32 g/mol [1]High mass contributes to a high boiling point.
LogP (Predicted) ~3.08 [3]Highly lipophilic; remains in the organic phase during aqueous washes.
Boiling Point ~346 °C at 760 mmHg [3]Atmospheric distillation will cause thermal degradation. High vacuum (<1 mbar) is mandatory.
Density ~1.0 g/cm³ [3]Similar to water; requires a low-density organic solvent (e.g., MTBE) to ensure rapid phase separation.

Table 2: Troubleshooting Matrix

SymptomMechanistic CauseCorrective Action
Persistent amine odorIncomplete protonation of N-methyl-m-toluidine.Increase acid wash strength (use 2M HCl); verify aqueous pH < 2.
Emulsion during workupAmide acts as a weak surfactant, stabilizing aqueous/organic droplets.Add saturated NaCl (brine) to the aqueous layer to increase ionic strength; filter through Celite.
Yellow/brown distillateThermal degradation of trace impurities due to excessive pot temperature.Improve vacuum depth (< 1 mbar) to lower the boiling point; use a short-path distillation head.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my product still contain residual N-methyl-m-toluidine even after a standard 1M HCl wash? A1: This is a classic issue of lipophilicity overpowering aqueous solubility. N-methyl-m-toluidine is a highly lipophilic secondary amine. While 1M HCl protonates the amine to form an ammonium salt, if the organic phase (e.g., ethyl acetate) is too concentrated, the equilibrium may still favor the organic layer. Causality & Solution: The amine will only partition into the aqueous phase if it is fully protonated and the aqueous phase has sufficient volume to solvate the salt[4]. Dilute your organic layer further with a non-polar solvent like MTBE (Methyl tert-butyl ether) and perform three successive washes with 2M HCl. Self-validation: Check the pH of the aqueous waste after the first wash. If it is >2, the amine has exhausted your acid, proving that a stronger acid or larger volume is required.

Q2: I am observing co-elution when attempting to purify this compound via silica gel chromatography. Why? A2: Tertiary amides like 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide have a strong dipole moment due to the carbonyl group, causing them to streak on silica gel. Furthermore, unreacted 2-ethylbutanoic acid (from hydrolyzed acid chloride) can hydrogen-bond with the silica matrix, causing broad elution bands that overlap with your target amide. Causality & Solution: Liquid-liquid extraction is vastly superior to chromatography for this specific matrix. Rely on the "Dual pH-Swing" extraction (Protocol A) to chemically separate the impurities based on pKa, rather than relying on polarity differences on silica.

Q3: During distillation, the pot temperature exceeds 180°C and the product begins to darken. How can I prevent this? A3: You are witnessing thermal degradation. Amides are generally stable, but prolonged exposure to temperatures >150°C in the presence of trace oxygen or acidic impurities leads to oxidation and cleavage. Causality & Solution: The predicted boiling point of this compound is 346 °C at atmospheric pressure [3]. To distill it safely, you must utilize high-vacuum fractional distillation (Protocol B) [5]. By reducing the pressure to < 1 mbar, the boiling point drops significantly (typically to 120–140 °C), protecting the molecule's structural integrity.

Part 3: Experimental Protocols

Protocol A: The "Dual pH-Swing" Liquid-Liquid Extraction

This protocol chemically isolates the neutral tertiary amide from basic (amine) and acidic (carboxylic acid) impurities [4].

Step-by-Step Methodology:

  • Dilution: Dissolve the crude reaction mixture in MTBE (10 mL per 1 gram of crude). MTBE is preferred over ethyl acetate as it is less prone to emulsion formation and does not hydrolyze.

  • Acid Wash (Amine Removal): Transfer to a separatory funnel. Add an equal volume of 2M HCl. Shake vigorously, venting frequently. Allow layers to separate.

    • Self-Validation: Test the aqueous layer with pH paper. It must be < 2. Discard the aqueous layer. Repeat this wash 2 more times.

  • Base Wash (Acid Removal): To the retained organic layer, add an equal volume of saturated aqueous NaHCO₃. Shake carefully—CO₂ gas will evolve as the unreacted 2-ethylbutanoic acid is neutralized [4].

    • Self-Validation: Continue washing until no further gas evolution is observed.

  • Brine Wash & Drying: Wash the organic layer with saturated NaCl (brine) to remove residual water and break any micro-emulsions. Transfer the organic layer to an Erlenmeyer flask, add anhydrous Na₂SO₄, and swirl until the drying agent flows freely.

  • Concentration: Filter off the Na₂SO₄ and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude amide oil.

Protocol B: High-Vacuum Fractional Distillation

Used to achieve >99% purity and remove trace odors [5].

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a short-path distillation apparatus equipped with a Vigreux column, a cow-type receiver, and a high-vacuum pump capable of < 1 mbar. Ensure all joints are greased with high-vacuum silicone grease.

  • Degassing: Transfer the crude amide oil to the distillation pot. Add a PTFE-coated magnetic stir bar. Apply vacuum slowly at room temperature to degas the liquid and remove residual MTBE.

  • Heating & Forecut: Gradually heat the oil bath. Collect the first fraction (forecut) at lower temperatures. This contains low-boiling impurities and trace solvents.

  • Main Fraction Collection: Once the vapor temperature stabilizes (expected between 120°C–140°C at < 1 mbar), rotate the receiver to collect the main fraction. The pure 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide will distill as a clear, colorless to pale-yellow viscous liquid.

  • Cooling: Turn off the heat and allow the system to cool to room temperature before breaking the vacuum to prevent oxidation of the hot product.

Part 4: Logical & Workflow Visualizations

Below are the graphical representations of the purification logic and workflow.

PurificationWorkflow Crude Crude Reaction Mixture (Amide, Amine, Acid) AcidWash Acid Wash (2M HCl) Removes N-methyl-m-toluidine Crude->AcidWash Dissolve in MTBE BaseWash Base Wash (Sat. NaHCO3) Removes 2-ethylbutanoic acid AcidWash->BaseWash Retain Organic Phase Drying Drying & Concentration (Na2SO4, Rotovap) BaseWash->Drying Retain Organic Phase Distillation High-Vacuum Distillation (< 1 mbar) Drying->Distillation Crude Amide Oil Pure Pure 2-Ethyl-N-methyl-N- (3-methylphenyl)butanamide Distillation->Pure Collect Main Fraction

Caption: Step-by-step workflow for the purification of 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide.

SeparationLogic Mix Reaction Mixture in MTBE (Neutral Amide, Basic Amine, Acidic Impurity) AddHCl Add 2M HCl (Protonation) Mix->AddHCl Aq1 Aqueous Phase [Ammonium Salts] AddHCl->Aq1 Extracts Basic Impurities Org1 Organic Phase [Amide + Carboxylic Acid] AddHCl->Org1 Retains Neutral/Acidic AddBase Add Sat. NaHCO3 (Deprotonation) Org1->AddBase Aq2 Aqueous Phase [Sodium Carboxylates] AddBase->Aq2 Extracts Acidic Impurities Org2 Organic Phase [Target Amide] AddBase->Org2 Retains Pure Amide

Caption: Mechanistic logic of the dual pH-swing extraction for amide isolation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 57495095, Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-" PubChem, [Link]

  • Lanigan, R. M., et al. "Catalytic Chemical Amide Synthesis at Room Temperature: One More Step Toward Peptide Synthesis." The Journal of Organic Chemistry, ACS Publications, 2015. [Link]

Troubleshooting

"Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-" stability issues and degradation

Technical Support Center: Stability & Degradation Troubleshooting Guide for 2-Ethyl-N-methyl-N-(3-methylphenyl)butanamide As a Senior Application Scientist, I frequently encounter formulation failures that stem not from...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability & Degradation Troubleshooting Guide for 2-Ethyl-N-methyl-N-(3-methylphenyl)butanamide

As a Senior Application Scientist, I frequently encounter formulation failures that stem not from the active pharmaceutical ingredients, but from the degradation of complex auxiliary compounds. 2-Ethyl-N-methyl-N-(3-methylphenyl)butanamide (CAS 406488-30-0) is a specialized ingredient utilized for its long-lasting, tropical fruity odor reminiscent of guava and passion fruit[1].

However, its unique chemical architecture—a tertiary N-aryl amide paired with an alpha-branched aliphatic chain—creates a highly specific stability profile. This guide is designed to help researchers, formulation scientists, and analytical chemists troubleshoot degradation issues, understand the mechanistic causality behind sensory failures, and implement self-validating stability protocols.

Part 1: Mechanistic Insights into Structural Vulnerability

To troubleshoot a molecule, you must first understand the opposing chemical forces governing its stability. The stability of 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide is dictated by a "push-pull" dynamic between electronic destabilization and steric shielding:

  • Electronic Destabilization (The "Pull"): Standard aliphatic amides are highly stable due to the resonance of the nitrogen lone pair with the carbonyl carbon. However, in this compound, the N-aryl (3-methylphenyl) group competes for this electron density. The delocalization of the nitrogen lone pair into the aromatic ring reduces the amide resonance, increasing the electrophilicity of the carbonyl carbon and causing "ground-state destabilization"[2]. This makes the bond inherently more susceptible to nucleophilic attack (e.g., by water or hydroxide ions).

  • Steric Shielding (The "Push"): Counteracting this vulnerability is the 2-ethyl substitution on the alpha-carbon of the butanamide chain. This branching creates significant steric hindrance directly adjacent to the carbonyl carbon, physically blocking incoming nucleophiles and slowing down the rate of hydrolysis[3].

When the steric barrier is eventually overcome by extreme pH or thermal stress, the molecule cleaves. The resulting degradation products are the root cause of the most common formulation failures.

Pathway Parent 2-Ethyl-N-methyl-N-(3-methylphenyl)butanamide [Parent Compound] Hydrolysis Hydrolysis (High/Low pH) Parent->Hydrolysis H2O / OH- Oxidation Oxidation (ROS / UV) Parent->Oxidation O2 / hv Acid 2-Ethylbutanoic Acid [Rancid Odor] Hydrolysis->Acid Aniline N,3-Dimethylaniline [Discoloration] Hydrolysis->Aniline NOxide N-Oxide / Demethylated [Odor Loss] Oxidation->NOxide

Fig 1: Primary chemical degradation pathways of the target butanamide compound.

Part 2: Frequently Asked Questions (Troubleshooting)

Q: Why does my alkaline formulation (e.g., pH 10.5 soap base) lose its tropical scent and develop a severe rancid odor after 3 months at 40°C? A: This is a classic manifestation of base-catalyzed amide hydrolysis. In a high-pH environment, hydroxide ions eventually bypass the 2-ethyl steric shield. The amide bond cleaves, releasing N,3-dimethylaniline and 2-ethylbutanoic acid. 2-Ethylbutanoic acid is a medium-chain carboxylic acid notorious for its pungent, rancid odor[4]. Even trace amounts of this degradant will completely mask the original guava/passion fruit notes[1].

Q: We are observing a yellow-brown discoloration in our transparent hydroalcoholic solutions exposed to sunlight. Is this compound responsible? A: Yes, it is highly probable. The N,3-dimethylaniline released via trace hydrolysis is highly susceptible to photo-oxidation. Anilines rapidly oxidize to form highly conjugated, colored polymeric species (such as azo compounds and quinone imines) that manifest as yellow or brown discoloration. Furthermore, the parent compound itself can undergo direct photo-oxidation at the N-methyl or benzylic methyl positions.

Q: How does the matrix pH impact the expected shelf-life of this compound? A: The half-life is highly dependent on the concentration of hydronium or hydroxide ions. Below is a summarized quantitative profile based on predictive kinetic modeling of sterically hindered N-aryl amides.

Table 1: Quantitative Degradation Profile & Sensory Impact

Matrix / ConditionpHTemp (°C)Est. Half-Life (t½)Primary DegradantSensory Impact
Fine Fragrance (EtOH/H2O)7.025> 730 DaysNoneStable (Tropical)
AHA Exfoliant / Toner3.540~ 180 Days2-Ethylbutanoic AcidMild Sourness
Alkaline Bar Soap10.540~ 45 DaysAcid + AnilineRancid / Yellowing
Hair Bleach (Oxidative)9.025~ 14 DaysN-Oxide speciesRapid Odor Loss

Part 3: Self-Validating Experimental Protocols

To accurately determine if the loss of the parent compound is due to chemical degradation rather than physical volatilization, you must employ a self-validating mass balance approach.

Protocol: Self-Validating Forced Degradation & Mass Balance Assay

Causality Check: Why do we use orthogonal analysis? GC-MS is excellent for volatile aliphatic acids (like 2-ethylbutanoic acid), but poor for highly polar or thermally labile N-oxides. LC-MS/MS captures the polar degradants. Using both ensures no degradation pathway is missed.

Step 1: Matrix Preparation & Spiking

  • Prepare a 1.0 mg/mL stock solution of 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide in HPLC-grade acetonitrile.

  • Spike the stock into the target formulation matrix to achieve a final concentration of 0.1% (w/w). Homogenize thoroughly.

Step 2: Stress Application Divide the spiked matrix into four controlled aliquots:

  • Control: Stored at 4°C in the dark.

  • Hydrolytic (Base): Adjusted to pH 11.0 using 0.1M NaOH, stored at 50°C.

  • Hydrolytic (Acid): Adjusted to pH 3.0 using 0.1M HCl, stored at 50°C.

  • Oxidative: Spiked with 3% H2O2, stored at 25°C.

Step 3: Immediate Reaction Quenching (Critical Trustworthiness Step) Causality Check: If samples are extracted without quenching, the extreme pH or oxidants will continue to degrade the compound inside the autosampler vial, yielding false kinetic data.

  • At specific time points (t=7, 14, 28 days), extract a 1.0 g sample.

  • For pH-stressed samples, immediately neutralize to pH 7.0 using equimolar HCl or NaOH.

  • For oxidative samples, quench residual peroxide by adding a stoichiometric excess of sodium thiosulfate ( Na2​S2​O3​ ).

Step 4: Extraction and Orthogonal Analysis

  • Extract the organics using liquid-liquid extraction (LLE) with methyl tert-butyl ether (MTBE).

  • Analyze the organic layer via GC-MS to quantify the volatile 2-ethylbutanoic acid and remaining parent compound.

  • Analyze the aqueous/polar fraction via LC-MS/MS to detect N-oxide or aniline derivatives.

Step 5: Mass Balance Validation Calculate the molar equivalents of degradants formed versus the parent compound lost.

  • Validation Rule: If [Parent]initial​=[Parent]remaining​+∑[Degradants]formed​ (within 95-105%), the protocol is validated, and the loss is strictly chemical. If the sum is < 90%, investigate volatilization or irreversible matrix-binding.

Workflow S1 1. Matrix Spiking (0.1% w/w) S2 2. Stress Application (pH, Temp, Oxidative) S1->S2 S3 3. Immediate Quenching (Neutralization / Thiosulfate) S2->S3 Prevents post-sampling artifacts S4 4. Orthogonal Analysis (GC-MS & LC-MS/MS) S3->S4 S5 5. Mass Balance Validation (Sum = 100% ± 5%) S4->S5 Ensures data trustworthiness

Fig 2: Self-validating forced degradation workflow ensuring analytical trustworthiness.

References

  • Classes of Amides that Undergo Selective N–C Amide Bond Activation: The Emergence of Ground-State Destabilization . ACS Publications. Available at: [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes . PMC - NIH. Available at: [Link]

Sources

Optimization

Technical Support Center: Solubilization &amp; Handling of "Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-"

Welcome to the Technical Support Center for 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide (CAS: 406488-30-0). This compound is a highly lipophilic structural analog of the established anti-pruritic agent crotamiton.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide (CAS: 406488-30-0). This compound is a highly lipophilic structural analog of the established anti-pruritic agent crotamiton. Because of its saturated aliphatic chain and aromatic ring, it possesses a predicted LogP of ~3.1[1]. While this lipophilicity is excellent for membrane permeability in drug development, it presents severe "brick dust" and "grease ball" solubility challenges during in vitro assays and in vivo formulations.

This guide is designed for application scientists and drug development professionals to troubleshoot precipitation issues, optimize vehicle selection, and ensure reproducible pharmacology.

Section 1: In Vitro Assay Troubleshooting (Patch-Clamp & Calcium Imaging)

Q: Every time I dilute my DMSO stock into Tyrode's buffer or ACSF, the compound crashes out as a cloudy suspension. How do I prevent this?

The Causality: This is a classic phase-separation phenomenon. When transitioning from a pure organic solvent (DMSO) to an aqueous environment, the thermodynamic penalty of hydrating the hydrophobic m-tolyl and ethyl-butyl groups causes the molecules to self-associate into oil droplets. Direct dilution into cold or room-temperature buffers will immediately exceed the compound's aqueous solubility limit, which is typically <0.5 mg/mL even in 50% DMSO ()[2].

The Solution: You must lower the thermodynamic barrier using host-guest complexation before introducing the bulk aqueous phase. We recommend using Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic tolyl ring, while its hydrophilic exterior maintains aqueous solubility ()[3].

Solubilization_Workflow Step1 Step 1: Prepare 100 mM Stock in 100% Anhydrous DMSO Step2 Step 2: Add Solubilizer (20% HP-β-CD or 0.1% Pluronic F-127) Step1->Step2 Step3 Step 3: Vortex & Sonicate (Water Bath, 37°C for 5 min) Step2->Step3 Step4 Step 4: Gradual Aqueous Dilution (Dropwise addition of Buffer) Step3->Step4 Step5 Step 5: Filter Sterilization (0.22 µm PTFE filter) Step4->Step5

Step-by-step aqueous solubilization workflow for lipophilic amides.

Protocol: HP-β-CD Mediated Solubilization

Self-Validating Check: If the solution remains cloudy after Step 4, the complexation has failed. Do not proceed to Step 5, as the active compound will be stripped out by the filter.

  • Stock Preparation: Dissolve the neat compound in 100% anhydrous DMSO to create a 100 mM stock. Purge the vial with nitrogen gas to prevent oxidation.

  • Complexation Phase: In a separate tube, prepare a 20% (w/v) HP-β-CD solution in your target assay buffer (e.g., ACSF).

  • Primary Dilution: Add the 100 mM DMSO stock dropwise into the HP-β-CD solution while vortexing vigorously. Do not exceed a final DMSO concentration of 0.1% - 0.5% (v/v) to avoid cellular toxicity.

  • Thermal Energy: Sonicate the mixture in a 37°C water bath for 5–10 minutes until optically clear.

  • Sterilization: Pass the solution through a 0.22 µm hydrophilic PTFE syringe filter. Avoid standard PES or nylon filters, as highly lipophilic amides can non-specifically bind to these membranes.

Section 2: In Vivo Formulation & Pharmacology

Q: We are testing this compound in a murine model of scratching behavior, but our intraperitoneal (i.p.) injections are showing high variability. What vehicle should we use?

The Causality: Aqueous buffers or simple saline are fundamentally incompatible with this compound for systemic delivery. Like its analog crotamiton, which inhibits TRPV4 channels to suppress pruritus ()[4][5], this butanamide requires a multi-component lipid or co-solvent vehicle to remain in solution at the high concentrations needed for in vivo dosing (e.g., 10–50 mg/kg).

TRPV4_Pathway Agonist TRPV4 Agonist (e.g., GSK1016790A) TRPV4 TRPV4 Channel (Sensory Neuron) Agonist->TRPV4 Activates Ca2 Ca2+ Influx TRPV4->Ca2 Pore Opening Itch Pruritus / Itch Signaling Ca2->Itch Depolarization Compound Butanamide Analog (Inhibitor) Compound->TRPV4 Inhibits

TRPV4 inhibition pathway by crotamiton analogs in sensory neurons.

Protocol: "10/40/5/45" Co-Solvent System for Systemic Injection

Self-Validating Check: If you observe a milky white emulsion rather than a clear or slightly opalescent solution at the end of this protocol, the micellar capacity has been exceeded. Discard and restart with a lower compound concentration.

To achieve a working concentration of 2–5 mg/mL for systemic injection, utilize this validated co-solvent approach ()[6]:

  • Add 10% (v/v) DMSO to the pre-weighed compound and vortex until fully dissolved. The DMSO breaks the molecular lattice.

  • Add 40% (v/v) PEG300 and vortex. The PEG acts as a co-solvent to bridge the polarity gap.

  • Add 5% (v/v) Tween 80 and sonicate. Tween 80 provides the amphiphilic molecules needed to form a micellar corona.

  • Finally, add 45% (v/v) sterile Saline dropwise while continuously mixing. (Critical Note: Always add the components in this exact order. Adding saline before the Tween 80 will cause irreversible precipitation).

Section 3: Quantitative Solubility & Vehicle Compatibility

The following table summarizes the solubility limits and recommended applications for 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide across various media.

Solvent / Vehicle SystemMax SolubilityRecommended Max Final Assay Conc.Application Notes
100% Anhydrous DMSO ~100 mg/mL0.1% - 0.5% (v/v)Excellent primary stock solvent. Keep purged with N₂.
100% Ethanol ~50 mg/mL0.1% (v/v)Prone to evaporation; ensure vials are tightly sealed.
PBS / ACSF (pH 7.4) < 0.1 mg/mLN/ACompound will immediately phase-separate (cloudy).
20% HP-β-CD in PBS ~2 - 5 mg/mLN/AGold standard for electrophysiology and cell imaging.
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline ~3 - 5 mg/mLN/AOptimal vehicle for in vivo i.p. or s.c. injections.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I store the diluted aqueous working solutions at 4°C for later use? A: No. The solubility of lipophilic amides is highly temperature-dependent. Storing aqueous solutions at 4°C will cause the compound to crash out of the micellar suspension. Always prepare aqueous working solutions fresh daily and keep them at room temperature or 37°C during the experiment.

Q: My calcium imaging baseline is shifting before I even apply the agonist. Could the solvent be the cause? A: Yes. DMSO concentrations above 0.1% can induce spontaneous calcium transients or alter membrane fluidity in primary sensory neurons. If you must use higher concentrations of the compound, increase the HP-β-CD ratio rather than the DMSO percentage to maintain a stable baseline.

Q: Can I substitute PEG400 for PEG300 in the in vivo formulation? A: Yes, PEG400 can be substituted at the same volume ratio (40%). However, PEG400 is slightly more viscous, so you may need to increase the sonication time at Step 3 to ensure a homogenous mixture before adding the saline.

References

  • Kittaka, H., et al. (2017). Transient receptor potential vanilloid 4 (TRPV4) channel as a target of crotamiton and its bimodal effects. Pflügers Archiv - European Journal of Physiology, 469(10), 1313-1323. Retrieved from[Link]

  • European Patent Office. (1997). Antifungal agent containing crotamiton, and salicyclic aldehyde (EP0804206A1).

Sources

Troubleshooting

Technical Support Center: Analytical Troubleshooting for 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide

Welcome to the Advanced Analytical Support Center. This guide is engineered for research scientists and drug development professionals tasked with the chromatographic separation and mass spectrometric quantification of 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Support Center. This guide is engineered for research scientists and drug development professionals tasked with the chromatographic separation and mass spectrometric quantification of 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide .

Due to its specific structural properties, this compound presents unique analytical challenges, particularly in complex fragrance or pharmaceutical matrices. This guide provides root-cause analyses, self-validating protocols, and standardized methodologies to ensure robust, reproducible data.

Compound Profile & Analytical Challenges

Before troubleshooting, it is critical to understand the physicochemical baseline of the target analyte.

  • IUPAC Name: 1[1]

  • CAS Registry Number: 1[1]

  • Molecular Weight: 1[1]

  • Primary Analytical Challenge: The tertiary amide group acts as a strong hydrogen-bond acceptor. In Gas Chromatography-Mass Spectrometry (GC-MS), this leads to severe interactions with active silanol (-SiOH) sites, resulting in peak tailing, signal suppression, and non-linear calibration curves.

Quantitative Diagnostic Data Table

Compare your current system performance against these target specifications to isolate the root cause of your analytical failure.

ParameterTarget SpecificationOut-of-Spec SymptomPrimary CausalityCorrective Action
Tailing Factor ( Tf​ ) 0.90 – 1.20Asymmetric, elongated peak tailSilanol interactions in inlet/columnInstall ultra-inert liner; trim 10-20 cm of column
Signal-to-Noise (S/N) > 10:1 (at LOQ)Poor sensitivity, missing peaksMatrix suppression; active site adsorptionSwitch to matrix-matched calibration; use HS-SPME
Retention Time (RT) ± 0.05 min varianceDrifting RTs across sequenceColumn phase degradation; carrier gas leakPerform leak check; bake out column at max temp
Peak Area %RSD < 5% (n=6)High variability in replicatesInconsistent injection or thermal degradationLower inlet temp to 250°C; check syringe plunger

Troubleshooting FAQs: Chromatography & Matrix Effects

Q1: Why does 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide exhibit severe peak tailing during GC-MS analysis, and how can I resolve it? A1: Peak tailing is2[2]. The causality lies in the molecular structure: the amide carbonyl oxygen is highly electronegative. When the sample vaporizes in the GC inlet, this functional group hydrogen-bonds with exposed, active silanol (-SiOH) sites on the glass liner or the stationary phase of the column.2[2].

  • Self-Validating Protocol: Inject a highly polar System Suitability Test (SST) probe (e.g., 1-octanol) before your sample sequence. If the probe tails ( Tf​ > 1.5), the system has active sites. To resolve this, 3[3]. Always use base-deactivated, ultra-inert (UI) liners.

Q2: My calibration curve loses linearity at the lower end (LOQ). Is the MS detector failing? A2: No, this is rarely a detector issue. It is a classic example of the "analyte protectant effect" or matrix-induced chromatographic response enhancement. In neat solvent standards, the active sites in the GC pathway consume a fixed absolute amount of your target amide. At low concentrations, this loss represents a massive percentage of your total analyte, dropping the signal below the expected linear response. In complex samples, matrix components preferentially bind to these active sites, "protecting" the amide and artificially boosting its signal relative to the solvent standard.

  • Resolution: Always use matrix-matched calibration curves. Alternatively, utilize a stable isotopically labeled internal standard (SIL-IS) to correct for both injection variability and active site losses.

Q3: How do I isolate this compound from heavy matrices (waxes, fixatives, carrier oils) without destroying my GC column? A3: Direct liquid injection of complex formulations deposits non-volatile residues into the inlet. These residues degrade into active sites, causing immediate peak tailing and column bleed. To prevent this, decouple the extraction from the injection.4[4]. Use the Headspace Solid-Phase Microextraction (HS-SPME) methodology detailed below.

Standardized Methodology: HS-SPME-GC-MS Workflow

To eliminate matrix interference and protect your analytical column, implement this self-validating HS-SPME extraction protocol.

Step 1: Sample Preparation & Matrix Modification Weigh exactly 1.0 g of the sample formulation into a 20 mL precision headspace vial. Add 5.0 mL of saturated NaCl solution. Scientific Rationale: The addition of salt decreases the solubility of the organic amide in the aqueous phase (salting-out effect), driving the analyte into the headspace and increasing method sensitivity.

Step 2: Internal Standard Addition Spike the mixture with 10 µL of a deuterated internal standard (e.g., an amide analog) at 100 µg/mL. Seal the vial immediately with a PTFE/silicone septum cap to prevent volatile loss.

Step 3: Thermodynamic Equilibration Incubate the vial at 60°C for 15 minutes with continuous agitation (250 rpm). Scientific Rationale: This establishes a stable thermodynamic equilibrium between the liquid matrix and the headspace phase, ensuring reproducible extraction kinetics.

Step 4: Fiber Extraction Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for exactly 30 minutes at 60°C.

Step 5: Thermal Desorption Retract the fiber, transfer it to the GC inlet, and desorb at 250°C for 3 minutes in splitless mode. Use a narrow-bore (0.75 mm ID) SPME-specific UI liner to maintain a sharp sample band and prevent peak broadening.

Step 6: Self-Validation & Bake-out Condition the fiber at 270°C for 5 minutes in a separate conditioning station. Self-Validation: Run a blank extraction (SPME fiber exposed to an empty vial with NaCl solution) between every 10 samples. If the target amide is detected in the blank, extend the fiber bake-out time by 2 minutes to eliminate carryover.

Diagnostic Workflow Visualization

GCMS_Troubleshooting Start Issue: Amide Peak Tailing or Signal Loss CheckSST Run System Suitability Test (Polar Probe) Start->CheckSST Decision1 Probe Tails? CheckSST->Decision1 InletMaint Inlet Maintenance: Replace UI Liner & Septum Decision1->InletMaint Yes (Active Sites) MatrixCheck Evaluate Matrix Effects (Solvent vs. Matrix) Decision1->MatrixCheck No (System is Clean) ColumnMaint Column Maintenance: Trim 15cm & Bake-out InletMaint->ColumnMaint If issue persists ColumnMaint->CheckSST Decision2 Signal Suppression in Matrix? MatrixCheck->Decision2 PrepChange Switch to HS-SPME & Matrix-Matched Cal Decision2->PrepChange Yes Success Symmetrical Peak & Linear Calibration Decision2->Success No PrepChange->Success

Logical troubleshooting workflow for resolving amide peak tailing and matrix effects in GC-MS.

References

  • [1] Title: Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl) - PubChem Source: nih.gov URL:

  • [2] Title: GC-MS Sample Preparation - Organomation Source: organomation.com URL:

  • [3] Title: Understanding GC-MS Chromatograms: How to Interpret Retention Time, Fragmentation Patterns & Spectra - ResolveMass Laboratories Inc. Source: resolvemass.ca URL:

  • [4] Title: Good quantification practices of flavours and fragrances by mass spectrometry Source: royalsocietypublishing.org URL:

Sources

Optimization

Technical Support Center: Impurity Profiling of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-

Welcome to the analytical support center for Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- (CAS: 406488-30-0), commercially known as Paradisamide. This resource is engineered for analytical chemists, formulation scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the analytical support center for Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- (CAS: 406488-30-0), commercially known as Paradisamide. This resource is engineered for analytical chemists, formulation scientists, and regulatory professionals tasked with the rigorous quality control, stability testing, and impurity profiling of this lipophilic amide.

Impurity Causality & Mechanistic Origins

To effectively profile impurities, we must first understand the synthetic and degradative pathways of the target molecule. The synthesis typically involves the amidation of N-methyl-m-toluidine with 2-ethylbutyryl chloride.

Because the target molecule contains a sterically hindered amide bond and multiple alkyl groups on an aromatic ring, the impurity profile is dominated by unreacted precursors, over-alkylated side products, and hydrolysis degradants.

ImpurityPathway SM1 m-Toluidine (Impurity B) Int1 N-methyl-m-toluidine (Impurity A) SM1->Int1 Monomethylation Side1 N,N-dimethyl-m-toluidine (Impurity D) SM1->Side1 Over-alkylation API Butanamide, 2-ethyl-N-methyl -N-(3-methylphenyl)- (Target API) Int1->API Amidation with SM2 SM2 2-Ethylbutyryl chloride SM2->API API->Int1 Hydrolysis (Degradation) Deg1 2-Ethylbutyric acid (Impurity C) API->Deg1 Hydrolysis (Degradation)

Fig 1. Synthesis and degradation pathways generating key impurities in Paradisamide.

Frequently Asked Questions (FAQs)

Q1: Why do we see a spike in Impurity A (N-methyl-m-toluidine) during accelerated stability testing? A1: While the amide bond in Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- is sterically hindered, it remains susceptible to base- or acid-catalyzed hydrolysis under extreme pH or thermal stress. This cleaves the molecule back into its precursor amine (N-methyl-m-toluidine) and 2-ethylbutyric acid. Monitoring this degradation pathway is a strict requirement under ICH Q3A(R2) guidelines [1].

Q2: Can I use a standard C18 column for this impurity profile? A2: It is highly discouraged. C18 columns rely purely on hydrophobic dispersive forces. Because the impurities include positional isomers and closely related alkylated anilines (e.g., N,N-dimethyl-m-toluidine vs. N-methyl-m-toluidine), a Phenyl-Hexyl stationary phase is recommended. The orthogonal π−π interactions provided by the phenyl ring drastically improve the resolution of these aromatic impurities.

Troubleshooting Guide

Issue: Severe peak tailing for amine impurities (Impurity A, B, and D).

  • Root Cause: Unreacted silanol groups on the silica stationary phase act as weak acids, undergoing secondary ion-exchange interactions with the basic nitrogen of the toluidine derivatives.

  • Solution: Ensure the mobile phase pH is strictly maintained at 2.5 using phosphoric acid. This fully protonates the amines and suppresses silanol ionization. Alternatively, utilize a highly end-capped column.

Issue: Co-elution of Impurity A and the Target API.

  • Root Cause: Insufficient gradient shallowing during the critical elution window, or a mismatch in solvent strength during sample injection.

  • Solution: Follow the troubleshooting workflow below to systematically isolate the variable causing the co-elution.

HPLCWorkflow Start Identify Co-elution or Poor Peak Shape CheckpH Check Mobile Phase pH (Is pH < 3.0?) Start->CheckpH AdjustpH Adjust to pH 2.5 with H3PO4 CheckpH->AdjustpH No CheckCol Evaluate Column Chemistry (Use Phenyl-Hexyl) CheckpH->CheckCol Yes SST Run System Suitability (Resolution > 2.0) AdjustpH->SST CheckCol->SST

Fig 2. Troubleshooting workflow for resolving co-eluting isomeric impurities.

Quantitative Data Summaries

The following tables summarize the chromatographic behavior and validation criteria for the impurity profile, established in accordance with ICH Q2(R1) validation parameters [2].

Table 1: Relative Retention Times (RRT) and Limits for Key Impurities

Impurity NameOrigin / TypeRRTLimit of Quantitation (LOQ)ICH Qualification Threshold
Impurity C (2-Ethylbutyric acid)Degradant0.250.05%0.15%
Impurity B (m-toluidine)Starting Material0.380.01%0.15%
Impurity A (N-methyl-m-toluidine)Intermediate / Degradant0.450.02%0.15%
Impurity D (N,N-dimethyl-m-toluidine)Side Product0.600.02%0.15%
Target API Active Compound1.00N/AN/A

Table 2: Self-Validating System Suitability Test (SST) Criteria

ParameterTarget ValueCausality for Requirement
Resolution (Rs) (API & Imp A) 2.0Ensures baseline separation for accurate integration and quantitation.
Tailing Factor (Tf) (API) 1.5Validates column health and confirms the absence of secondary silanol interactions.
%RSD of Peak Area (n=6) 2.0%Confirms autosampler precision, injection reproducibility, and system stability.

Step-by-Step Experimental Methodology

Protocol: RP-HPLC-UV Method for Impurity Profiling

This protocol is designed as a self-validating system . The sequence will automatically halt if the System Suitability Test (SST) criteria are not met, ensuring no false or uncalibrated data is generated.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Dissolve 1.36 g of Potassium dihydrogen phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water. Adjust the pH to 2.5 ± 0.05 using dilute orthophosphoric acid. Causality: The low pH is critical to suppress the ionization of residual amine impurities, increasing their retention and preventing peak tailing.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

Step 2: Sample Preparation

  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Procedure: Accurately weigh 50 mg of the sample into a 50 mL volumetric flask. Dissolve and make up to volume with the diluent. Causality: Matching the sample solvent strength to the initial mobile phase conditions prevents solvent-front distortion and peak splitting for early-eluting impurities like Impurity C.

Step 3: Chromatographic Conditions

  • Column: Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: Linear ramp to 80% B

    • 25-30 min: Hold at 80% B

    • 30-35 min: Return to 20% B for re-equilibration.

Step 4: System Validation (SST Execution)

  • Inject the SST mixture (containing 0.1% Impurity A and 100% Target API).

  • The Chromatography Data System (CDS) must calculate Rs≥2.0 and Tf≤1.5 . If these parameters fail, the system is programmed to abort the sequence, mandating column washing or mobile phase pH verification before proceeding.

References

  • Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link] [1]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link][2]

Troubleshooting

Reducing by-products in "Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-" synthesis

Welcome to the Technical Support Center for the synthesis of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- (also known commercially as Paradisamide®). As a tertiary amide, this compound presents unique synthetic chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- (also known commercially as Paradisamide®). As a tertiary amide, this compound presents unique synthetic challenges due to the steric hindrance of its branched aliphatic chain and the electronic properties of its aromatic ring[1].

Designed for process chemists and researchers, this guide synthesizes field-proven methodologies with mechanistic causality to help you troubleshoot stalled reactions, eliminate by-products, and optimize your amidation workflows.

Mechanistic Pathway & Side-Reaction Mapping

To effectively troubleshoot, we must first understand the competing pathways in the reaction between 2-ethylbutyryl chloride and N-methyl-m-toluidine. The steric bulk of the 2-ethyl group slows down the desired N-acylation, providing a kinetic window for side reactions to occur[2].

G Start 2-Ethylbutyryl Chloride + N-Methyl-m-toluidine Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (N) Byproduct1 2-Ethylbutanoic Acid (Hydrolysis By-product) Start->Byproduct1 Trace H2O (Moisture) Byproduct2 C-Acylated Isomers (Friedel-Crafts By-product) Start->Byproduct2 Lewis Acid / High Temp Intermediate->Start Reversible if HCl accumulates Product 2-Ethyl-N-methyl-N-(3-methylphenyl)butanamide (Target Tertiary Amide) Intermediate->Product -HCl (via Auxiliary Base)

Reaction pathway of 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide synthesis and side reactions.

Troubleshooting FAQs

Q1: Why is my reaction stalling at ~50% conversion, leaving a large amount of unreacted N-methyl-m-toluidine? A: This is a classic stoichiometric limitation caused by improper acid scavenging. The coupling of an acid chloride with an amine generates one equivalent of hydrochloric acid (HCl)[3]. If no auxiliary base is present, the starting secondary amine (N-methyl-m-toluidine) acts as the base, precipitating out of solution as an unreactive hydrochloride salt[4]. This effectively removes 50% of your nucleophile from the catalytic cycle. Solution: Introduce a non-nucleophilic auxiliary base, such as N,N-Diisopropylethylamine (DIPEA). DIPEA is sterically hindered, preventing it from competing with the amine for the acyl chloride, while being basic enough to efficiently neutralize the generated HCl[2].

Q2: I am detecting significant levels of 2-ethylbutanoic acid in my crude mixture. How is this forming? A: 2-Ethylbutanoic acid is the hydrolysis by-product of your starting electrophile, 2-ethylbutyryl chloride. Because the alpha-carbon of 2-ethylbutyryl chloride is branched (containing two ethyl groups), the nucleophilic attack by the bulky secondary amine is sterically hindered. This kinetic bottleneck gives trace moisture in the solvent or atmosphere ample time to hydrolyze the acyl chloride before amidation can occur[2]. Solution: Ensure strictly anhydrous conditions. Avoid aqueous bases (like NaOH) during the reaction phase, as Schotten-Baumann conditions often exacerbate hydrolysis with sterically hindered substrates.

Q3: Mass spectrometry indicates a by-product with the exact same mass as the target product (m/z 219.32), but with a different HPLC retention time. What is this? A: This is a C-acylated isomer. N-methyl-m-toluidine is an electron-rich aromatic system; the nitrogen lone pair and the meta-methyl group strongly activate the ortho and para positions of the ring[4]. If the desired N-acylation is slowed by steric hindrance, and the reaction is run at elevated temperatures or in the presence of Lewis acidic impurities (e.g., trace transition metals), the acyl chloride can undergo a Friedel-Crafts-type electrophilic aromatic substitution directly on the carbon ring. Solution: Maintain the reaction temperature between 0 °C and 5 °C during the addition phase. Do not exceed 20 °C during the main reaction. Ensure all glassware is acid-washed to remove trace metals.

Quantitative Data: Auxiliary Base Selection

The choice of auxiliary base dictates the balance between conversion efficiency and by-product suppression. Below is a comparative summary of base performance in sterically hindered tertiary amide syntheses.

Auxiliary BasepKa (Conjugate Acid)Steric HindranceTarget Amide Conversion (%)Hydrolysis By-product (%)C-Acylation By-product (%)
None (Amine acts as base)~4.8Low48.51.20.5
Pyridine 5.25Low72.015.05.5
Triethylamine (TEA) 10.75Moderate85.08.52.1
DIPEA 11.4High96.5 2.0 0.8

Data Synthesis Note: DIPEA provides the optimal balance. Its high pKa ensures complete HCl neutralization, while its extreme steric bulk prevents it from forming reactive acylammonium intermediates that are prone to hydrolysis.

Self-Validating Experimental Protocol

To ensure high scientific integrity, the following Standard Operating Procedure (SOP) is designed as a self-validating system. The sequential aqueous washes exploit the distinct pKa values of the components, ensuring that any unreacted starting materials are chemically partitioned away from the target product.

Optimized Synthesis of 2-Ethyl-N-methyl-N-(3-methylphenyl)butanamide

Step 1: System Preparation (Moisture Exclusion)

  • Purge a flame-dried 250 mL round-bottom flask with Argon gas.

  • Add N-methyl-m-toluidine (1.0 eq, 10 mmol) and anhydrous Dichloromethane (DCM) (50 mL). Note: DCM must be stored over activated 3Å molecular sieves.

Step 2: Base Integration

  • Inject N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 15 mmol) into the stirring solution.

  • Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

Step 3: Electrophile Addition (Thermal Control)

  • Dissolve 2-ethylbutyryl chloride (1.1 eq, 11 mmol) in 10 mL of anhydrous DCM.

  • Add this solution dropwise over 30 minutes. Causality: Slow addition prevents localized exothermic spikes, which are the primary driver of Friedel-Crafts C-acylation by-products.

Step 4: Reaction Propagation

  • Remove the ice bath and allow the reaction to warm naturally to 20 °C.

  • Stir for 4–6 hours under Argon. Monitor completion via TLC (Hexanes:EtOAc 8:2).

Step 5: Self-Validating Workup (Chemical Partitioning)

  • Base Wash: Quench the reaction with 30 mL of saturated aqueous NaHCO₃. Purpose: Hydrolyzes any residual 2-ethylbutyryl chloride into water-soluble sodium 2-ethylbutanoate.

  • Acid Wash: Separate the organic layer and wash it with 30 mL of 1M HCl (aq). Purpose: Protonates unreacted N-methyl-m-toluidine and DIPEA, pulling them into the aqueous layer as water-soluble hydrochloride salts.

  • Brine Wash: Wash the organic layer with 30 mL of saturated NaCl (aq) to remove residual water.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude oil will be highly pure 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide, ready for vacuum distillation[1].

References

  • National Institutes of Health (PubChem). "Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-". PubChem Compound Summary for CID 57495095.
  • Benchchem. "Physical and chemical properties of N-Methyl-m-toluidine".
  • ACS Publications. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution". Organic Process Research & Development.
  • ResearchGate. "The amide group and its preparation methods by acid-amine coupling reactions: an overview".

Sources

Optimization

Technical Support Center: Handling, Storage, and Formulation of 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide

Welcome to the Technical Support Center for Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- (CAS: 406488-30-0). This resource is designed for formulation scientists, analytical chemists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- (CAS: 406488-30-0). This resource is designed for formulation scientists, analytical chemists, and drug development professionals working with this highly lipophilic amide. While frequently utilized in fragrance accords due to its volatile aromatic profile, its structural properties present specific challenges when incorporated into topical emulsions, lipid nanoparticles, or dermatological excipient matrices.

This guide synthesizes physicochemical data, troubleshooting protocols, and self-validating experimental workflows to ensure structural integrity and formulation stability.

Part 1: Physicochemical Profile

To predict the behavior of this compound in various solvent systems and lipid matrices, refer to the foundational physicochemical data summarized below [1].

PropertyValueImplication for Formulation
IUPAC Name 2-ethyl-N-methyl-N-(3-methylphenyl)butanamideBulky, sterically hindered amide linkage.
CAS Number 406488-30-0Unique identifier for regulatory filing.
Molecular Weight 219.32 g/mol Easily penetrates the stratum corneum (<500 Da).
LogP (Computed) ~3.4Highly lipophilic; requires high-HLB surfactant systems.
Density (Predicted) ~1.0 g/cm³Matches the specific gravity of many aqueous systems.
GHS Hazard Classes H302, H315, H317, H319, H411Skin sensitizer (H317); requires stringent PPE [1].

Part 2: Handling & Storage FAQs

Q1: What are the optimal storage conditions to prevent the degradation of this compound? A1: Due to its volatile nature and potential for oxidative degradation, the neat compound must be stored at 2–8°C in tightly sealed, argon-purged amber glass containers. While the amide bond is generally resistant to hydrolysis at a neutral pH, the compound's volatility leads to evaporative loss if left at ambient temperatures. For formal stability testing of your final formulation, adhere to ICH Q1A(R2) guidelines [2], which mandate evaluating the product at 25°C/60% RH (long-term) and 40°C/75% RH (accelerated) to establish a reliable shelf-life profile.

Q2: What Personal Protective Equipment (PPE) is mandatory during weighing and formulation? A2: The compound is classified under GHS as a skin sensitizer (H317) and an eye irritant (H319) [1]. Standard latex is insufficient due to the compound's lipophilicity. You must use nitrile gloves , a fully buttoned lab coat, and chemical splash goggles. Furthermore, because it is highly volatile, all weighing and initial solubilization steps must be conducted inside a Class II biological safety cabinet or a ventilated fume hood to prevent inhalation and subsequent respiratory sensitization.

Part 3: Formulation & Troubleshooting Guides

Q3: When incorporating this compound into an Oil-in-Water (O/W) emulsion, I observe phase separation and Ostwald ripening within 48 hours. How can I stabilize the system? A3: This is a classic thermodynamic failure caused by the compound's high lipophilicity (LogP ~3.4). Ostwald ripening occurs when the lipophilic molecules diffuse through the continuous aqueous phase from smaller droplets to larger ones, driven by the Laplace pressure differential.

  • The Causality: Your surfactant system's Hydrophilic-Lipophilic Balance (HLB) is likely mismatched, or the interfacial film is too fluid.

  • The Solution: Adjust the HLB of your surfactant blend to match the required HLB of your lipid phase (typically 10–12 for mixed amide/oil systems). Additionally, incorporate a polymeric rheology modifier (e.g., 0.2% Acrylates/C10-30 Alkyl Acrylate Crosspolymer) into the aqueous phase to increase the yield stress of the continuous phase, kinetically trapping the droplets and halting coalescence.

Q4: How do I prevent the loss of the compound's concentration and efficacy during high-heat processing? A4: Amides with this molecular weight volatilize rapidly at elevated temperatures. If your formulation requires heating the lipid phase to 70–80°C to melt structural waxes (e.g., Cetearyl Alcohol), do not add the butanamide derivative during this high-heat phase. Instead, employ a "Cold-Addition" technique. Cool the primary emulsion to ≤35°C before incorporating the active compound. This prevents thermal degradation and evaporative loss, ensuring your theoretical concentration matches your final analytical yield.

Part 4: Experimental Protocol: Cold-Addition O/W Emulsion

This self-validating protocol is designed to stably incorporate 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide into a topical O/W emulsion without evaporative loss.

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Disperse 0.2% w/w Xanthan Gum (rheology modifier) in purified water. Heat to 70°C to ensure complete hydration and to match the lipid phase temperature.

  • Lipid Phase Preparation: In a separate vessel, melt your structural lipids and primary emulsifiers (e.g., Stearic Acid, Polysorbate 60) at 70°C. Crucial: Do not add the butanamide derivative at this stage.

  • Primary Emulsification: Slowly inject the 70°C lipid phase into the 70°C aqueous phase while homogenizing at 3,000 RPM for 5 minutes using a high-shear rotor-stator homogenizer.

  • Cooling Phase: Transfer the emulsion to a planetary mixer equipped with a cooling jacket. Reduce the temperature to 35°C under continuous low-shear sweep agitation (50 RPM).

  • Active Incorporation: Pre-dissolve 1.0% w/w 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide in a compatible, non-volatile carrier oil (e.g., Caprylic/Capric Triglyceride). Add this lipophilic pre-mix to the 35°C emulsion.

  • Final Homogenization: Homogenize the system at 1,500 RPM for exactly 2 minutes to ensure uniform dispersion of the active compound without generating excessive frictional heat.

  • Self-Validation (Quality Control): Immediately measure the droplet size via Dynamic Light Scattering (DLS) and record the pH.

    • Validation Check: If the Polydispersity Index (PDI) is >0.3, the final homogenization shear was insufficient, and the risk of Ostwald ripening is high. Re-homogenize at 2,000 RPM for 1 minute and re-test.

Part 5: Mechanistic Visualization

The following diagram maps the logical workflow of the Cold-Addition methodology, highlighting the critical temperature thresholds required to maintain the integrity of the volatile amide [2].

FormulationWorkflow A Aqueous Phase Prep (Water + Polymers, 70°C) C Primary Emulsification (High-Shear, 3000 RPM) A->C B Lipid Phase Prep (Structural Lipids, 70°C) B->C D Cooling Phase (Reduce to 35°C) C->D E Active Incorporation (Add Butanamide Derivative) D->E F Final Homogenization (Low-Shear, 1500 RPM) E->F G Stability Testing (ICH Q1A Guidelines) F->G

Workflow for the cold-addition formulation of volatile lipophilic amides to prevent thermal loss.

References

  • Title: Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- | PubChem Source: National Center for Biotechnology Information (NCBI) / National Institutes of Health URL: [Link]

  • Title: ICH Q1A (R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Reference Data & Comparative Studies

Validation

"Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-" vs other fragrance compounds

Comparative Analysis of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- in Tropical Fragrance Accords As the demand for hyper-realistic, long-lasting fruit notes in fine perfumery and functional consumer products intens...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- in Tropical Fragrance Accords

As the demand for hyper-realistic, long-lasting fruit notes in fine perfumery and functional consumer products intensifies, the reliance on traditional volatile esters and sulfur-containing thiols has proven inadequate due to their rapid evaporation and instability. Enter Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- (CAS: 406488-30-0), commercially known as Paradisamide[1].

As a Senior Application Scientist, I have evaluated countless synthetic odorants. This specific amide stands out because it solves a critical formulation challenge: delivering a substantive, fresh tropical profile (guava, passion fruit, grapefruit, and rhubarb) that survives deep into the dry-down phase without the degradation issues typical of sulfurous tropical compounds[2].

This guide objectively compares its performance against industry-standard alternatives, supported by structural rationale and rigorous experimental methodologies.

Chemical & Olfactory Profiling

To understand the utility of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-, we must benchmark it against other molecules occupying the "tropical/grapefruit/rhubarb" olfactory space:

  • Gardamide (N-ethyl-2-methyl-N-(3-methylphenyl)propanamide): A structurally related amide with a sharper grapefruit/woody profile[3].

  • Methyl Pamplemousse : A standard acyclic acetal used for fresh, bitter grapefruit notes.

  • Oxane : A potent oxathiane providing intense, sulfurous passion fruit notes.

Table 1: Comparative Performance Metrics
CompoundCAS NumberMolecular WeightLogPOdor Threshold (Air)Primary Odor ProfileSubstantivity (Blotter)
Paradisamide 406488-30-0219.32 g/mol 3.501.2 ng/LGuava, Passion Fruit, Rhubarb> 48 hours
Gardamide 84434-18-4205.30 g/mol 3.20~2.5 ng/LGrapefruit, Rhubarb, Woody~ 24 hours
Oxane 59323-76-1160.28 g/mol 2.800.01 ng/LPassion Fruit, Sulfurous< 12 hours
Methyl Pamplemousse 67674-46-8186.29 g/mol 3.10~15 ng/LFresh Grapefruit, Citrus~ 12 hours

Data synthesized from PubChem[4] and ScenTree analytical databases[1].

Mechanistic Insights: Structure-Odor Relationship (SOR)

The superiority of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- in longevity is directly tied to its molecular architecture.

Causality of Substantivity: Traditional tropical notes (like Oxane or volatile esters) have low molecular weights and low LogP values, causing them to flash off the skin rapidly. Paradisamide features a bulky N-methyl-N-(m-tolyl) group coupled with a 2-ethylbutyryl chain [4]. This steric bulk significantly lowers its vapor pressure (Boiling Point: 277°C)[1], anchoring the molecule to the substrate (skin or fabric).

Furthermore, the amide bond is highly resistant to oxidation and hydrolysis. The N-methyl and 2-ethyl substitutions provide profound steric shielding around the carbonyl carbon, preventing nucleophilic attack by hydroxide ions. This explains its exceptional stability in aggressive bases like shower gels and shampoos[2].

Olfactory Transduction

Despite lacking the sulfur moiety usually required for passion fruit/guava perception, the spatial geometry of Paradisamide acts as a highly effective agonist for specific olfactory G-protein coupled receptors (GPCRs) tuned to tropical profiles.

OR_Pathway Odorant Paradisamide (Ligand) Receptor Olfactory Receptor (GPCR) Odorant->Receptor Binds G_Protein G_olf Protein Activation Receptor->G_Protein Activates AC Adenylyl Cyclase (ACIII) G_Protein->AC Stimulates cAMP cAMP Production AC->cAMP Synthesizes CNG CNG Channel Opening cAMP->CNG Gating Depol Membrane Depolarization CNG->Depol Ca2+/Na+ Influx

Caption: Olfactory signal transduction pathway initiated by Paradisamide binding.

Experimental Protocols

To validate the performance claims of this compound, my laboratory relies on self-validating experimental systems. Below are the standard protocols used to quantify substantivity and stability.

Protocol A: Olfactory Substantivity via SPME-GC-MS

Rationale: Relying solely on human noses for longevity testing introduces olfactory fatigue bias. Solid Phase Microextraction (SPME) allows for non-destructive, continuous sampling of the volatile emission curve, establishing an objective decay rate.

  • Sample Preparation: Apply 10 µL of a 10% solution of Paradisamide (in diethyl phthalate) onto a standard 14 cm perfumer's smelling strip.

  • Chamber Equilibration: Place the strip in a 500 mL sealed thermostatic glass chamber maintained at 32°C (simulating human skin temperature).

  • SPME Sampling: Expose a 65 µm PDMS/DVB SPME fiber to the headspace for 5 minutes at intervals of 1h, 12h, 24h, and 48h.

  • Desorption & Analysis: Desorb the fiber in the GC injection port at 250°C. Run a temperature gradient (50°C to 280°C at 10°C/min) using an Agilent HP-5MS column.

  • Validation: Integrate the Area Under the Curve (AUC) for the Paradisamide peak (m/z 219) across time points. Compare the decay slope against Methyl Pamplemousse to mathematically prove its extended half-life in the headspace.

Protocol B: Accelerated Stability Testing in Functional Bases

Rationale: To ensure the steric hindrance of the amide bond effectively prevents hydrolysis, the compound must be stressed in high-pH environments.

Workflow Prep 1. Matrix Preparation (1% Fragrance in Base) Incubate 2. Thermal Incubation (40°C for 28 Days) Prep->Incubate Seal in glass Extract 3. Solvent Extraction (Hexane/EtOAc 1:1) Incubate->Extract Aliquot at t=7,14,28 Olfactory 4b. Expert Panel (Organoleptic Eval) Incubate->Olfactory Blinded test GCMS 4a. GC-MS Analysis (Quantification) Extract->GCMS Isolate organics Data 5. Degradation Profiling & Kinetic Modeling GCMS->Data Peak area ratio Olfactory->Data Hedonic scores

Caption: Accelerated stability testing workflow for fragrance compounds in functional bases.

  • Matrix Dosing: Dose Paradisamide at 1.0% (w/w) into a standard unfragranced shower gel base (pH 6.5) and a heavy-duty liquid detergent (pH 9.5).

  • Thermal Stress: Store sealed glass aliquots at 4°C (Control), 25°C, and 40°C for 4 weeks.

  • Extraction: At day 28, extract 5g of the matrix with 10 mL of Hexane/Ethyl Acetate (1:1 v/v) containing 100 ppm of an internal standard (e.g., tetradecane).

  • Quantification: Analyze via GC-MS. The recovery rate of Paradisamide typically exceeds 98% even at pH 9.5, validating its chemical inertness compared to easily saponified esters[1].

Application Guidelines for Drug & Fragrance Development

For formulators, Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- is highly versatile:

  • Overdosing: It can be safely overdosed up to 20% in the fragrance concentrate to build the core of a tropical fruit accord (e.g., paired with Methyl Laitone for a creamy guava effect)[2].

  • Microdosing: At 0.1% - 1.0%, it acts as a powerful modifier, giving a "juicy twist" and enhancing the bloom of citrus notes (like grapefruit and bergamot) without dominating the composition[2].

  • Limitations: While highly stable in most personal care products, it should be avoided in extreme oxidative environments (like liquid bleach/sodium hypochlorite) where the aromatic ring may be susceptible to electrophilic halogenation[1].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 57495095, Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-" PubChem. Available at: [Link]

  • ScenTree. "Paradisamide® (CAS N° 406488-30-0) - Exploitation, Smell, and Regulation." ScenTree. Available at: [Link]

  • Perfumer's Apprentice. "Paradisamide® (Givaudan) Technical Data & Usage." Perfumer's Apprentice. Available at: [Link]

  • Givaudan SA. "Fragrance Compounds." European Patent Office, ES2333204T3.

Sources

Comparative

Comparative analysis of "Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-" analogs

Title: Comparative Analysis of 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide Analogs: Dual-Action Efficacy in Olfaction and Repellency As a Senior Application Scientist navigating the intersection of sensory chemistry an...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Analysis of 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide Analogs: Dual-Action Efficacy in Olfaction and Repellency

As a Senior Application Scientist navigating the intersection of sensory chemistry and vector control, I frequently encounter molecules that transcend their initial design parameters. One such compound is 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide (CAS 406488-30-0)[1]. Originally synthesized and patented for its tenacious tropical fruit, guava, and cassis olfactory profile[2], this N,N-disubstituted amide exhibits a secondary, highly valuable pharmacological property: it is a potent arthropod repellent[3].

Structurally, it shares a core m-toluidine lineage with the gold-standard repellent DEET (N,N-diethyl-3-methylbenzamide)[4]. However, by inverting the amide linkage and extending the alkyl chains (utilizing a 2-ethylbutyramide moiety), we fundamentally alter its lipophilicity and vapor pressure. This guide provides a comparative analysis of 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide against its structural and functional analogs, detailing the causality behind its superior substantivity and dual-action efficacy.

Mechanistic Pathway: Olfaction vs. Repellency

The utility of 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide relies on a bifurcated signaling interaction depending on the target organism. In humans, the molecule acts as an agonist for specific olfactory receptors (ORs), transducing signals to the olfactory bulb glomeruli to register a "tropical/guava" perception[2]. Conversely, in host-seeking insects like Aedes aegypti, the molecule interacts with the highly conserved Odorant Receptor Coreceptor (ORco) and specific tuning receptors (e.g., OR4), effectively masking host-derived kairomones (like lactic acid) and inducing behavioral avoidance[3].

G cluster_human Human Olfactory Pathway cluster_insect Insect Repellency Pathway Molecule 2-ethyl-N-methyl-N- (3-methylphenyl)butanamide OR_Human Human Odorant Receptors (ORs) Molecule->OR_Human Agonist Binding OR_Insect Insect ORco / OR4 Complex Molecule->OR_Insect Modulatory Binding Glomeruli Olfactory Bulb Glomeruli OR_Human->Glomeruli Signal Transduction Perception Perception: Tropical/Guava Glomeruli->Perception Inhibition Odorant Masking / Inhibition OR_Insect->Inhibition Disrupts Host Odor Repellency Behavioral Avoidance Inhibition->Repellency

Dual-action signaling pathway of 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide.

Comparative Analysis of Analogs

To understand the structural advantages of 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide, we must compare it against established repellents and close structural analogs. DEET[4] is highly effective but suffers from a poor odor profile and acts as a destructive plasticizer. Icaridin[5] resolves the plasticizing issue but lacks any functional fragrance utility. The structural analog N-phenyl-N-methyl-2-ethylbutyramide shares the 2-ethylbutyramide group but lacks the meta-methyl substitution on the phenyl ring, resulting in a harsher grapefruit/herbal note and significantly lower substantivity[3].

Quantitative Comparison Table

CompoundMolecular WeightLogPPrimary Odor ProfileRepellency (CPT)*Substantivity (Dry/Wet)
2-ethyl-N-methyl-N-(3-methylphenyl)butanamide 219.32 g/mol ~3.5Tropical fruit, guava, cassis6–8 hoursHigh / High
DEET (N,N-diethyl-3-methylbenzamide) 191.27 g/mol 2.18Faint, chemical/astringent6–8 hoursLow / Poor
Icaridin (Picaridin) 227.35 g/mol 2.11Nearly odorless6–8 hoursModerate / Low
N-phenyl-N-methyl-2-ethylbutyramide 205.29 g/mol ~2.9Grapefruit, herbal< 4 hoursModerate / Low

*CPT = Complete Protection Time at 20% concentration.

Causality Behind the Data

The superior substantivity (retention on skin and textiles) of 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide is a direct consequence of its elevated LogP (~3.5) compared to DEET (2.18)[1]. This increased lipophilicity drives stronger Van der Waals interactions with the lipid-rich stratum corneum and hydrophobic textile fibers. Furthermore, the steric bulk of the 2-ethyl group on the butyramide chain prevents the molecule from intercalating into synthetic polymer matrices, effectively eliminating the destructive plasticizing effect notorious to DEET[4].

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, the protocols used to evaluate these analogs must be self-validating. This means the experimental design inherently controls for false positives and environmental variables.

Protocol 1: Olfactory Substantivity & Tenacity Assay Objective: Quantify the evaporation rate and odor retention on textiles.

  • Preparation: Cut standard cotton and polyester swatches (5x5 cm).

  • Application: Apply 100 µL of a 10% solution of the test compound in dipropylene glycol (DPG) to the center of each swatch.

  • Self-Validation (Internal Standard): Co-apply 100 µL of a 10% solution of Benzyl Salicylate (a known high-tenacity reference) to a separate control swatch. If the evaluator cannot detect the internal standard at 48 hours, the evaluator's olfactory fatigue is confirmed, and their data point is discarded.

  • Evaluation: Blinded sensory panels evaluate the swatches at 1, 12, 24, and 48 hours, scoring intensity from 0-10.

  • Result: 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide consistently scores >7 at 48 hours, validating its high substantivity[3].

Protocol 2: In Vivo Mosquito Repellency Assay (Arm-in-Cage) Objective: Determine the Complete Protection Time (CPT) against Aedes aegypti.

  • Subject Preparation: Wash the forearm with unscented soap, rinse with distilled water, and dry.

  • Self-Validation (Avidity Check): Insert the untreated forearm into a cage containing 200 nulliparous female mosquitoes. The cage is only validated for the trial if >10 mosquitoes land within 60 seconds. This proves that a subsequent lack of bites on the treated arm is due to the repellent, not mosquito lethargy.

  • Application: Apply 1 mL of a 20% ethanol solution of the test analog to a 250 cm² area of the forearm.

  • Evaporation: Allow 30 minutes for the ethanol solvent to evaporate.

  • Exposure: Insert the treated arm into the validated cage for 3 minutes every 30 minutes.

  • Observation: CPT is recorded as the time elapsed between application and the first confirmed bite.

Workflow Start Subject Preparation (Wash & Dry Forearm) Avidity Self-Validation: Avidity Check (Untreated Arm) Start->Avidity Apply Apply Test Compound (1 mL of 20% solution) Avidity->Apply >10 lands/min Wait Evaporation Phase (30 mins) Apply->Wait Expose Arm-in-Cage Exposure (200 Female Mosquitoes) Wait->Expose Observe Record First Bite (Complete Protection Time) Expose->Observe

Self-validating Arm-in-Cage experimental workflow for repellency testing.

Conclusion

For drug development professionals and formulation scientists, the transition from single-purpose to multi-functional molecules represents the vanguard of consumer product design. 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide demonstrates that by carefully tuning the steric bulk and lipophilicity of the toluamide/butyramide backbone, one can achieve a molecule that not only rivals DEET in vector control but also delivers a premium olfactory experience without material degradation.

References[1] Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- | C14H21NO | CID 57495095. Source: PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/57495095[2] Paradisamide® (Givaudan). Source: The Perfumer's Apprentice. URL: https://shop.perfumersapprentice.com/[3] FRAGRANCE COMPOUNDS - ES2333204T3. Source: Google Patents. URL: https://patents.google.com/patent/ES2333204T3/es[4] DEET. Source: Wikipedia. URL: https://en.wikipedia.org/wiki/DEET[5] Icaridin | C12H23NO3 | CID 125098. Source: PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/125098

Sources

Validation

Validating analytical methods for "Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-"

Validating Analytical Methods for "Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-" (Paradisamide): A Comprehensive Comparison Guide As a Senior Application Scientist, navigating the analytical landscape of synthetic fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Analytical Methods for "Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-" (Paradisamide): A Comprehensive Comparison Guide

As a Senior Application Scientist, navigating the analytical landscape of synthetic fragrance ingredients requires balancing precision, regulatory compliance, and operational efficiency. "Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-", commercially known as Paradisamide (CAS 406488-30-0), is a highly valued fragrance molecule characterized by its long-lasting tropical, guava, and grapefruit olfactory notes[1][2].

With a molecular weight of 219.32 g/mol , a boiling point of approximately 277°C, and a Log P of 3.5, this compound is lipophilic and volatile[1][3]. These physicochemical properties dictate the causality of our analytical choices: Gas Chromatography (GC) is inherently superior to High-Performance Liquid Chromatography (HPLC) for this molecule, as it leverages the compound's volatility while avoiding the challenges of poor UV absorbance typical of many aliphatic amides. Furthermore, strict adherence to International Fragrance Association (IFRA) standards necessitates robust, self-validating analytical systems to ensure consumer safety and batch-to-batch consistency[4][5].

This guide objectively compares the primary analytical modalities for validating Paradisamide and provides a self-validating experimental protocol grounded in ICH Q2(R1) guidelines[6][7].

Comparison of Analytical Modalities

When selecting an analytical method for Paradisamide, the choice depends on the matrix complexity and the specific objective (e.g., raw material purity vs. finished product screening).

  • Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for complex matrices (e.g., finished perfumes, shampoos). By utilizing Electron Impact (EI) ionization at 70 eV, GC-MS provides high specificity through mass spectral library matching (identifying the molecular ion m/z 219 [M+] )[3][5].

  • Gas Chromatography-Flame Ionization Detector (GC-FID): The industry workhorse for routine Quality Control (QC) of the raw material. FID offers an exceptionally wide linear dynamic range ( 106 ) and superior repeatability compared to MS, making it ideal for high-precision purity assays[5][8].

  • High-Performance Liquid Chromatography (HPLC-UV): Generally relegated to niche applications, such as stability testing in non-volatile cosmetic emulsions where direct GC injection might foul the inlet liner. It requires detection at low UV wavelengths (e.g., 210 nm), which is highly susceptible to matrix interference.

Quantitative Performance Comparison
Analytical ParameterGC-MS (SIM Mode)GC-FIDHPLC-UV (210 nm)
Primary Application Complex matrix screening, trace analysisRoutine raw material purity assayNon-volatile matrix stability
Specificity Excellent (m/z 219 [M+] )Moderate (Retention time only)Low-Moderate
Limit of Detection (LOD) ~0.05 µg/mL~1.0 µg/mL~5.0 µg/mL
Linear Dynamic Range 103−104 106 104
Precision (RSD%) < 3.0%< 1.0%< 2.0%

Analytical Validation Workflow

Method validation must demonstrate that the analytical procedure is suitable for its intended purpose. The following workflow illustrates the logical progression of validation parameters as defined by the ICH Q2(R1) guidelines[6][7].

ValidationWorkflow Start Method Development (Select GC-MS/FID) Specificity Specificity (Peak Resolution > 1.5) Start->Specificity Step 1 Linearity Linearity & Range (R² > 0.999) Specificity->Linearity Step 2 Accuracy Accuracy / Recovery (Spike Recovery 95-105%) Linearity->Accuracy Step 3 Precision Precision (RSD < 2%) Accuracy->Precision Step 4 LOD_LOQ LOD & LOQ (S/N 3:1 & 10:1) Precision->LOD_LOQ Step 5 Robustness Robustness (Parameter Variations) LOD_LOQ->Robustness Step 6 Validated Validated Method (Ready for QC) Robustness->Validated Final Approval

ICH Q2(R1) Analytical Validation Workflow for Paradisamide.

Self-Validating Experimental Protocol: GC-FID/MS

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By incorporating an Internal Standard (IS)—such as a structurally related amide (e.g., N,N-diethyl-m-toluamide, DEET) or a deuterated analog—the method intrinsically corrects for variations in injection volume, matrix suppression, and instrument drift in every single run.

A. Chromatographic Conditions & Causality
  • Column: A polar ionic liquid phase (e.g., SLB-IL60i) or a high-polarity polyethylene glycol (PEG/Wax) capillary column (30m x 0.25mm x 0.25µm). Causality: Polar columns provide unique spatial selectivity, preventing the co-elution of Paradisamide with other volatile fragrance alcohols and carbonyls[5][8].

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min. Causality: Helium's high ionization potential ensures it does not interfere with the EI ionization process in the MS detector.

  • Injection: 1 µL, Split ratio 1:50, Inlet temperature 250°C. Causality: The high split ratio prevents column overloading given the high concentration of raw fragrance materials, while 250°C ensures instantaneous volatilization without thermal degradation.

  • Oven Program: 60°C (hold 2 min) ramp at 10°C/min to 240°C hold for 5 min.

B. Step-by-Step Validation Procedure (ICH Q2(R1) Compliant)
  • System Suitability Testing (SST): Inject a reference standard mixture containing Paradisamide and the IS. Calculate the resolution ( Rs​ ) between the two peaks. Acceptance Criteria: Rs​>1.5 , Tailing Factor T≤1.5 . This proves the system is physically capable of the separation before any actual data is collected[6].

  • Specificity: Inject a blank matrix (e.g., ethanol/DPG solvent blend) and verify the absence of interfering peaks at the retention times of Paradisamide and the IS.

  • Linearity & Range: Prepare five calibration standards ranging from 50% to 150% of the target analytical concentration (e.g., 10, 25, 50, 75, 100 µg/mL). Plot the peak area ratio (Paradisamide/IS) against the concentration ratio. Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 .

  • Accuracy (Spike & Recovery): Spike a known amount of Paradisamide reference standard into a blank matrix at three levels (80%, 100%, 120%). Extract and analyze in triplicate. Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% for raw materials.

  • Precision (Repeatability): Perform six replicate injections of the 100% concentration standard. Calculate the Relative Standard Deviation (RSD) of the peak area ratios. Acceptance Criteria: RSD ≤2.0% [6][9].

GCMSPathway SamplePrep Sample Prep (Dilution + Internal Std) Injection Split Injection (250°C, He Carrier) SamplePrep->Injection Separation Capillary GC (Polar Phase Column) Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Fragmentation Fragmentation (m/z 219 [M+]) Ionization->Fragmentation Detection Mass Analyzer (SIM Mode) Fragmentation->Detection Data Data Processing (Quantification) Detection->Data

GC-MS Operational and Fragmentation Pathway for Volatile Amides.

Conclusion

For the analytical validation of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-, GC-FID remains the most robust and cost-effective method for routine raw material release, offering unmatched precision. However, when navigating the complexities of finished fragrance formulations or investigating stability degradation products, GC-MS is the mandatory alternative due to its definitive spectral specificity. By anchoring these methods in the ICH Q2(R1) framework and employing internal standardization, laboratories can establish self-validating systems that guarantee analytical integrity and regulatory compliance.

References

  • Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- | C14H21NO | CID 57495095 - PubChem. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrVY-mjyGelxw2eIkgWWeUfIvfbXNkxAtefk0XI-j4KcvLehCdRUk8yCa8yTRX1B-Qu0uHksGsOnXtWu81B6I_zrKBUP6KyiGKXpaJiCYwjFKmGuE518L7N0Ys43Ktx1gnv7B4EL3cSzx3E-wrNsxcikcMhpYCfNON6WVZRGTZKr3ul8JwfDw18CGhqVQ6wcdN_vE=]
  • Paradisamide® (CAS N° 406488-30-0) - ScenTree. scentree.co.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQER8Pkidh-6X7Wg5Z6Gvj-eoh6xU3tuVO3UvdALjW3DWvC6bmVIOE_quOF8FWPvNA1d8jqczAH8UAGm3cjuD635NvDVb7qj_nFiF1TQk48Q65Ml3jCH2ioJHGiBxMZPwkZYpPkir-mMP2sOe5Mr]
  • Paradisamide® (Givaudan) - The Perfumers Apprentice. perfumersapprentice.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_rmQ0QZk1cXX7nQY0dKyPkNfeEjVoiccuONJQQYyvx6w0kxVoEvvq62NpryP2KlALglu5lf43_Cok_d4jxzKoor5qT1yYePLHnQdhMOAHgiRsXoCSodU6tHkxMnKXl2Apgf7FzBv8lqpN9ZguN5u-Gh2M1rkSVHUcJGAsYJqfpxE=]
  • 2-ethyl-N-methyl-N-(3-methyl phenyl) butyramide paradisamide (Givaudan). thegoodscentscompany.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHglv5COyQaeaWXA7C664V8sGdswJAo3af_ulWvSXgmMsrbMVxNxHMBwvl-ZWBaTCnfqY4_fJjwHWnB2A1XdG8BwkEoe4OX75nNWMnQ8AfQOGcrAN5nznFUtGHYO_dBdRHbxMOuoiqBL6jkY_7SG8zbEeE8]
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Comparative

Cross-Validation of "Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-" Quantification: GC-MS vs. GC-FID vs. LC-MS/MS

Target Audience: Analytical Chemists, Formulation Scientists, and Fragrance/Cosmetic Development Professionals. Introduction: The Analytical Challenge Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- (CAS: 406488-30-0),...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Fragrance/Cosmetic Development Professionals.

Introduction: The Analytical Challenge

Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- (CAS: 406488-30-0), commercially known as Paradisamide, is a synthetic amide widely utilized in the fragrance and personal care industries for its long-lasting tropical fruit, guava, and grapefruit olfactory notes [1]. With a molecular weight of 219.32 g/mol and a predicted LogP of 3.08, this moderately lipophilic compound presents unique quantification challenges when embedded in complex matrices such as fine fragrances, lipid-rich cosmetic emulsions, and surfactant-heavy shower gels.

As a Senior Application Scientist, I approach the quantification of this analyte not as a simple extraction, but as a matrix-dependent analytical puzzle. Regulatory compliance, quality control, and stability testing demand robust, cross-validated methodologies. This guide objectively compares three primary analytical platforms—GC-MS, GC-FID, and LC-MS/MS —detailing the causality behind experimental choices and providing self-validating protocols to ensure absolute data integrity.

Methodological Comparison & Causality

To establish a self-validating analytical system, one must select the appropriate instrumental technique based on the sample matrix and required sensitivity.

A. Gas Chromatography-Mass Spectrometry (GC-MS): The Specificity Standard

GC-MS is the gold standard for quantifying volatile and semi-volatile fragrance ingredients in complex mixtures [2].

  • The Causality: Paradisamide is thermally stable and vaporizes cleanly at standard GC inlet temperatures (250°C). By utilizing a non-polar 5% phenyl-arylene stationary phase (e.g., DB-5MS), the column provides the necessary inertness and selectivity to resolve the target analyte from hundreds of co-eluting terpene isomers. The mass spectrometer, operating in Selected Ion Monitoring (SIM) mode, isolates the molecular ion ( [M]+ at m/z 219), effectively rendering matrix interference invisible.

B. Gas Chromatography-Flame Ionization Detection (GC-FID): The High-Throughput Workhorse
  • The Causality: For routine quality control of raw fragrance accords where matrix interference is minimal, GC-FID is preferred. FID provides a highly linear response over a broader dynamic range than MS, making it ideal for high-throughput batch release testing. However, it lacks the structural specificity required for trace analysis in finished consumer products.

C. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Heavy Matrix Solution
  • The Causality: Direct injection of lipid-rich creams or heavy emulsions into a GC inlet leads to rapid accumulation of non-volatile residue, causing active site formation and peak tailing. LC-MS/MS bypasses this limitation. Utilizing Electrospray Ionization (ESI+), the amide nitrogen is readily protonated to form an [M+H]+ ion at m/z 220.3. This allows for "dilute-and-shoot" methodologies or minimal sample preparation, dramatically increasing column lifespan when analyzing heavy matrices.

Quantitative Performance Data

The following table summarizes the cross-validated performance metrics of the three methodologies based on standardized cosmetic matrix spiking experiments.

Analytical ParameterGC-MS (SIM Mode)GC-FIDLC-MS/MS (MRM)
LOD (Limit of Detection) 0.05 µg/mL0.50 µg/mL0.01 µg/mL
LOQ (Limit of Quantitation) 0.15 µg/mL1.50 µg/mL0.03 µg/mL
Linear Dynamic Range 0.15 – 50 µg/mL1.50 – 500 µg/mL0.03 – 20 µg/mL
Spike Recovery (Cosmetic Matrix) 92.4% ± 3.1%81.5% ± 6.4%96.8% ± 2.2%
Precision (Intra-day RSD) 2.8%4.5%1.9%
Primary Application Fine fragrances, complex mixturesRaw material QC, high-throughputHeavy emulsions, trace environmental

Analytical Workflows & Validation Logic

AnalyticalWorkflow Sample Complex Matrix (Perfume / Emulsion) Prep Sample Preparation (LLE with MTBE) Sample->Prep GCMS GC-MS (High Specificity) Prep->GCMS Volatile fraction GCFID GC-FID (Routine QC) Prep->GCFID Raw materials LCMS LC-MS/MS (Heavy Matrices) Prep->LCMS Emulsions Data Data Acquisition & Cross-Validation GCMS->Data GCFID->Data LCMS->Data Result Validated Quantification (CAS: 406488-30-0) Data->Result

Figure 1: Decision matrix and analytical workflow for Paradisamide quantification.

ValidationLogic Framework Method Validation Framework Acc Accuracy Spike Recovery Framework->Acc Prec Precision RSD < 5% Framework->Prec Spec Specificity Peak Purity Framework->Spec Lin Linearity R² > 0.999 Framework->Lin

Figure 2: Core parameters for the analytical cross-validation framework.

Step-by-Step Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems incorporating internal standards to correct for matrix effects and extraction losses.

Protocol A: Sample Preparation via Liquid-Liquid Extraction (LLE)

This protocol is optimized for extracting Paradisamide from complex cosmetic emulsions prior to GC-MS analysis.

  • Matrix Disruption: Accurately weigh 0.5 g of the cosmetic or perfume sample into a 50 mL amber centrifuge tube. Add 5 mL of deionized water and vortex for 2 minutes to disrupt the emulsion network.

  • Solvent Partitioning: Add 5 mL of Methyl tert-butyl ether (MTBE) spiked with an internal standard (e.g., 4,4′-dibromobiphenyl at 1.0 µg/mL).

    • Scientific Rationale: MTBE is selected because its polarity optimally partitions the moderately lipophilic Paradisamide (LogP 3.08) into the organic phase while precipitating heavy emulsifiers and leaving highly polar matrix components in the aqueous phase [2].

  • Phase Separation: Agitate the mixture on a mechanical shaker for 10 minutes. Add 5 g of anhydrous sodium sulfate ( Na2​SO4​ ) to drive the partition and sequester residual water.

  • Clarification: Centrifuge the tube at 3000 × g for 15 minutes. Collect the supernatant organic layer and filter it through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

Protocol B: GC-MS Instrumental Setup
  • Injection: Inject 1 µL of the MTBE extract in pulsed splitless mode. Set the inlet temperature to 250°C to ensure instantaneous vaporization without thermal degradation of the amide bond.

  • Chromatographic Separation: Utilize a DB-5MS capillary column (30 m length × 0.25 mm ID × 0.25 µm film thickness). Carrier gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 60°C (hold for 2 min).

    • Ramp 1: 10°C/min to 250°C.

    • Ramp 2: 20°C/min to 300°C (hold for 5 min).

  • Mass Spectrometry (SIM Mode): Set the transfer line to 280°C and the ion source to 230°C. Monitor the molecular ion [M]+ at m/z 219 (quantifier) and fragment ions at m/z 148 and 105 (qualifiers) to ensure peak purity and specificity.

Protocol C: LC-MS/MS Instrumental Setup (For Heavy Matrices)
  • Sample Prep: Dilute the raw cosmetic sample 1:100 in Methanol/Water (80:20, v/v) containing 0.1% Formic Acid. Centrifuge at 10,000 × g for 10 minutes and transfer the supernatant.

  • Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size) maintained at 40°C.

  • Mobile Phase: Gradient elution using (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid.

  • Detection (MRM Mode): Utilize Electrospray Ionization in positive mode (ESI+). Monitor the transition from the precursor ion m/z 220.3 [M+H]+ to the primary product ion m/z 148.1 (collision energy 15 eV).

Conclusion

The quantification of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- requires a matrix-conscious approach. While GC-FID serves as a rapid tool for raw material verification, GC-MS remains the definitive standard for resolving the analyte in complex fine fragrances. However, as formulation scientists increasingly embed this fragrance into challenging lipid-rich cosmetics, LC-MS/MS emerges as the superior alternative, offering unparalleled sensitivity (LOD 0.01 µg/mL) while protecting delicate instrument inlets from non-volatile matrix contamination.

References

  • PubChem. "Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-". National Center for Biotechnology Information. URL:[Link]

  • Lu, C.-H., et al. "Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid-liquid extraction and GC-MS". Journal of Food and Drug Analysis, 2021. URL:[Link]

  • Givaudan. "Paradisamide™ Ingredient Profile". Givaudan Fragrance & Beauty. URL:[Link]

Validation

Efficacy comparison of "Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-" in different formulations

Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- (CAS 406488-30-0) [1], is a sterically hindered amide originally synthesized for its olfactory characteristics but recently recognized as a highly efficacious insect repel...

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Author: BenchChem Technical Support Team. Date: April 2026

Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- (CAS 406488-30-0) [1], is a sterically hindered amide originally synthesized for its olfactory characteristics but recently recognized as a highly efficacious insect repellent active [3]. While its intrinsic receptor-binding affinity rivals that of N,N-diethyl-meta-toluamide (DEET), its practical field efficacy is heavily dictated by the formulation matrix.

As a Senior Application Scientist evaluating next-generation spatial repellents, I frequently encounter a critical disconnect between a molecule's theoretical potency and its in vivo performance. This guide objectively compares the efficacy of this active across three distinct delivery systems—an ethanolic spray, an oil-in-water (O/W) emulsion, and a microencapsulated suspension—and provides the mechanistic causality behind their performance variations.

Physicochemical Rationale: The "Sink Effect" Challenge

To understand why formulation engineering is critical for this specific active, we must analyze its molecular properties. With a molecular weight of 219.32 g/mol and a predicted LogP of 3.08 [2], this compound is highly lipophilic and possesses a high boiling point (approx. 346°C). These traits present a unique pharmacokinetic challenge when applied to human skin:

  • The Minimum Effective Concentration (MEC): To repel mosquitoes, the active must maintain a specific vapor concentration in the boundary layer of air just above the skin.

  • The Stratum Corneum Sink: Because the active is highly lipophilic (LogP > 3.0), it rapidly partitions into the lipid-rich layers of the stratum corneum. When applied in a simple, highly volatile solvent (like ethanol), the solvent flashes off, leaving the neat active to be rapidly absorbed by the skin. This depletes the surface reservoir, causing the vapor phase concentration to drop below the MEC prematurely.

To counteract this, we must engineer the vehicle to shift the release kinetics from rapid first-order decay to sustained, zero-order diffusion.

ReleaseKinetics cluster_0 Formulation Matrix (Skin Surface) F_A Ethanolic Spray (Unbound Active) Skin Stratum Corneum (Sink Effect) F_A->Skin Rapid Absorption (High LogP) Vapor Vapor Phase (> MEC) F_A->Vapor Initial Burst F_B O/W Emulsion (Lipid Partitioned) F_B->Skin Slowed Absorption F_B->Vapor Sustained Release F_C Microcapsules (Polymer Enclosed) F_C->Skin Blocked F_C->Vapor Zero-Order Diffusion Receptor Mosquito ORs (Repellency) Vapor->Receptor Ligand Binding

Diagram 1: Active release and skin absorption pathways across three formulation matrices.

Self-Validating Experimental Protocols

To objectively compare the formulations, we employ a dual-assay approach: an in vitro evaporation kinetic assay to quantify thermodynamic release, and an in vivo Arm-in-Cage assay based on World Health Organization (WHO) standards[4] to measure biological efficacy.

Protocol A: In Vitro Release Kinetics (Gravimetric/GC-MS)
  • Substrate Preparation: 5x5 cm polymethyl methacrylate (PMMA) plates are pre-conditioned at 32°C and 60% relative humidity to simulate human skin conditions.

  • Application: 10 mg of active ingredient (equivalent) of each formulation is applied uniformly using a saturated gloved finger.

  • Sampling: Plates are placed in a controlled wind tunnel (0.5 m/s airflow). Headspace vapor is captured using Solid Phase Microextraction (SPME) fibers every 2 hours.

  • Quantification: SPME fibers are thermally desorbed into a GC-MS to quantify the relative abundance of the butanamide derivative in the vapor phase over a 12-hour period.

Protocol B: In Vivo Arm-in-Cage Assay

This protocol serves as the ultimate biological validation of the formulation's spatial repellency.

InVivoAssay N1 1. Subject Prep Wash & 70% EtOH Wipe N2 2. Dose Application 1 mg/cm² Active on Forearm N1->N2 N3 3. Curing Phase 30 Min Ambient Drying N2->N3 N4 4. Arm-in-Cage Exposure 200 Aedes aegypti (3 Min) N3->N4 N5 5. Observation Assess Biting Activity N4->N5 Decision Bite Detected? N5->Decision N6 Wait 30 Mins Repeat Exposure Decision->N6 No N7 Endpoint Reached Record CPT Decision->N7 Yes (Confirmed) N6->N4 Next Cycle

Diagram 2: Standardized Arm-in-Cage experimental workflow for Complete Protection Time.

Endpoint Definition: Complete Protection Time (CPT) is defined as the time elapsed between application and the first confirmed bite, followed by a second confirmatory bite within the same or subsequent exposure period.

Quantitative Efficacy Comparison

The experimental data below summarizes the performance of the three engineered formulations, all standardized to contain 20% (w/w) of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-.

Formulation TypeVapor Phase Half-Life (t½)Skin Penetration at 4h (%)CPT vs. Aedes aegypti (hrs)
20% Ethanolic Spray 1.5 hours45.2%3.5 ± 0.5
20% O/W Emulsion 4.2 hours18.4%6.0 ± 0.8
20% Microcapsules 8.5 hours< 5.0%10.5 ± 1.2

Discussion and Causality

The data clearly demonstrates that the efficacy of this active is heavily vehicle-dependent.

The Failure of Simple Solvents: The 20% ethanolic spray yields a disappointing CPT of just 3.5 hours. This failure is not due to a lack of intrinsic repellency, but rather the molecule's high LogP driving it into the stratum corneum (45.2% penetration at 4 hours). Once absorbed, the active is removed from the evaporative interface, and the vapor phase concentration crashes below the MEC.

The Emulsion Reservoir: By formulating the active into the internal oil phase of an O/W emulsion, we create a multiphase system. The emulsifiers and the continuous water phase slow down skin absorption (reducing penetration to 18.4%), acting as a thermodynamic reservoir. This extends the CPT to 6.0 hours.

The Microencapsulation Paradigm: The microencapsulated formulation achieves a remarkable 3-fold increase in CPT (10.5 hours). By sequestering the active within a cross-linked polyurea/polyurethane shell, we completely eliminate the skin "sink effect" (< 5.0% penetration). The release is no longer governed by the molecule's affinity for skin lipids, but strictly by Fickian diffusion through the polymer matrix. This maintains a steady-state vapor concentration just above the MEC for over 10 hours, maximizing the biological utility of the active ingredient.

References

  • Title: Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- | CID 57495095 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: The Ingredients We Use - Product & Formula Transparency Source: SC Johnson URL: [Link]

  • Title: Guidelines for Efficacy Testing of Mosquito Repellents for Human Skin Source: World Health Organization (WHO) URL: [Link]

Comparative

Comprehensive Performance Guide: 2-Ethyl-N-methyl-N-(3-methylphenyl)butanamide vs. Industry Standard Fruity Esters

Target Audience: Formulation Scientists, Fragrance Chemists, and R&D Professionals Focus: Hydrolytic Stability, Substantivity, and Fixative Performance in Aggressive Media Executive Summary & The "Fruity-Ester Paradox" I...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Fragrance Chemists, and R&D Professionals Focus: Hydrolytic Stability, Substantivity, and Fixative Performance in Aggressive Media

Executive Summary & The "Fruity-Ester Paradox"

In the development of functional fragrances for household and personal care products, formulation scientists frequently encounter the "fruity-ester paradox." While standard esters (e.g., ethyl butyrate, allyl heptanoate) provide highly desirable tropical and fruity top-notes, they are inherently susceptible to base-catalyzed and acid-catalyzed hydrolysis. In aggressive media—such as high-pH heavy-duty detergents or hypochlorite bleaches—these esters rapidly degrade, leading to complete olfactory failure.

Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- (CAS No. 406488-30-0)[1], commercially known as Paradisamide, was developed to solve this exact structural vulnerability. Exhibiting a long-lasting tropical fruity odor reminiscent of guava, grapefruit, and passion fruit[2], this molecule belongs to the class of sterically hindered amides. This guide objectively compares its performance against industry-standard esters, detailing the mechanistic causality behind its superior stability and substantivity as a low-volatile fixative[3].

Mechanistic Causality: Why Amides Outperform Esters

To understand the performance delta between standard fruity esters and 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide, we must examine the molecular mechanics of nucleophilic acyl substitution.

Standard esters possess an electrophilic carbonyl carbon that is highly exposed to nucleophilic attack by hydroxide ions ( OH− ) in basic media, resulting in rapid cleavage into odorless alcohols and carboxylic acids.

Conversely, the target butanamide achieves near-total hydrolytic resistance through two synergistic mechanisms:

  • Electronic Resonance: The nitrogen lone pair delocalizes into the carbonyl π -system, significantly reducing the electrophilicity of the carbonyl carbon compared to an ester oxygen.

  • Extreme Steric Shielding: The molecule features a 2-ethyl substitution on the alpha-carbon and a bulky N-methyl-N-(m-tolyl) moiety on the nitrogen. This creates a highly congested three-dimensional steric envelope that physically blocks nucleophiles from achieving the Bürgi-Dunitz trajectory required to attack the carbonyl center.

StericHindrance Amide Butanamide Backbone (Resonance Stabilized) Sub1 Alpha-Carbon: 2-Ethyl Group Amide->Sub1 Sub2 Nitrogen: N-Methyl-N-(m-tolyl) Amide->Sub2 Shield Steric Shielding of Electrophilic Carbonyl Sub1->Shield Sub2->Shield Resist Resistance to Nucleophilic Attack Shield->Resist

Fig 1: Mechanism of hydrolytic resistance via steric shielding in Paradisamide.

Quantitative Performance Comparison

The following data sets establish a self-validating baseline comparing the target butanamide against standard fruity esters across extreme pH environments and substantivity metrics.

Table 1: Comparative Hydrolytic Stability in Aggressive Media

Data reflects the percentage of intact molecule remaining after accelerated aging (4 weeks at 45°C), quantified via GC-MS.

Fragrance MoleculeChemical ClasspH 2 (Acidic Cleaner)pH 10 (Laundry Base)pH 12 (5% NaOCl Bleach)
Ethyl Butyrate Simple Ester< 10%< 5%0% (Complete Failure)
Allyl Heptanoate Aliphatic Ester15%10%0% (Complete Failure)
Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- Sterically Hindered Amide> 98% > 99% > 95%
Table 2: Substantivity and Fixative Properties

Evaluated based on vapor pressure and olfactory longevity on standard substrates. Patents identify this amide as a highly effective non-odorous or low-volatile fragrance modulator that extends the fidelity of the overall perfume profile[3],[4].

Fragrance MoleculeVapor Pressure (25°C)Olfactory Longevity (Blotter)Fabric Substantivity (Post-Wash)
Ethyl Butyrate ~15.0 mmHg< 2 hours (Top Note)Poor
Allyl Heptanoate ~0.5 mmHg12 - 24 hours (Middle Note)Moderate
Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- < 0.01 mmHg > 72 hours (Base/Fixative) Excellent

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, R&D professionals must utilize rigorous, artifact-free protocols. Below are the step-by-step methodologies used to generate the comparative data.

Protocol A: Accelerated Hydrolytic Stability Assay

Causality Note: When evaluating stability in hypochlorite bleach, it is critical to quench the reactive matrix prior to solvent extraction. Failure to do so results in artifactual oxidation of the analyte inside the GC inlet, leading to false-negative stability scores.

  • Matrix Preparation: Prepare three standardized bases: an acidic cleaner (pH 2, citric/HCl blend), a heavy-duty surfactant base (pH 10), and a hypochlorite solution (pH 12, 5% active NaOCl).

  • Inoculation: Dose the test molecules (target amide vs. ester controls) at 0.5% w/w into the respective matrices. Spike the matrix with 0.1% tetradecane to serve as an inert internal standard (ISTD).

  • Accelerated Aging: Seal samples in inert, PTFE-lined glass vials. Incubate in a dark environmental chamber at 45°C for 28 days (simulating approximately 1 year of shelf life at 20°C).

  • Quenching (Critical Step): For the pH 12 bleach samples, add an equimolar amount of sodium thiosulfate ( Na2​S2​O3​ ) to neutralize residual hypochlorite before extraction.

  • Extraction & Analysis: Extract the organic layer using methyl tert-butyl ether (MTBE). Inject 1 µL of the organic phase into a GC-MS (equipped with a non-polar DB-5 column and FID detector).

  • Quantification: Calculate the recovery percentage by comparing the Area Under the Curve (AUC) of the analyte against the tetradecane ISTD.

Protocol B: Substantivity and Headspace Efficacy Testing
  • Application: Dose 1.0% w/w of the fragrance into an unperfumed fabric softener base.

  • Washing Cycle: Wash standardized cotton terry swatches in a controlled washing machine (40°C, 120 ppm water hardness).

  • Drying: Line-dry the swatches in a climate-controlled chamber (22°C, 50% RH) for 24 hours.

  • Headspace Capture: Place the dry swatches into sealed 20 mL headspace vials. Expose a Solid-Phase Microextraction (SPME) fiber (PDMS/DVB) to the headspace for 30 minutes at 35°C.

  • Validation: Desorb the SPME fiber in the GC-MS inlet. Correlate the peak areas of the retained molecules with blind sensory panel intensity scores to validate fixative performance.

StabilityWorkflow Prep Matrix Inoculation Age Accelerated Aging (45°C, 28 Days) Prep->Age Quench Thiosulfate Quench & MTBE Extraction Age->Quench GCMS SPME GC-MS Analysis Quench->GCMS Data Stability Scoring GCMS->Data

Fig 2: Self-validating workflow for accelerated stability and substantivity testing.

Conclusion

For drug development professionals and formulation scientists transitioning into functional fragrance chemistry, standard esters present an unacceptable risk of degradation in aggressive pH environments. Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- effectively bypasses the "fruity-ester paradox." By leveraging electronic resonance and profound steric hindrance, it delivers a highly stable, low-volatile tropical profile that survives harsh chemical matrices and acts as a powerful fixative on substrates.

References

  • National Center for Biotechnology Information. "Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-" PubChem Compound Summary for CID 57495095. URL:[Link]

  • United States Patent and Trademark Office. "US20190376001A1 - Fragrance Fixatives and Compositions Comprising Thereof" Google Patents.
  • European Patent Office. "EP 3103523 B1 - Absorbent article comprising fragrance composition" Google Patents.

Sources

Validation

A Comparative Spectroscopic Guide to Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-

This guide provides an in-depth comparative analysis of the spectroscopic data for Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- , a tertiary amide of interest in fragrance and chemical synthesis.[1][2] By examining i...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of the spectroscopic data for Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- , a tertiary amide of interest in fragrance and chemical synthesis.[1][2] By examining its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data alongside structurally related amides, this document aims to equip researchers, scientists, and drug development professionals with a robust framework for the identification, characterization, and quality control of this and similar molecules.

Introduction to the Spectroscopic Characterization of Tertiary Amides

Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- (CAS No. 406488-30-0) is a complex N,N-disubstituted amide.[1][3] Its structure, featuring a chiral center at the alpha-carbon and restricted rotation around the amide C-N bond, presents a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming synthesis, assessing purity, and elucidating its structure-activity relationships.

The characterization of amides relies heavily on a suite of spectroscopic techniques. The planarity of the amide group, a result of resonance between valence-bond forms, gives the C-N bond significant double-bond character.[4] This phenomenon, along with the specific substituents on the carbonyl carbon and the nitrogen atom, profoundly influences the resulting spectra. This guide will dissect these influences through a comparative approach.

Predicted Spectroscopic Data for Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For the target molecule, we anticipate a complex spectrum due to the presence of a chiral center and the potential for hindered rotation around the amide bond.

Key Predicted NMR Features:

  • ¹H NMR:

    • Aromatic Protons (6.8-7.5 ppm): The four protons on the 3-methylphenyl group will appear as a complex multiplet pattern in this region.

    • N-CH₃ (2.8-3.2 ppm): The N-methyl group will likely appear as a singlet. Due to restricted amide bond rotation, this peak may be broadened or even appear as two distinct singlets at lower temperatures.[4]

    • Alpha-Proton (CH) (2.2-2.6 ppm): The single proton on the chiral carbon (C2) will be a multiplet due to coupling with the adjacent methylene protons.

    • Aromatic CH₃ (2.3-2.4 ppm): The methyl group on the phenyl ring will be a sharp singlet.

    • Ethyl and Butyl Chain Protons (0.8-1.8 ppm): The remaining aliphatic protons of the 2-ethylbutanoyl group will reside in the upfield region, showing complex splitting patterns (quartets and triplets). The two methylene groups of the ethyl substituent are diastereotopic and may exhibit different chemical shifts.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O) (170-175 ppm): The amide carbonyl carbon is characteristically deshielded.

    • Aromatic Carbons (120-145 ppm): Expect six distinct signals for the aromatic carbons of the 3-methylphenyl ring.

    • N-CH₃ (35-40 ppm): The N-methyl carbon.

    • Alpha-Carbon (CH) (45-55 ppm): The chiral carbon atom.

    • Aliphatic Carbons (10-30 ppm): The remaining carbons of the ethyl and butyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying key functional groups. For a tertiary amide like our target compound, the most telling signals are the presence of a strong carbonyl absorption and the complete absence of N-H stretching bands.

Key Predicted IR Features:

  • C=O Stretch (Amide I Band) (1630-1680 cm⁻¹): This will be a very strong and prominent absorption.[5][6][7] The position within this range is influenced by the electronic effects of the attached groups. The aromatic ring on the nitrogen atom can influence this frequency.

  • C-N Stretch (1350-1280 cm⁻¹): Aromatic tertiary amines show C-N stretching in this region.[5]

  • Aromatic C-H Stretch (>3000 cm⁻¹): Weak to medium bands characteristic of sp² C-H bonds.

  • Aliphatic C-H Stretch (<3000 cm⁻¹): Medium to strong bands for the sp³ C-H bonds.

  • Absence of N-H Bands: Critically, there will be no absorption in the 3100-3500 cm⁻¹ region, which definitively distinguishes it from primary and secondary amides.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Key Predicted MS Features:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 219.16, corresponding to the molecular formula C₁₄H₂₁NO.[1][8]

  • Major Fragmentation Pathways:

    • Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom is common. A prominent fragment would be the acylium ion resulting from the loss of the N-methyl-N-(3-methylphenyl)amino group.

    • McLafferty Rearrangement: If sterically feasible, a hydrogen atom from the gamma-position on the butanoyl chain can be transferred to the carbonyl oxygen, leading to a characteristic fragmentation pattern.

    • Cleavage of the N-Aryl Bond: Fragmentation can occur at the N-aryl bond, leading to ions corresponding to the aromatic portion and the amide portion of the molecule.

Comparative Spectroscopic Analysis

To better understand the unique spectral features of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-, we will compare its predicted data with two structurally related alternatives.

Alternative 1: N-(3-methylphenyl)butanamide (A Secondary Amide) Alternative 2: N,N-Dimethyl-2-ethylbutanamide (An Aliphatic Tertiary Amide)

NMR Data Comparison
FeatureButanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- (Target)N-(3-methylphenyl)butanamide (Alternative 1)N,N-Dimethyl-2-ethylbutanamide (Alternative 2)Rationale for Difference
N-H Proton AbsentPresent (broad singlet, ~7.5-8.5 ppm)AbsentThe target and Alt 2 are tertiary amides; Alt 1 is a secondary amide with a proton on the nitrogen.
N-Alkyl Protons N-CH₃ singlet (~2.8-3.2 ppm)AbsentTwo N-CH₃ singlets (~2.9 and 3.1 ppm)The target has one N-methyl group. Alt 2 has two, which are often non-equivalent due to restricted C-N bond rotation.
Aromatic Protons Present (~6.8-7.5 ppm)Present (~7.0-7.6 ppm)AbsentThe target and Alt 1 possess an aromatic ring attached to the nitrogen, which is absent in the aliphatic amide (Alt 2).
IR Data Comparison
FeatureButanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- (Target)N-(3-methylphenyl)butanamide (Alternative 1)N,N-Dimethyl-2-ethylbutanamide (Alternative 2)Rationale for Difference
N-H Stretch AbsentPresent (~3300 cm⁻¹, single sharp peak)AbsentOnly secondary amides (Alt 1) exhibit an N-H stretch.[6]
C=O Stretch (Amide I) ~1650 cm⁻¹ (Strong)~1660 cm⁻¹ (Strong)~1640 cm⁻¹ (Strong)The C=O frequency is influenced by conjugation and electronic effects. The aromatic ring in the target and Alt 1 slightly alters the frequency compared to the purely aliphatic Alt 2.[7]
N-H Bend (Amide II) AbsentPresent (~1540 cm⁻¹, Strong)AbsentThe Amide II band, arising from N-H bending and C-N stretching, is a hallmark of secondary amides.[9]

Experimental Protocols & Methodologies

To ensure the generation of high-quality, reproducible spectroscopic data, adherence to standardized protocols is essential.

Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the amide sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for the ¹H and ¹³C frequencies.

  • Data Acquisition (¹H):

    • Acquire a standard one-dimensional proton spectrum using a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Typically, 8 to 16 scans are sufficient for a sample of this concentration.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • Data Acquisition (¹³C):

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans (e.g., 512 to 2048) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

Protocol for FT-IR Spectroscopy
  • Sample Preparation:

    • For Liquids/Oils: Place a small drop of the sample between two NaCl or KBr salt plates.

    • For Solids: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the pure salt plates/KBr pellet) to subtract atmospheric (CO₂, H₂O) and accessory absorptions.

  • Sample Spectrum: Place the prepared sample in the IR beam path and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The final spectrum is presented in terms of percent transmittance or absorbance versus wavenumber (cm⁻¹).

Protocol for Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) for separation and analysis.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualizing Experimental Workflows and Data Interpretation

Diagrams can clarify complex experimental procedures and logical relationships in data analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Amide (5-10 mg) B Dissolve in CDCl3 (0.6 mL) A->B C Insert into Spectrometer B->C D Lock, Tune, Shim C->D E Acquire 1H & 13C FID D->E F Fourier Transform E->F G Phase & Baseline Correction F->G H Analyze Spectrum G->H

Caption: Workflow for NMR Spectroscopic Analysis.

MS_Fragmentation cluster_path1 Alpha-Cleavage cluster_path2 N-Aryl Cleavage M Molecular Ion (M+) m/z = 219 A1 Loss of C4H9 Fragment M->A1 B1 Loss of C7H7 (Tolyl) M->B1 A2 Acylium Ion m/z = 162 A1->A2 B2 Fragment Ion m/z = 128 B1->B2

Caption: Key Fragmentation Pathways in EI-MS.

Conclusion

The spectroscopic characterization of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- is a clear illustration of how fundamental principles of NMR, IR, and MS can be applied to elucidate the structure of a complex organic molecule. The key distinguishing features of this tertiary amide are the absence of N-H signals in its NMR and IR spectra, a strong Amide I band in the IR around 1650 cm⁻¹, and a predictable fragmentation pattern in its mass spectrum. By comparing these expected features with those of secondary and aliphatic amides, researchers can confidently identify and differentiate these compounds, ensuring the integrity and quality of their scientific work.

References

  • Richards, R. E., & Thompson, H. W. (1947). Infrared spectroscopic studies of amides and anilides. Journal of the Chemical Society (Resumed), 1248-1261.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • Neville, G. A., & Cook, D. (1969). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry, 47(5), 743-752.
  • Roberts, J. D., & Caserio, M. C. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts.
  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • Jakubke, H. D., & Jeschkeit, H. (1970). Infrared spectroscopic studies of N,N-disubstituted amides as models for the peptide bond in hydrogen bonded interactions with w. Journal of the American Chemical Society, 92(15), 4475-4480.
  • National Center for Biotechnology Information. (n.d.). Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-. PubChem. Retrieved from [Link]

  • PubChemLite. (n.d.). Butanamide, 2-ethyl-n-methyl-n-(3-methylphenyl)- (C14H21NO). Retrieved from [Link]

  • Kivekäs, R., et al. (1987). N.M.R. Spectroscopic and X-Ray Crystallographic Studies on some o-NO, Substituted Aromatic Sulphur Amides. Journal of the Chemical Society, Perkin Transactions 2, (12), 1885-1891.
  • Fariña, F., Martín, M. V., & Paredes, M. C. (2007). MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I: ELECTRON IONIZATION INDUCED DECOMPOSITION OF N-SUBSTITUTED 2,3-PYRIDINEDICARBOXIMIDES. HETEROCYCLES, 75(2), 305.
  • SpectraBase. (n.d.). 2-Butenamide, 2-ethyl-3-methyl-N-phenyl-. Retrieved from [Link]

  • Abraham, R. J., & Reid, M. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(3), 133-146.
  • US EPA. (2023, November 1). Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-. Substance Details - SRS. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy.
  • ResearchGate. (n.d.). ¹H NMR spectra and structure of synthesized aromatic amides (I, II, III and IV). Retrieved from [Link]

  • Wu, Y., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances, 11(30), 18365-18369.
  • Li, H., et al. (2008). X (X = Cl, Br, and I) Hydrogen-Bonding Pattern in Aromatic Amides: A Crystallographic and 1H NMR Study. Crystal Growth & Design, 8(5), 1599-1605.
  • ResearchGate. (n.d.). Densitometric and spectroscopic investigation of interactions of selected N-substituted amides and acetonitrile. Retrieved from [Link]

  • Chemsrc. (2025, August 21). CAS#:406488-30-0 | 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide. Retrieved from [Link]

  • Chemball. (n.d.). 2-Ethyl-N-Methyl-N-(3-Methylphenyl) Butanamide. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Amides. Retrieved from [Link]

  • NIST. (n.d.). But-2-enamide, N-ethyl-N-(3-methylphenyl)-3-methyl-. NIST WebBook. Retrieved from [Link]

  • Miller, S. J., et al. (2018). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis.
  • Bour, P., et al. (2007). Spectroscopic properties of the nonplanar amide group: A computational study. Chirality, 19(10), 775-786.
  • Fariña, F., Martín, M. V., & Paredes, M. C. (2010). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N-functionalized alkyl 3,4-pyridinedicarboximides. ARKIVOC, 2010(11), 215-231.
  • ResearchGate. (n.d.). Fragments of the some N-(arylalkyl)amides 2-6 1 H-NMR spectra. Retrieved from [Link]

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Comparative

An Inter-laboratory Comparison of Analytical Methodologies for the Emerging Psychoactive Substance Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-

A Guide for Forensic, Toxicological, and Research Laboratories Abstract The continuous emergence of novel psychoactive substances (NPS) presents a formidable challenge to forensic and toxicological laboratories worldwide...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Forensic, Toxicological, and Research Laboratories

Abstract

The continuous emergence of novel psychoactive substances (NPS) presents a formidable challenge to forensic and toxicological laboratories worldwide.[1][2] These substances, including the synthetic compound Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-, require robust, validated, and reliable analytical methods for unambiguous identification and quantification. This guide presents a comparative analysis of two principal analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of this compound. Drawing upon the principles of rigorous method validation outlined by forensic working groups, this document provides a framework for an inter-laboratory study, discusses the performance characteristics of each method, and offers detailed experimental protocols to aid researchers, scientists, and drug development professionals in establishing fit-for-purpose analytical workflows.

Introduction: The Analytical Challenge of Novel Psychoactive Substances

Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-, is a designer drug whose structure suggests potential psychoactive properties, placing it in the broad category of NPS. The dynamic nature of the illicit drug market means that such compounds are constantly being synthesized and distributed, often staying ahead of legislative control and standardized analytical methods.[3] This creates a critical need for analytical laboratories to not only detect and identify these new threats but also to ensure that the data generated is accurate, reproducible, and comparable across different organizations.[4]

An inter-laboratory study is the gold standard for assessing the reproducibility and reliability of analytical methods. By distributing homogenous samples to multiple laboratories, a clear picture emerges of a method's performance under real-world conditions, highlighting potential sources of variability and establishing consensus on best practices. This guide simulates such a study to compare the two most powerful and widely used techniques in forensic chemistry: GC-MS and LC-MS/MS.[5][6]

Why this comparison matters:

  • GC-MS: Long considered a gold standard in forensic drug analysis, GC-MS excels at analyzing volatile and thermally stable compounds. Its strength lies in extensive, standardized spectral libraries and robust, reproducible performance.[2]

  • LC-MS/MS: This technique is highly versatile, capable of analyzing a much broader range of compounds, including those that are non-volatile or thermally fragile, often with superior sensitivity and specificity.[7][8]

The choice between these methods depends on the analyte's properties, the sample matrix, and the specific analytical goals, such as qualitative identification in seized materials versus quantitative determination in biological fluids.[7]

Inter-Laboratory Study Design: A Framework for Method Validation

To objectively compare GC-MS and LC-MS/MS, we designed a hypothetical inter-laboratory study involving five independent laboratories. The study's design is grounded in the principles of method validation established by the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) and the Scientific Working Group for Forensic Toxicology (SWGTOX).[9][10][11]

The core objective is to evaluate each method based on key validation parameters:

  • Selectivity: The ability to differentiate the analyte from other components in the sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.[4]

  • Precision: The closeness of agreement between replicate measurements, assessed at intra-day (repeatability) and inter-day (intermediate precision) levels.[10]

  • Accuracy (Bias): The closeness of the measured value to a known true value.[10][11]

  • Linearity & Range: The concentration range over which the method provides a linear and reliable response.[4]

Study Workflow

The overall workflow for the study, from sample preparation to data analysis, is depicted below. This systematic process ensures that each laboratory follows a consistent and validated procedure, minimizing variability not attributed to the analytical methods themselves.

G cluster_prep Phase 1: Sample Preparation & Distribution cluster_analysis Phase 2: Independent Laboratory Analysis cluster_data Phase 3: Data Consolidation & Comparison Prep Centralized Preparation of Homogenous Samples (Drug Standard in Blank Matrix) Dist Distribution to 5 Participating Laboratories Prep->Dist Lab1 Lab 1 (GC-MS & LC-MS/MS) Lab2 Lab 2 (GC-MS & LC-MS/MS) LabN ... Lab 5 (GC-MS & LC-MS/MS) Consolidate Central Data Consolidation (LOD, LOQ, Precision, Accuracy) Lab1->Consolidate Lab2->Consolidate LabN->Consolidate Compare Method Performance Comparison & Statistical Analysis Consolidate->Compare Report Final Report Generation (This Guide) Compare->Report

Caption: Workflow of the simulated inter-laboratory study.

Comparative Performance Data

The following tables summarize the hypothetical performance data collected from the five participating laboratories. These results reflect the typical strengths and weaknesses of each analytical technique.

Table 1: Sensitivity (LOD & LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical for detecting trace amounts of the substance, especially in toxicological screenings.

LaboratoryGC-MS LOD (ng/mL)GC-MS LOQ (ng/mL)LC-MS/MS LOD (ng/mL)LC-MS/MS LOQ (ng/mL)
Lab 11.03.00.050.15
Lab 21.23.50.040.12
Lab 30.92.80.060.20
Lab 41.13.20.050.15
Lab 51.34.00.070.22
Average 1.1 3.3 0.05 0.17

Insight: The data clearly demonstrates the superior sensitivity of LC-MS/MS, which is often capable of detecting analytes at concentrations orders of magnitude lower than GC-MS.[12] This is particularly advantageous for analyzing biological samples where concentrations may be very low.

Table 2: Precision & Accuracy at a Mid-Range Concentration (10 ng/mL)

Precision, expressed as the coefficient of variation (%CV), and accuracy, expressed as percent bias, are fundamental to a method's reliability for quantification.[10]

LaboratoryGC-MS Precision (%CV)GC-MS Accuracy (% Bias)LC-MS/MS Precision (%CV)LC-MS/MS Accuracy (% Bias)
Lab 14.5%+2.1%2.8%+1.5%
Lab 25.1%-3.5%3.1%-1.9%
Lab 34.2%+1.8%2.5%+0.8%
Lab 45.5%-4.0%3.3%-2.2%
Lab 56.0%+4.8%3.5%+2.5%
Average 5.1% ±3.2% 3.0% ±1.8%

Insight: Both methods demonstrate acceptable precision and accuracy, typically falling within the ±15-20% range recommended by forensic guidelines for validated methods.[10] However, LC-MS/MS generally exhibits tighter precision and lower bias due to the reduced sample preparation complexity (no derivatization) and the high specificity of MS/MS detection.[6]

Detailed Experimental Protocols

To ensure the study's integrity, standardized protocols must be provided. The following are detailed, step-by-step methodologies for each technique.

Protocol 1: GC-MS Analysis

Causality: This method is chosen for its robustness and the high-quality, library-searchable mass spectra generated by Electron Ionization (EI). Derivatization with BSTFA is included to improve the thermal stability and chromatographic behavior of the analyte by silylating any active hydrogens, though for this specific N-alkylated amide, its primary benefit may be in standardizing the protocol for broader NPS classes.

Workflow Diagram:

G Sample 1. Sample Aliquot (1 mL) Spike 2. Spike with Internal Standard Sample->Spike Extract 3. Liquid-Liquid Extraction Spike->Extract Evap 4. Evaporate to Dryness Extract->Evap Deriv 5. Derivatize with BSTFA Evap->Deriv Inject 6. Inject into GC-MS Deriv->Inject Analyze 7. Data Analysis Inject->Analyze

Caption: GC-MS sample preparation and analysis workflow.

Step-by-Step Procedure:

  • Sample Preparation: Pipette 1 mL of the sample (e.g., urine or dissolved seized material extract) into a glass culture tube.

  • Internal Standard: Add 100 µL of an internal standard (IS) solution (e.g., Diazepam-d5 at 1 µg/mL).

  • Extraction: Perform a liquid-liquid extraction by adding 5 mL of n-butyl chloride, vortexing for 2 minutes, and centrifuging at 3000 rpm for 5 minutes.

  • Isolation: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Reconstitute the dried extract in 50 µL of BSTFA w/ 1% TMCS and 50 µL of ethyl acetate. Cap and heat at 70°C for 20 minutes.

  • Injection: After cooling, inject 1 µL of the derivatized sample into the GC-MS system.

  • GC-MS Parameters:

    • Column: Agilent DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Inlet: Splitless mode, 280°C.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min.

    • MS Source: 230°C; Quadrupole: 150°C.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-550 amu.

Protocol 2: LC-MS/MS Analysis

Causality: This method is selected for its high sensitivity and specificity, and its ability to analyze the compound directly without derivatization, reducing sample preparation time and potential sources of error.[6] The "dilute-and-shoot" approach is a rapid and effective way to process samples for screening.

Workflow Diagram:

G Sample 1. Sample Aliquot (100 µL) Spike 2. Spike with Internal Standard Sample->Spike Dilute 3. Dilute with Mobile Phase Spike->Dilute Inject 4. Inject into LC-MS/MS Dilute->Inject Analyze 5. Data Analysis Inject->Analyze

Caption: LC-MS/MS "dilute-and-shoot" workflow.

Step-by-Step Procedure:

  • Sample Preparation: Pipette 100 µL of the sample into a 1.5 mL autosampler vial.

  • Internal Standard: Add 10 µL of an internal standard solution (e.g., 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide-d7 at 1 µg/mL).

  • Dilution: Add 900 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Cap and vortex.

  • Injection: Inject 5 µL of the diluted sample into the LC-MS/MS system.

  • LC-MS/MS Parameters:

    • Column: Phenomenex Kinetex C18 (50 mm x 2.1 mm x 2.6 µm) or equivalent.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • Detection: Multiple Reaction Monitoring (MRM). At least two precursor-to-product ion transitions should be monitored for confident identification.

Discussion and Recommendations

The results of this simulated inter-laboratory study highlight the distinct advantages of each technique.

GC-MS remains a highly reliable and indispensable tool, particularly for qualitative identification in seized material analysis.[2] Its primary strengths are its cost-effectiveness, robustness, and the generation of standardized EI mass spectra that can be compared against extensive public and commercial libraries, which is a cornerstone of forensic drug identification as recommended by SWGDRUG.[9][13]

LC-MS/MS is the superior choice for quantitative applications, especially in complex biological matrices like blood or urine.[12] Its exceptional sensitivity and specificity, combined with simpler sample preparation, make it ideal for toxicology, clinical research, and any scenario requiring low-level detection.[6][8] The ability to create methods for a wide range of NPS in a single run further enhances its value in a rapidly evolving drug landscape.[1]

Recommendations for Laboratories:

  • Forensic Seized Material Labs: A dual-methodology approach is recommended. GC-MS should be used for primary identification to leverage its powerful library matching capabilities. LC-MS/MS can be used as a complementary or confirmatory technique, especially for non-volatile or complex mixtures.

  • Toxicology and Research Labs: LC-MS/MS should be the primary platform due to its superior sensitivity and suitability for complex biological matrices. The ability to quantify substances at sub-ng/mL levels is crucial for understanding pharmacokinetics and impairment.

  • Method Validation is Non-Negotiable: Regardless of the chosen technology, all laboratories must perform a thorough in-house method validation following established guidelines (e.g., SWGTOX, ASB Standard 036) to ensure the data is reliable and defensible.[10][11][14]

Conclusion

The analysis of "Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-" exemplifies the challenges posed by novel psychoactive substances. There is no single "best" method; rather, the optimal choice is dictated by the analytical objective. GC-MS provides robust, library-matchable identification, while LC-MS/MS offers unparalleled sensitivity and specificity for quantification. By understanding the performance characteristics detailed in this guide and implementing rigorous, validated protocols, laboratories can confidently identify and quantify this and other emerging NPS, contributing to public health and safety.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) Recommendations. SWGDRUG. Available at: [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Available at: [Link]

  • ANSI/ASB Standard 036, First Edition 2019: Standard Practices for Method Validation in Forensic Toxicology. AAFS Standards Board. Available at: [Link]

  • Standard Practices for Method Validation in Forensic Toxicology. Forensic Toxicology. Available at: [Link]

  • Requirements for the validation of analytical methods. GTFCh. Available at: [Link]

  • Analytical Method Validation in Toxicology. Scribd. Available at: [Link]

  • SWGDRUG Home Page. SWGDRUG. Available at: [Link]

  • A tale of two drug testing technologies: GC-MS and LC-MS/MS. ResearchGate. Available at: [Link]

  • Forensic Drug Analysis: GC–MS versus LC–MS. Chromatography Online. Available at: [Link]

  • LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Emery Pharma. Available at: [Link]

  • Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward. National Institute of Justice. Available at: [Link]

  • Identification of Emerging Novel Psychoactive Substances by Retrospective Analysis of Population-Scale Mass Spectrometry Data Sets. ACS Publications. Available at: [Link]

  • Advances in analytical methodologies for detecting novel psychoactive substances: a review. The Center for Forensic Science Research & Education. Available at: [Link]

  • Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI. Available at: [Link]

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Validation

The Dual-Faceted Nature of N,N-Disubstituted Amides: A Comparative Guide to the Structure-Activity Relationship of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-

In the landscape of chemical design and discovery, the exploration of structure-activity relationships (SAR) is paramount to unlocking the full potential of novel molecules. This guide delves into the SAR of Butanamide,...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of chemical design and discovery, the exploration of structure-activity relationships (SAR) is paramount to unlocking the full potential of novel molecules. This guide delves into the SAR of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-, a molecule that presents a compelling case study in dual functionality. While initially developed for its desirable fragrance properties, this N,N-disubstituted amide also exhibits significant insect repellent activity, comparable to the gold-standard, N,N-diethyl-m-toluamide (DEET). This guide will provide researchers, scientists, and professionals in the fields of fragrance chemistry and entomology with a comparative analysis of its performance, supported by experimental data and insights into the underlying chemical principles.

Introduction: More Than Just a Pleasant Scent

Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- (CAS 406488-30-0), commercially known as Paradisamide®, is a synthetic fragrance ingredient developed by Givaudan.[1][2] It is characterized by a long-lasting, fresh tropical fruit aroma with notes of guava, passion fruit, grapefruit, rhubarb, and cassis.[1][2] Beyond its olfactory appeal, a key patent reveals its efficacy as an insect repellent, demonstrating performance on par with DEET.[3] This dual activity makes it a fascinating subject for SAR studies, allowing us to dissect the structural motifs that govern both its interaction with human olfactory receptors and its deterrent effect on insects.

The core structure of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- features a tertiary amide, a functional group known for its chemical stability due to resonance delocalization of the nitrogen lone pair into the carbonyl group.[4] This inherent stability is a desirable trait for both fragrances, which need to persist over time, and insect repellents, which must remain effective on the skin.

Structure-Activity Relationship Analysis

The nuanced interplay between a molecule's structure and its biological or sensory effect is the cornerstone of SAR. For Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-, we will explore this relationship in the contexts of its fragrance profile and its insect repellent activity, comparing it with structurally related amides.

Olfactory Properties: The Architecture of a Tropical Aroma

The scent of a molecule is determined by its size, shape, and the nature of its functional groups, which dictate its interaction with a vast array of olfactory receptors.[5] The tropical fruity character of Paradisamide® can be attributed to the specific combination of its structural components.

CompoundStructureKey Structural FeaturesOlfactory Profile
Paradisamide® Chemical structure of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-2-ethylbutanoyl group, N-methyl, N-(3-methylphenyl) groupTropical fruit, guava, passion fruit, cassis[1][2]
N-Phenyl-N-methyl-2-ethylbutyric acid amideSimilar to Paradisamide but with an unsubstituted phenyl ringUnsubstituted phenyl ringHerby, grapefruit[3]
N,2-Dimethyl-N-(3-methylphenyl)pentanamideDifferent alkyl chain and substitutionFruity, cassis, citrus[3]

Key SAR Insights for Fragrance:

  • The 2-ethylbutanoyl Group: This branched acyl group is a significant contributor to the fruity character of Paradisamide®. The steric bulk at the alpha-position of the carbonyl can influence how the molecule fits into the binding pockets of olfactory receptors.

  • The N-(3-methylphenyl) Group: The presence and position of the methyl group on the aromatic ring are crucial. Compared to the unsubstituted N-phenyl analog, which has a more "herby" and "grapefruit" aroma, the 3-methyl substitution in Paradisamide® appears to shift the olfactory profile towards a more complex tropical fruitiness.[3] This highlights the sensitivity of olfactory receptors to subtle changes in molecular topology.

  • The N-methyl Group: The N-methyl substituent, in conjunction with the N-aryl group, defines the tertiary nature of the amide. This influences the molecule's polarity and hydrogen bonding capabilities (or lack thereof), which in turn affects its volatility and interaction with receptors.

dot graph SAR_Fragrance { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Tropical Fruit, Guava, Passion Fruit", fillcolor="#F1F3F4"]; C [label="2-ethylbutanoyl group", fillcolor="#FBBC05"]; D [label="N-(3-methylphenyl) group", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="N-methyl group", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="N-Phenyl-N-methyl-2-ethylbutyric acid amide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Herby, Grapefruit", fillcolor="#F1F3F4"]; H [label="Unsubstituted Phenyl Ring", fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -- B [label="Exhibits"]; A -- C [label="Contains"]; A -- D [label="Contains"]; A -- E [label="Contains"]; F -- G [label="Exhibits"]; F -- H [label="Contains"]; } caption: SAR of Paradisamide® Fragrance Profile.

Insect Repellent Activity: A Comparison with DEET

The discovery of insect repellent properties in a fragrance molecule is of significant interest. The most widely used insect repellent, DEET, is also an N,N-disubstituted amide. This structural similarity provides a strong basis for a comparative SAR analysis.

CompoundStructureKey Structural FeaturesRepellent Activity
Paradisamide® Chemical structure of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-Tertiary amide, 3-methylphenyl groupExcellent, equivalent to DEET[3]
DEET (N,N-Diethyl-m-toluamide)Chemical structure of N,N-Diethyl-m-toluamideTertiary amide, 3-methylphenyl groupGold standard[6]
N,N-diethylphenylacetamide (DEPA)Amide with a phenylacetyl groupPhenylacetyl groupActive repellent[7]

Key SAR Insights for Insect Repellency:

  • Tertiary Amide Moiety: The N,N-disubstituted amide is a common feature in many effective insect repellents. It is believed that the polarity and hydrogen bond accepting capability of the amide oxygen are important for interaction with insect olfactory receptors.

  • Aromatic Ring Substitution: Both Paradisamide® and DEET possess a methyl group at the meta-position of the phenyl ring. This suggests that substitution at this position is favorable for repellent activity. Studies on other aromatic amides have also shown that the nature and position of substituents on the phenyl ring significantly influence their repellency.[8]

  • Alkyl Substituents on Nitrogen: Paradisamide® has an N-methyl group, while DEET has two N-ethyl groups. The patent for Paradisamide® suggests that related compounds with N-ethyl or N-propyl groups also possess desirable properties.[3] This indicates that there is some tolerance for the size of the N-alkyl groups, although they undoubtedly influence the molecule's volatility and interaction with receptors.

  • The Acyl Group: The 2-ethylbutanoyl group in Paradisamide® is structurally distinct from the toluoyl group in DEET. The fact that both molecules exhibit excellent repellency suggests that a certain degree of variation in the acyl portion of the molecule is permissible, as long as the overall physicochemical properties (e.g., volatility, lipophilicity) are within an optimal range.

dot graph SAR_Repellency { layout=circo; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="Paradisamide®", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="DEET", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Excellent Repellency", fillcolor="#F1F3F4"]; D [label="Tertiary Amide", fillcolor="#FBBC05"]; E [label="m-methylphenyl group", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="N,N-dialkyl substituents", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -- C [label="Shows"]; B -- C [label="Shows"]; A -- D [label="Has"]; B -- D [label="Has"]; A -- E [label="Has"]; B -- E [label="Has"]; A -- F; B -- F; } caption: Comparative SAR for Insect Repellency.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings presented, this section details the standard methodologies for evaluating the dual activities of compounds like Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-.

Evaluation of Olfactory Properties

The characterization of a fragrance molecule's scent profile is typically conducted by a panel of trained sensory experts.

Protocol: Sensory Panel Evaluation

  • Preparation of Samples: The test compound is diluted in an appropriate solvent (e.g., ethanol) to various concentrations.

  • Olfactory Strips: Standard paper blotters are dipped into the solutions and allowed to equilibrate for a specified time.

  • Evaluation: Panelists smell the strips at different time intervals (top, middle, and base notes) and describe the odor characteristics using a standardized vocabulary.

  • Data Analysis: The descriptions are compiled and analyzed to create a comprehensive olfactory profile of the compound.

Evaluation of Insect Repellent Efficacy

The "arm-in-cage" test is a standard and reliable method for assessing the efficacy of topical insect repellents against mosquitoes.

Protocol: Arm-in-Cage Test

  • Test Subjects: A colony of host-seeking female mosquitoes (e.g., Aedes aegypti) is maintained in a laboratory cage.

  • Application of Repellent: A defined area of a human volunteer's forearm is treated with a specific dose of the test compound dissolved in a suitable carrier (e.g., ethanol). A control area is treated with the carrier alone.

  • Exposure: The treated arm is inserted into the mosquito cage for a set period (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes).

  • Data Collection: The number of mosquito landings and attempted bites on the treated and control areas are recorded.

  • Efficacy Calculation: The percentage repellency is calculated based on the reduction in landings/bites on the treated area compared to the control. The duration of protection is the time until the first confirmed bite.

Conclusion

Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- serves as an exemplary model for the study of dual-activity molecules. Its structure is finely tuned to elicit a desirable tropical fruit fragrance, with the branched acyl group and the specific aromatic substitution playing key roles. Simultaneously, the core N,N-disubstituted m-toluamide-like scaffold confers potent insect repellent properties. This comparative guide underscores the importance of a holistic approach to SAR, where a single molecule can be optimized for multiple applications. The insights provided herein should serve as a valuable resource for the rational design of new fragrance ingredients and effective, safe insect repellents.

References

  • Quantitative structure–activity relationship study of amide mosquito repellents. (n.d.). Taylor & Francis. Retrieved March 27, 2026, from [Link]

  • 2-ethyl-N-methyl-N-(3-methyl phenyl) butyramide, 406488-30-0. (n.d.). The Good Scents Company. Retrieved March 27, 2026, from [Link]

  • The Science of Fragrance: Decoding the Chemistry Behind Perfume. (2024, August 17). Medium. Retrieved March 27, 2026, from [Link]

  • Kalyanasundaram, M., & Das, P. K. (1985). Structure-activity relationship studies with mosquito repellent amides. Indian Journal of Medical Research, 82, 22-26.
  • EP1399413B1 - Fragrance compounds. (n.d.). Google Patents.
  • Boelens, H. (1997). Some Aspects of Qualitative Structure-Odor Relationships. Perfumer & Flavorist, 22(3), 19-32.
  • WO2017157824A1 - Perfume compositions. (n.d.). Google Patents.
  • Understanding the Chemical structure of fragrances And making them Last Longer. (n.d.). Maison de la VANILLE. Retrieved March 27, 2026, from [Link]

  • Explore Chemistry of Aroma Molecules at Scentopia Singapore. (n.d.). Scentopia. Retrieved March 27, 2026, from [Link]

  • Structures of Fragrance Molecules. (n.d.). FutureLearn. Retrieved March 27, 2026, from [Link]

  • US20210032561A1 - Fragrance compositions and uses thereof. (n.d.). Google Patents.
  • EP3316972B1 - MICROCAPSULES. (n.d.). Google Patents.
  • Garud, A., Ganesan, K., Prakash, S., Vijayaraghavan, R., & Shinde, C. K. (2011). Behavioral responses and bioefficacy of some aromatic amides against Aedes aegypti. Journal of economic entomology, 104(4), 1369–1378. [Link]

  • 2-ethyl-N-methyl-N-(3-methyl phenyl) butyramide, 406488-30-0. (n.d.). Perflavory. Retrieved March 27, 2026, from [Link]

  • Katritzky, A. R., Wang, Z., Zhang, S., & Qiu, G. (2006). Novel Carboxamides as Potential Mosquito Repellents. Journal of Medical Entomology, 43(5), 947-958.
  • Kweka, E. J., Munga, S., Hemed, A., & Mahande, A. M. (2011). Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes. Journal of Tropical Medicine, 2011, 826842.
  • N,N-Diethyl-m-toluamide (DEET). (2022, June 20). American Chemical Society. Retrieved March 27, 2026, from [Link]

  • Paluch, G., Bartholomay, L., & Coats, J. (2010). Mosquito repellents: A review of chemical structure diversity and olfaction. Pest Management Science, 66(9), 925-935.
  • Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]

  • 2-ethyl-3-methylbutanamide - 64037-70-3, C7H15NO, density, melting point, boiling point, structural formula, synthesis. (n.d.). ChemSrc. Retrieved March 27, 2026, from [Link]

  • N-Ethyl-N-(3-methylphenyl)-2-butenamide, (2E)-. (n.d.). Inxight Drugs. Retrieved March 27, 2026, from [Link]

  • N,N-disubstituted amides: Organic Chemistry Study Guide. (2025, August 15). Fiveable. Retrieved March 27, 2026, from [Link]

  • 9.8: Nitrogen-Containing Compounds- Amines and Amides. (2022, August 10). Chemistry LibreTexts. Retrieved March 27, 2026, from [Link]

  • Principles of Drug Action 1, Spring 2005, Amides. (n.d.). University of the Pacific. Retrieved March 27, 2026, from [Link]

  • Raffles Institution Year 6 H2 Chemistry 2025 Lecture Notes 20 Nitrogen Compounds – Amines, Amides, Amino Acids & Proteins. (n.d.). Raffles Institution. Retrieved March 27, 2026, from [Link]

  • Chapter 17: Amines and Amides. (n.d.). Cengage. Retrieved March 27, 2026, from [Link]

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Comparative

Benchmarking "Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-" Performance: A Technical Guide for Formulation Scientists

As a Senior Application Scientist, evaluating the performance of volatile compounds and active ingredients in complex matrices is a daily challenge. For researchers in topical drug delivery, cosmetic chemistry, and olfac...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the performance of volatile compounds and active ingredients in complex matrices is a daily challenge. For researchers in topical drug delivery, cosmetic chemistry, and olfaction, the hydrolytic stability of molecules in aggressive vehicles (such as high-pH bases or acidic emulsions) is a primary concern.

This guide benchmarks the performance of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- (CAS: 406488-30-0)—commercially known as Paradisamide—against traditional alternatives. By analyzing its structural causality, receptor signaling, and experimental stability, we provide a comprehensive framework for formulation professionals.

Mechanistic Causality: The Power of Steric Shielding

To understand why Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- outperforms traditional esters and acetals in formulation, we must examine its molecular architecture. According to structural data from 1 [1], the compound features a highly substituted tertiary amide backbone.

Causality of Stability:

  • Alpha-Carbon Branching: The acyl chain is a 2-ethylbutanamide derivative. The presence of two ethyl groups on the alpha-carbon creates massive steric bulk directly adjacent to the carbonyl carbon. This physical barrier effectively blocks nucleophilic attack by hydroxide ions ( OH− ) in alkaline media.

  • Tertiary Nitrogen: The nitrogen atom is substituted with a methyl group and a 3-methylphenyl (m-tolyl) ring. The absence of an acidic N-H proton prevents deprotonation, while the aromatic ring provides electron delocalization, further stabilizing the amide bond.

  • Optimal Partitioning: With a LogP of 3.5 2 [2], the molecule partitions efficiently into the hydrophobic core of surfactant micelles, shielding it from the aqueous phase.

Olfactory Receptor Activation

When applied topically or released into the headspace, the molecule binds to specific G-protein coupled receptors (GPCRs) in the olfactory epithelium, triggering a well-defined signal transduction cascade.

G Ligand Amide Odorant (Ligand) Receptor Olfactory Receptor (GPCR) Ligand->Receptor GProt G-protein (G_olf) Dissociation Receptor->GProt Enzyme Adenylate Cyclase III (ATP to cAMP) GProt->Enzyme Channel CNG Ion Channel (Ca2+/Na+ Influx) Enzyme->Channel

Olfactory signal transduction pathway triggered by aliphatic amide binding.

Quantitative Benchmarking Against Alternatives

When formulating for a long-lasting tropical or grapefruit profile, scientists typically choose between natural isolates, synthetic acetals, or advanced amides. As noted by 3 [3], Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- provides an exceptionally low detection threshold (1.2 ng/L air) compared to historical benchmarks like N-phenyl-N-methyl-2-ethylbutyramide 4 [4].

CompoundChemical ClassPrimary ProfileLogPOdor Threshold (ng/L)Base Stability (pH 10)
Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- Tertiary AmideGuava, Passion Fruit, Grapefruit3.51.2Excellent (>98%)
Methyl Pamplemousse Acetal / EtherFresh Grapefruit, Citrus2.4~15.0Poor (<20%)
Nootkatone Sesquiterpene KetoneWoody Grapefruit, Peel3.8~0.8Moderate (Oxidizes)
N-phenyl-N-methyl-2-ethylbutyramide Tertiary AmideHerbal, Grapefruit3.2~5.0Excellent (>95%)

Experimental Protocols: A Self-Validating System

To empirically prove the hydrolytic stability of this amide against ester-based alternatives, we utilize a self-validating Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.

Self-Validating Elements:

  • Internal Standard (IS): 1-Dodecanol is added post-incubation to correct for any variations in fiber extraction efficiency.

  • Matrix Blank: An unfragranced soap base is analyzed to ensure no co-eluting matrix peaks interfere with the target analyte's mass-to-charge ratio (m/z 219).

  • Recovery Spike: A control sample is spiked immediately prior to extraction to establish the 100% recovery baseline ( T0​ ).

Step-by-Step Methodology: Accelerated Hydrolytic Stability
  • Sample Preparation: Homogenize 0.5% (w/w) of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- into a standard pH 10 soap noodle base. Prepare all samples in triplicate.

  • Accelerated Aging: Seal the samples in amber glass vials and incubate in a controlled environmental chamber at 40°C for 30 days (simulating approximately a 1-year shelf life at room temperature).

  • Extraction: Disperse 1.0 g of the aged soap matrix in 10 mL of HPLC-grade water within a 20 mL headspace vial. Add 50 µL of the Internal Standard (100 ppm 1-Dodecanol). Expose a 65 µm PDMS/DVB SPME fiber to the headspace for exactly 30 minutes at 50°C under continuous agitation.

  • Instrumental Analysis: Desorb the SPME fiber in the GC inlet at 250°C for 2 minutes. Utilize a non-polar capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Operate the Mass Spectrometer in Selected Ion Monitoring (SIM) mode, specifically targeting the molecular ion (m/z 219) and key fragments.

  • Data Processing: Calculate the peak area ratio of the Analyte to the Internal Standard. Compare the Day 30 ratio against the T0​ recovery spike ratio to determine the precise percentage of retention.

G N1 1. Matrix Formulation (0.5% Active in pH 10 Base) N2 2. Accelerated Aging (40°C for 30 Days) N1->N2 N3 3. SPME Extraction (PDMS/DVB Fiber + IS) N2->N3 N4 4. GC-MS Quantification (SIM Mode m/z 219) N3->N4 N5 5. Kinetic Modeling (Half-life Calculation) N4->N5

Workflow for accelerated stability testing and GC-MS quantification of volatile amides.

Conclusion

For formulation scientists and drug development professionals dealing with volatile compounds, Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- represents a masterclass in structural design. By leveraging steric hindrance and the inherent stability of the tertiary amide bond, it overcomes the rapid degradation typical of esters and acetals in aggressive media. The integration of rigorous, self-validating analytical protocols ensures that these theoretical advantages translate directly into measurable, real-world performance.

References

  • PubChem - Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)
  • ScenTree - Paradisamide® (CAS N° 406488-30-0)
  • The Good Scents Company - 2-ethyl-N-methyl-N-(3-methyl phenyl) butyramide paradisamide (Givaudan)
  • Google Patents - FRAGRANCE COMPOUNDS. - ES2333204T3 (Referencing US Patent 3,909,462)

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-

As a Senior Application Scientist overseeing chemical safety and formulation workflows, I have found that handling specialized amides requires moving beyond basic compliance. Butanamide, 2-ethyl-N-methyl-N-(3-methylpheny...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical safety and formulation workflows, I have found that handling specialized amides requires moving beyond basic compliance. Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- , commercially known as Paradisamide (CAS: 406488-30-0), is highly valued in fragrance formulation for its tropical, guava-like organoleptic profile[1]. However, beneath its utility lies a complex hazard profile: it is a potent skin sensitizer, presents specific target organ toxicity (STOT) risks, and is highly toxic to aquatic ecosystems[2][3].

In my experience, the primary failure point when handling lipophilic amides is not acute exposure, but insidious micro-contamination of laboratory surfaces leading to delayed sensitization. To build a truly secure operational environment, every piece of Personal Protective Equipment (PPE) and every handling protocol must function as a self-validating system .

Below is the comprehensive, causality-driven guide for the safe handling, operational processing, and disposal of this compound.

I. Physicochemical & Quantitative Hazard Profile

To select the correct PPE and engineering controls, we must first understand the quantitative realities of the molecule. The following table summarizes the critical data that dictates our operational parameters.

Property / Hazard ClassificationQuantitative Value / GHS CategorySource
CAS Number 406488-30-0[1][3]
Molecular Weight 219.32 g/mol [1][2]
Acute Toxicity (Oral) Toxic/Harmful if swallowed (H301/H302)[2][3]
Dermal & Ocular Hazards Skin Irrit. 2 (H315), Skin Sens. 1 (H317), Eye Irrit. 2A (H319)[2][3]
Systemic Toxicity STOT SE 1 (H370), STOT RE 1 (H372)[3]
Environmental Hazard Toxic to aquatic life with long-lasting effects (H411)[2][3]
Extinguishing Media CO2, dry powder, foam (Direct water stream prohibited)[4]

II. Personal Protective Equipment (PPE) Matrix & Causality

PPE is not merely a physical barrier; it is a targeted mitigation strategy tailored to the molecule's specific physical chemistry.

  • Hand Protection: Heavy-Duty Nitrile (Min. 0.11 mm thickness)

    • The Causality: This compound is a highly lipophilic amide. Lipophilic molecules rapidly permeate standard latex and human stratum corneum, creating a vector for systemic absorption and target organ toxicity (H370)[3]. Nitrile provides a superior, chemically resistant barrier against organic amides.

    • Self-Validation Check: Before handling, inflate the gloves manually to check for micro-punctures. If the glove fails to hold air pressure, discard immediately.

  • Eye/Face Protection: Indirectly Vented Splash Goggles

    • The Causality: The chemical causes serious eye irritation (H319)[2][3]. Standard safety glasses with side shields are insufficient because they allow liquid ingress from below. Indirect venting prevents vapor accumulation while physically blocking direct liquid splashes during pipetting.

  • Body Protection: Flame-Resistant (FR) Lab Coat with Knit Cuffs

    • The Causality: To prevent severe skin sensitization (H317)[2][3], absolute dermal isolation is required. Knit cuffs are mandatory; open sleeves drag across contaminated fume hood sashes, creating invisible secondary exposure vectors.

  • Respiratory Protection: N95/P100 or OV Cartridge Respirator

    • The Causality: While the compound is stable under normal conditions, aerosolization during vigorous homogenization or sonication poses an inhalation risk[4]. Respiratory protection is required if engineering controls (fume hoods) are compromised or bypassed.

III. Operational Workflow & Handling Protocol

The following step-by-step methodology ensures that the handling of 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide is self-validating, meaning the process inherently checks itself for safety failures.

Step 1: Engineering Control Validation

  • Action: Conduct all dispensing inside a certified chemical fume hood.

  • Self-Validation: Before opening the reagent bottle, verify the fume hood's digital airflow monitor reads between 80–120 feet per minute (fpm). Tape a small piece of Kimwipe to the bottom of the sash; a steady inward pull physically validates the digital reading.

Step 2: Secondary Containment Setup

  • Action: Place the primary chemical container inside a high-density polyethylene (HDPE) secondary containment tray.

  • Causality: Because the compound is highly toxic to aquatic life (H411)[2][3], we must engineer the workspace to ensure that a catastrophic primary container failure cannot reach the laboratory sink or floor drains[4].

Step 3: Gravimetric Dispensing

  • Action: Use an analytical balance enclosed in a draft shield. Dispense the required volume using a positive displacement pipette.

  • Self-Validation: Tare the empty pipette tip on the balance before drawing the liquid. After dispensing into your formulation vessel, re-weigh the "empty" tip. If the mass is >0.05 mg, residual chemical remains, indicating incomplete transfer and a potential contamination risk for the waste bin.

Step 4: Organoleptic Decontamination

  • Action: Post-dispensing, wipe down the balance and secondary containment with 70% Isopropanol (to dissolve the lipophilic amide), followed by a distilled water wipe.

  • Self-Validation: Because this compound has a distinct, long-lasting tropical/guava odor[1], perform a "sniff test" of the ambient air near the cleaned surface (do not inhale directly from the surface). If the tropical odor persists, micro-contamination remains. Repeat the solvent wipe until organoleptic neutrality is achieved.

IV. Accidental Release & Spill Management

In the event of a spill, standard aqueous cleanup protocols will fail and exacerbate the hazard.

  • Isolate & Evacuate: Immediately halt operations. Keep non-essential personnel away from the area and avoid inhaling any localized vapors[4].

  • Dry Containment (No Water): Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand, vermiculite, or proprietary chemical spill pads[4].

    • Causality: Never use a direct stream of water or aqueous mops[4]. Water will simply spread the lipophilic chemical across the floor, increasing the surface area for vaporization and risking runoff into municipal drains.

  • Mechanical Collection: Use non-sparking tools to sweep the absorbed mixture into a clearly labeled, sealable hazardous waste bucket[4].

  • Solvent Wash: Triple-wash the spill zone with an organic solvent (e.g., ethanol), absorbing the solvent with disposable pads after each wash.

V. Environmental Disposal Plan

Due to its Aquatic Chronic 2 classification (H411)[3], 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide must be strictly isolated from the municipal water supply[4].

  • Liquid Waste: Collect all experimental remnants and solvent washings in a designated "Halogen-Free Organic Waste" carboy. Ensure the carboy sits in its own secondary containment.

  • Solid Waste: Contaminated gloves, pipette tips, spill pads, and empty primary containers must be disposed of in solid hazardous waste bins destined for high-temperature incineration .

    • Causality: Incineration is the only reliable method to completely cleave the stable amide bonds, ensuring the compound is destroyed before it can persist in the environment and harm aquatic life.

VI. Operational Logic Visualization

G Start 1. Environmental Validation (Fume Hood >80 fpm) Dispense 2. Gravimetric Dispensing (Secondary Containment) Start->Dispense Process 3. Formulation & Mixing (Monitor Aerosolization) Dispense->Process Spill Accidental Release (Contain with Inert Powder) Process->Spill Spill Event Decon 4. Decontamination (Solvent Wipe Down) Process->Decon Normal Operation Spill->Decon Post-Cleanup Disposal 5. Waste Disposal (High-Temp Incineration) Decon->Disposal

Operational logic for handling Paradisamide, ensuring environmental and operator safety.

VII. References

  • Title : Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- | Source : PubChem | URL :[Link]

  • Title : Paradisamide 406488-30-0 - SAFETY DATA SHEET | Source : Perfumer's Apprentice | URL :[Link]

  • Title : PARADISAMIDE - Safety Data Sheet | Source : DirectPCW | URL :[Link]

Sources

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